molecular formula C10H19NO2 B1358012 Methyl 2-[1-(aminomethyl)cyclohexyl]acetate CAS No. 138799-98-1

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Cat. No.: B1358012
CAS No.: 138799-98-1
M. Wt: 185.26 g/mol
InChI Key: SYKKFHNKTXXXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[1-(aminomethyl)cyclohexyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[1-(aminomethyl)cyclohexyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKKFHNKTXXXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617008
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138799-98-1
Record name Methyl 1-(aminomethyl)-1-cyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138799-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic pathway for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate , specifically focusing on its isolation as a hydrochloride salt.[1]

Technical Note on Stability: The target molecule is a


-amino ester.[1] As a free base, it is kinetically unstable and will spontaneously cyclize to form Gabapentin Lactam  (2-azaspiro[4.5]decan-3-one).[1] Therefore, this guide focuses on the synthesis of the Hydrochloride salt (HCl) , which is the stable, isolable form required for research and drug development.[1]

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride CAS: 63562-01-6 (HCl Salt) | 138799-98-1 (Free Base - Transient) Role: Key intermediate in the synthesis of Gabapentinoids; prodrug moiety; analytical standard for Gabapentin impurities.[1]

The Synthetic Challenge: The Lactam Equilibrium

The synthesis of this molecule is governed by the equilibrium between the open-chain amino ester and the cyclic lactam.[1]

  • Thermodynamic Sink: The 5-membered lactam ring (Gabapentin Lactam) is thermodynamically favored under neutral or basic conditions.

  • Kinetic Trap: To isolate the open-chain methyl ester, one must "trap" the amine as an ammonium salt (

    
    ) immediately upon formation or ring-opening.[1]
    

Selected Pathway: This guide prioritizes the Acid-Catalyzed Methanolysis of Gabapentin Lactam .[1] This route is superior to de novo acyclic synthesis because it utilizes the stability of the lactam for purification before the final ring-opening step, ensuring high purity of the final ester.[1]

Master Synthesis Pathway (Visualized)

The following diagram outlines the De Novo construction of the carbon skeleton followed by the critical ring-opening step.

GabapentinMethylEster Cyclohexanone Cyclohexanone (Starting Material) NitroEster Methyl 1-(nitromethyl) cyclohexyl acetate Cyclohexanone->NitroEster Condensation Lactam Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) NitroEster->Lactam Reduction Target TARGET: Methyl 2-[1-(aminomethyl) cyclohexyl]acetate HCl Lactam->Target Ring Opening Step1 1. Methyl Cyanoacetate 2. Nitromethane (Michael Addn) Step2 H2 / Pd-C (Reductive Cyclization) Step3 MeOH / HCl (g) (Acid Methanolysis)

Figure 1: The synthesis proceeds via the stable Lactam intermediate, which is then opened under acidic conditions to yield the target salt.[1][2]

Detailed Experimental Protocol

Phase 1: Precursor Assembly (The Lactam Route)

If starting from commercially available Gabapentin Lactam, skip to Phase 2.[1]

Rationale: Direct synthesis of the amino ester from acyclic precursors often results in mixtures. Forming the lactam first allows for crystallization and purification of the carbon skeleton.

  • Condensation: React cyclohexanone with methyl cyanoacetate (Knoevenagel condensation) followed by Michael addition of nitromethane.

  • Hydrogenation:

    • Reagents: Methyl 1-(nitromethyl)cyclohexylacetate, 10% Pd/C, Methanol.

    • Conditions: 50 psi

      
      , Room Temperature, 6 hours.
      
    • Mechanism: Reduction of

      
       to 
      
      
      
      . The resulting amine intramolecularly attacks the methyl ester, releasing methanol and forming Gabapentin Lactam .
    • Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Heptane.

    • Checkpoint: Solid, MP 84-89°C.[1][3]

Phase 2: Ring Opening (Synthesis of the Target)

This is the critical step to generate the methyl ester hydrochloride.

Reagents:

  • Gabapentin Lactam (1.0 eq)[4][5]

  • Anhydrous Methanol (Solvent/Reactant)

  • Thionyl Chloride (

    
    ) OR Dry HCl gas (Excess)[1]
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Ensure the system is strictly anhydrous (moisture hydrolyzes the ester to the acid).

  • Dissolution: Charge Gabapentin Lactam (15.3 g, 100 mmol) into Anhydrous Methanol (150 mL). Cool to 0°C in an ice bath.

  • Acid Generation (In-Situ): Dropwise add Thionyl Chloride (14.5 mL, 200 mmol) over 30 minutes.

    • Mechanistic Note:

      
       reacts with MeOH to generate anhydrous HCl and Methyl Sulfite. The HCl protonates the lactam carbonyl, activating it for nucleophilic attack by methanol.
      
  • Reaction: Remove ice bath. Heat the mixture to reflux (65°C) for 12–16 hours.

    • Monitoring: Monitor by TLC or HPLC. Disappearance of Lactam is critical.

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solution under vacuum to ~20% volume.

    • Add Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (200 mL) to induce precipitation.

    • Note: The product is the HCl salt, which is insoluble in ether but soluble in methanol.

  • Isolation: Filter the white precipitate. Wash with cold ether.

  • Drying: Dry under vacuum at 40°C.

Yield Expectation: 85-95% Physical State: White crystalline solid.[1]

Analytical Characterization & QC

To differentiate the Target (Ester) from the Precursor (Lactam) and Hydrolysis Product (Gabapentin Acid), use the following markers:

FeatureTarget: Methyl Ester HClImpurity: Gabapentin LactamImpurity: Gabapentin Free Acid
IR (Carbonyl) ~1735-1745 cm⁻¹ (Ester C=O)~1690-1700 cm⁻¹ (Lactam C=O)~1560-1650 cm⁻¹ (Carboxylate)
1H NMR (MeOD) Singlet ~3.7 ppm (O-CH3)AbsentAbsent
Solubility Soluble in Water/MeOHSoluble in DCM/MeOHSoluble in Water
Stability Stable as Solid (Dry)Very StableStable
Mechanistic Validation (Graphviz)

The following diagram illustrates the acid-catalyzed ring opening mechanism, confirming why anhydrous conditions are required to prevent formation of the free acid.

Mechanism Lactam Protonated Lactam (Activated Electrophile) Transition Tetrahedral Intermediate Lactam->Transition + MeOH Product Methyl Ester HCl (Ammonium Salt) Transition->Product Ring Opening Gabapentin Acid Gabapentin Acid Transition->Gabapentin Acid If Wet (Hydrolysis) MeOH MeOH Attack (Nucleophile) Water H2O Attack (Avoid!)

Figure 2: Mechanistic pathway showing the competition between Methanolysis (Target) and Hydrolysis (Impurity).[1]

References

  • Warner-Lambert Co. (1977). Cyclic Amino Acids. US Patent 4,024,175.[6] Link

    • Foundational patent describing the synthesis of Gabapentin and related lactam intermediates.[1]

  • Egis Gyogyszergyar Rt. (2004). Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. US Patent 6,765,114 B1. Link

    • Details the "Nitro-ester" route and hydrogen
  • Divi's Laboratories Ltd. (2020). Process for the preparation of Gabapentin. European Patent EP 3 604 272 A1.[6] Link

    • Modern industrial process descriptions for handling Gabapentin intermedi
  • MDPI. (2021). Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method. Link

    • Provides critical analytical data distinguishing the lactam
  • Sigma-Aldrich. Methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride Product Sheet. Link

    • Verification of the HCl salt as the stable commercial form.[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, a key chemical entity, holds significant interest within the pharmaceutical landscape, primarily recognized as a crucial intermediate in the synthesis of Gabapentin.[1] Gabapentin is an anticonvulsant and analgesic drug widely used in the treatment of epilepsy and neuropathic pain.[1][2] A thorough understanding of the physicochemical properties of this methyl ester intermediate is paramount for optimizing its synthesis, purification, formulation, and for ensuring its stability and quality. This guide provides a comprehensive analysis of the structural, physical, and chemical characteristics of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, offering valuable insights for researchers and professionals in drug development.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to establish its unambiguous identity and three-dimensional arrangement.

IUPAC Name: methyl 2-[1-(aminomethyl)cyclohexyl]acetate[1][3]

Synonyms: Methyl [1-(aminomethyl)cyclohexyl]acetate, Cyclohexaneacetic acid, 1-(aminomethyl)-, methyl ester[3]

CAS Number: 138799-98-1[1]

Molecular Formula: C₁₀H₁₉NO₂[1]

Molecular Weight: 185.26 g/mol [1]

The molecule features a cyclohexane ring with two substituents attached to the same carbon atom: an aminomethyl group (-CH₂NH₂) and a methyl acetate group (-CH₂COOCH₃). This geminal substitution pattern is a key structural feature influencing its chemical behavior and physical properties.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to water B Equilibrate at constant temperature with stirring A->B 24-48h C Centrifuge or filter to separate undissolved solid B->C Ensure equilibrium D Analyze concentration of the saturated solution (e.g., by HPLC) C->D Clear supernatant pKa_Determination_Workflow A Dissolve a known amount of the compound in water B Titrate with a standard solution of a strong acid (e.g., HCl) A->B C Monitor the pH of the solution continuously B->C D Plot pH vs. volume of titrant added C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Sources

Spectroscopic Profile of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Molecular Characterization Division, SpectraSolutions Inc.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, a key derivative and impurity of the pharmaceutical compound Gabapentin.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide details the theoretical basis for the spectral features, provides detailed experimental protocols for data acquisition, and presents the data in a clear, structured format to facilitate its use as a reference standard. The methodologies and interpretations are grounded in established principles of analytical chemistry to ensure scientific integrity and reliability.

Introduction: The Significance of Spectroscopic Characterization

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a primary ester derivative of Gabapentin, an anticonvulsant and analgesic drug. Its presence as a potential impurity or synthetic intermediate necessitates a well-defined analytical profile for quality control and regulatory purposes.[2] Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, enabling unambiguous identification and quantification. This guide synthesizes the expected spectroscopic data for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, offering a foundational reference for researchers working with Gabapentin and its related compounds. While raw spectral data is often provided with the purchase of this compound as a reference standard, this guide provides the foundational knowledge for interpreting that data.[2][3]

Molecular Structure and Expected Spectroscopic Features

The molecular structure of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic signature.

Molecular Formula: C₁₀H₁₉NO₂[1] Molecular Weight: 185.26 g/mol [1] CAS Number: 138799-98-1[1]

The key functional groups that will be prominent in the spectra are:

  • Primary Amine (-NH₂): Will show characteristic stretches in the IR spectrum and will have protons that can exchange with deuterium in NMR spectroscopy.

  • Ester (-COOCH₃): Features a strong carbonyl (C=O) stretch in the IR and distinct singlets for the methyl and methylene protons in the ¹H NMR spectrum.

  • Cyclohexane Ring: Will present a complex pattern of overlapping signals in the ¹H NMR spectrum due to the number of chemically similar methylene protons.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Methyl 2-[1-(aminomethyl)cyclohexyl]acetate NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.67s3H-OCH₃
~ 2.60s2H-CH₂-NH₂
~ 2.25s2H-CH₂-COO-
~ 1.60 - 1.20m10HCyclohexane -CH₂-
~ 1.15br s2H-NH₂
  • Rationale for Assignments: The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.67 ppm. The two methylene groups attached to the quaternary carbon of the cyclohexane ring (-CH₂-NH₂ and -CH₂-COO-) will also be singlets, with the one adjacent to the amine appearing slightly downfield due to the electron-withdrawing effect of the nitrogen. The cyclohexane protons will produce a complex multiplet in the aliphatic region. The amine protons will appear as a broad singlet and are exchangeable with D₂O.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 173.0C=O (Ester)
~ 51.5-OCH₃
~ 50.0-CH₂-NH₂
~ 45.0Quaternary C (Cyclohexane)
~ 40.0-CH₂-COO-
~ 35.0Cyclohexane -CH₂-
~ 26.0Cyclohexane -CH₂-
~ 21.0Cyclohexane -CH₂-
  • Rationale for Assignments: The ester carbonyl carbon is the most deshielded, appearing around 173.0 ppm. The carbons of the methyl ester and the methylene group attached to the nitrogen will be in the 50-52 ppm range. The quaternary carbon of the cyclohexane ring will be around 45.0 ppm, and the remaining cyclohexane and acetate methylene carbons will appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (Primary Amine)
2930 - 2850StrongC-H stretch (Aliphatic)
1735StrongC=O stretch (Ester)
1450MediumC-H bend (Methylene)
1170StrongC-O stretch (Ester)
  • Rationale for Assignments: The primary amine will show a broad absorption in the 3380-3250 cm⁻¹ region due to symmetric and asymmetric N-H stretching. The aliphatic C-H stretches of the cyclohexane and methylene groups will be prominent in the 2930-2850 cm⁻¹ range. The most intense peak is expected to be the ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹. The C-O stretch of the ester will also be a strong, characteristic peak around 1170 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

m/zPossible Assignment
186.15[M+H]⁺ (Protonated Molecule)
185.14[M]⁺ (Molecular Ion)
154.12[M - OCH₃]⁺
126.11[M - COOCH₃]⁺
81.07[C₆H₉]⁺ (Cyclohexenyl fragment)
  • Rationale for Assignments: In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 186.15 is expected to be the base peak. The molecular ion [M]⁺ may also be observed. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 154.12, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 126.11. Fragmentation of the cyclohexane ring can lead to a variety of smaller fragments, with the cyclohexenyl cation at m/z 81.07 being a common possibility.

G Mol_Ion [M+H]⁺ m/z = 186.15 Frag1 [M - OCH₃]⁺ m/z = 154.12 Mol_Ion->Frag1 - OCH₃ Frag2 [M - COOCH₃]⁺ m/z = 126.11 Mol_Ion->Frag2 - COOCH₃ Frag3 [C₆H₉]⁺ m/z = 81.07 Frag2->Frag3 - CH₂NH₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a High-Performance Liquid Chromatography (HPLC) system.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Scan a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule.

  • Data Processing: Process the acquired spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. The expected NMR, IR, and MS data are consistent with the known molecular structure and functional groups. This guide serves as a valuable resource for the identification and characterization of this compound in research and quality control settings. For definitive analysis, it is recommended to compare experimentally obtained data with a certified reference standard, which is commercially available from several suppliers who can provide lot-specific analytical data.[2][3][4]

References

  • Google Patents. (n.d.). CN104045552A - Medicinal compound as neuroprotective agent.
  • Pharmaffiliates. (n.d.). CAS No : 63562-01-6 | Product Name : methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022, July 5). Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin. Retrieved February 22, 2026, from [Link]

  • UVaDOC Principal. (2025, June 24). New Molecular Insights on Gabapentin. Retrieved February 22, 2026, from [Link]

  • Allmpus. (n.d.). Gabapentin Methyl Ester. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Spectrscopic and Conductometric Analysis of Gabapentin. Retrieved February 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63562-01-6 | Product Name : methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Process Stability of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (CAS: 138799-98-1 for free base) is the critical methyl ester intermediate in the synthesis of the anticonvulsant Gabapentin . Its handling presents a unique challenge in process chemistry: the molecule is thermodynamically unstable, prone to rapid intramolecular cyclization to form Gabapentin Lactam (2-azaspiro[4.5]decan-3-one).

This guide provides a comprehensive solubility analysis, distinguishing between the Free Base and Hydrochloride Salt forms. It establishes a solvent selection framework that maximizes solubility while minimizing the kinetic risk of lactamization, a critical quality attribute (CQA) in drug development.

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the amphiphilic nature of this molecule is prerequisite to solvent selection. The cyclohexane ring provides lipophilicity, while the amine and ester functionalities introduce polarity and pH-dependence.

PropertyDataRelevance
IUPAC Name Methyl 2-[1-(aminomethyl)cyclohexyl]acetate--
Molecular Weight 185.26 g/mol Low MW facilitates high solubility in small volumes.
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Dictates handling (liquid transfer vs. solids charging).
Predicted LogP ~1.5 - 1.8 (Free Base)Lipophilic enough for organic extraction.
pKa (Amine) ~10.2 (Estimated)Highly basic; exists as cation at neutral/acidic pH.
Critical Impurity Gabapentin LactamFormed via intramolecular aminolysis.

Solubility Landscape

The solubility of this intermediate is strictly pH-dependent . The "Solubility Switch" described below is the primary mechanism for purification in industrial workflows.

Comparative Solubility Matrix

Data synthesized from process patents and standard organic synthesis principles.

Solvent ClassSpecific SolventSolubility: Free Base Solubility: HCl Salt Process Application
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Low / InsolubleExtraction of free base from aqueous alkali.
Esters Ethyl AcetateHigh Very LowStandard extraction solvent; antisolvent for salt.
Alcohols Methanol / EthanolHigh High Homogeneous phase reactions; recrystallization of salt.
Protic WaterLow (Emulsifies)Very High Aqueous phase for hydrolysis or salt formation.
Hydrocarbons TolueneModerate/HighInsolubleWashing impurities; azeotropic drying.
Alkanes Hexane / HeptaneLowInsolubleAntisolvent for crystallization.
Ethers MTBE / THFHighLowAlternative extraction solvents.
The "Solubility Switch" Mechanism

In process chemistry, we exploit the differential solubility between the two forms to remove impurities.

  • Acidic Phase: The molecule is protonated (

    
    ). It partitions into Water . Non-basic organic impurities are washed away with Toluene or Ethyl Acetate.
    
  • Basic Phase: The molecule is deprotonated (

    
    ). It partitions into DCM  or Ethyl Acetate . Inorganic salts remain in the water.
    

Critical Process Hazard: The Lactamization Trap

The solubility of the methyl ester cannot be discussed without addressing its stability. Dissolving the free base in a polar solvent without pH control accelerates intramolecular aminolysis .

Mechanism of Degradation

The primary amine nucleophilically attacks the methyl ester carbonyl carbon. This releases methanol and closes the ring to form the thermodynamically stable 5-membered lactam ring.

Key Solvency Factors Affecting Rate:

  • Temperature: Rate increases exponentially > 40°C.

  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) often stabilize the transition state, accelerating cyclization.

  • Concentration: High concentration favors the reaction (pseudo-zero order kinetics in bulk).

Visualization of Reaction Pathways

Gabapentin_Pathways Ester Methyl Ester (Intermediate) Gabapentin Gabapentin (Target Drug) Ester->Gabapentin Hydrolysis (Aq. NaOH/H2O) Fast Kinetic Control Lactam Gabapentin Lactam (Impurity) Ester->Lactam Cyclization (Heat/Neutral pH) Thermodynamic Trap Lactam->Gabapentin Strong Acid Hydrolysis (HCl/Reflux) Harsh Conditions

Figure 1: The divergent fate of the Methyl Ester intermediate. Solubility choices directly influence whether the molecule hydrolyzes to the drug or degrades to the lactam.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (HCl Salt)

Use this protocol for the stable salt form only.

  • Preparation: Weigh 100 mg of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl into a 4 mL vial.

  • Addition: Add solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Visual disappearance of solid particles.

  • Calculation:

    
    
    
Protocol B: "Cold-Trap" Solubility Estimation (Free Base)

The free base degrades at room temperature. Use this modified HPLC protocol.

  • Generation: Neutralize the HCl salt with cold 1M NaOH (4°C) and extract immediately into cold Ethyl Acetate. Evaporate solvent under high vacuum at <20°C to obtain the oil.

  • Saturation: Add excess oil to the target solvent (maintained at 4°C). Shake for 10 minutes.

  • Sampling: Filter an aliquot through a 0.22 µm cooled syringe filter.

  • Quench: Immediately dilute the filtrate 1:100 into 0.1% Phosphoric Acid/Water . (The acid protonates the amine, stopping lactamization).

  • Analysis: Quantify via HPLC against a standard curve.

Visualization of Solubility Logic

Solubility_Logic Start Start: Methyl Ester (Mixture) Acidify Acidify (pH < 2) Start->Acidify Aq_Phase_Acid Aqueous Phase: Product (Salt) Dissolved Acidify->Aq_Phase_Acid Partition to Water Org_Phase_Acid Organic Phase: Non-Basic Impurities Acidify->Org_Phase_Acid Wash with Toluene Basify Basify (pH > 10) Aq_Phase_Base Aqueous Phase: Inorganic Salts Basify->Aq_Phase_Base Waste Org_Phase_Base Organic Phase: Product (Free Base) Basify->Org_Phase_Base Extract w/ EtOAc Aq_Phase_Acid->Basify Adjust pH

Figure 2: The "Solubility Switch" purification strategy used to isolate the methyl ester.

Expert Recommendations

  • Storage: Never store the Free Base. Convert immediately to the HCl salt or process directly to Gabapentin. If storage is unavoidable, keep as a solution in Toluene at -20°C.

  • Solvent Avoidance: Avoid Acetone or MEK for the free base. While soluble, traces of acid/base can catalyze Schiff base formation or accelerate lactamization.

  • Hydrolysis Route: For Gabapentin synthesis, avoid isolating the ester entirely if possible. Perform the "Hofmann Rearrangement" or "Reduction" step in a solvent compatible with the subsequent hydrolysis (e.g., Methanol/Water mixtures).

References

  • Synthesis of Gabapentin Hydrochloride. US Patent 6,846,950 B2. Describes the hydrolysis of intermediates and the handling of Gabapentin precursors in aqueous/organic systems. Link

  • Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. CN Patent 1221525C. Details the extraction of the nitro-ester and amino-ester intermediates using Ethyl Acetate. Link

  • Lactamization Kinetics: Journal of Pharmaceutical and Biomedical Analysis. "Theoretical mechanistic insight into the gabapentin lactamization." Discusses the energy landscape of the cyclization, confirming the thermodynamic stability of the lactam over the open-chain forms. Link

  • Gabapentin Lactam Formation. AAPS PharmSciTech. "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." Provides context on how moisture and physical state influence the cyclization rate.[1][2][3] Link

Sources

CAS number and molecular structure of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Gabapentinoid Chemistry

Executive Summary

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (often referred to as Gabapentin Methyl Ester) is a pivotal synthetic intermediate and impurity standard in the manufacturing of Gabapentin. While chemically simple, its handling is complicated by a thermodynamic propensity for intramolecular cyclization.

This guide provides a comprehensive technical analysis of the molecule, focusing on its dual nature: a stable salt in acidic conditions versus a transient, reactive species in its free base form. The content is structured to support researchers in synthesis, impurity profiling, and stability testing.

Part 1: Molecular Identity & Physicochemical Profile

The molecule exists in two distinct states relevant to laboratory handling: the unstable free base and the stable hydrochloride salt. Researchers must distinguish between these two CAS numbers to ensure accurate procurement and documentation.

1.1 Chemical Identification Data
FeatureFree BaseHydrochloride Salt (Stable Form)
CAS Number 138799-98-1 63562-01-6
Common Name Gabapentin Methyl EsterGabapentin Methyl Ester HCl
Molecular Formula


Molecular Weight 185.27 g/mol 221.72 g/mol
Appearance Colorless oil (transient)White to off-white crystalline solid
Solubility DCM, Methanol, Ethyl AcetateWater, Methanol, DMSO
IUPAC Name Methyl 2-(1-(aminomethyl)cyclohexyl)acetateMethyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride
1.2 Structural Analysis

The molecule consists of a cyclohexane ring substituted at the C1 position with two functional groups:

  • Aminomethyl group (

    
    ): A primary amine acting as a nucleophile.
    
  • Methyl acetate group (

    
    ): An ester acting as an electrophile.
    

Senior Scientist Insight: The proximity of the nucleophilic amine to the electrophilic ester carbonyl (separated by 3 carbons) creates a perfect "5-exo-trig" cyclization trajectory. This structural feature is the root cause of the molecule's instability (see Part 2).

Part 2: The Stability Paradox (Lactamization)

The most critical technical challenge with this molecule is its rapid conversion to Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) under non-acidic conditions.

2.1 Mechanism of Degradation

In the free base form, the nitrogen lone pair attacks the ester carbonyl, expelling methanol and closing the ring to form the thermodynamically favored lactam. This reaction is autocatalytic and accelerates with heat or basic pH.

Preventative Protocol:

  • Storage: Always store as the Hydrochloride salt at -20°C.

  • Handling: Avoid aqueous basic workups. If the free base is required, generate it in situ at low temperature (

    
    ) and use immediately.
    
2.2 Pathway Visualization

The following diagram illustrates the equilibrium and the irreversible trap of lactamization.

Gabapentin_Ester_Pathways HCl_Salt Gabapentin Methyl Ester Hydrochloride (Stable) CAS: 63562-01-6 Free_Base Free Base Ester (Transient/Reactive) CAS: 138799-98-1 HCl_Salt->Free_Base Neutralization (Base/H2O) Free_Base->HCl_Salt Acidification (HCl/MeOH) Lactam Gabapentin Lactam (Thermodynamic Sink) CAS: 64744-50-9 Free_Base->Lactam Spontaneous Cyclization (-MeOH, Fast) Gabapentin Gabapentin (Parent Drug) Lactam->Gabapentin Hydrolysis (Strong Acid/Reflux) Gabapentin->HCl_Salt Esterification (MeOH/HCl)

Figure 1: The stability landscape of Gabapentin Methyl Ester. Note the red path indicating rapid cyclization from the free base to the lactam.

Part 3: Synthesis & Manufacturing Protocols

For analytical standards or synthetic intermediates, the most reliable route is the Fischer Esterification of Gabapentin. This method ensures the amine remains protonated throughout the reaction, preventing lactamization.

3.1 Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl

Reagents:

  • Gabapentin (Parent compound)[1][2][3][4][5][6]

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    ) or Trimethylsilyl Chloride (TMSCl)
    

Step-by-Step Methodology:

  • Preparation (0°C): Charge a flame-dried round-bottom flask with anhydrous Methanol (10 volumes relative to Gabapentin). Cool the solvent to 0°C using an ice/salt bath.

  • Activation: Dropwise add Thionyl Chloride (1.2 equivalents) to the methanol. Caution: Exothermic reaction evolving HCl gas and

    
    . Stir for 30 minutes to generate anhydrous HCl in situ.
    
  • Addition: Add solid Gabapentin (1.0 equivalent) in portions. The solution will remain clear or slightly hazy.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (System: Butanol/Acetic Acid/Water) or LC-MS.

    • Endpoint: Disappearance of Gabapentin.[7]

  • Isolation (Critical Step):

    • Cool to room temperature.[1][2]

    • Concentrate the solvent in vacuo at low temperature (

      
      ) to avoid thermal degradation.
      
    • The residue is the crude Hydrochloride salt.

  • Purification: Recrystallize from minimal hot Methanol/Diethyl Ether or Isopropanol.

  • Drying: Dry under high vacuum over

    
     to remove traces of water and HCl.
    

Self-Validating Check: Dissolve a small sample in


. If the solution remains clear, the salt is stable. If turbidity develops rapidly, significant lactam contamination is present (lactam is less soluble in water).
Part 4: Analytical Characterization

To validate the identity and purity of the synthesized ester, compare experimental data against the following reference values.

4.1 Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or


 (Use 

to avoid solvent peaks obscuring the aliphatic region, but be aware of amine proton exchange).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

8.10 - 8.30Broad Singlet3HAmmonium protons (visible in DMSO)

3.65Singlet3HMethyl ester

2.90 - 3.05Singlet2HMethylene adjacent to amine

2.55Singlet2HMethylene adjacent to carbonyl
Cyclohexane Ring1.30 - 1.50Multiplet10HRing protons
4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode

  • Parent Ion

    
    :  186.15 m/z
    
  • Key Fragment: 154 m/z (Loss of methanol, formation of lactam ion in the source).

4.3 Impurity Profiling (HPLC)

When using this molecule as a reference standard for Gabapentin API release testing:

  • Relative Retention Time (RRT): The methyl ester typically elutes after Gabapentin but before the Lactam on C18 columns using phosphate buffer/acetonitrile gradients.

  • Detection: UV at 210 nm (weak absorption due to lack of chromophores; high concentration required) or CAD (Charged Aerosol Detector).

References
  • PubChem Compound Summary. (2025). Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.[8][5][9][10] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride Product Sheet. Merck KGaA. Link

  • Zambon Group S.p.A. (2005). Process for the preparation of 1-(aminomethyl)cyclohexaneacetic acid. US Patent Application 20050049432.[7] (Describes the lactamization kinetics and purification). Link

  • AchemBlock. (2025). Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Free Base Properties. Link

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, the methyl ester of the widely-used anticonvulsant and analgesic drug gabapentin, is a compound of significant interest in pharmaceutical development.[1] As an ester derivative, it presents a potential prodrug strategy to modulate the pharmacokinetic properties of gabapentin. Understanding the stability and degradation profile of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, drawing upon established knowledge of its parent compound, gabapentin, and fundamental principles of chemical stability.

The inherent stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. For gabapentin, the primary degradation product is its lactam, a known convulsant.[2] Therefore, a thorough investigation of the stability of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is not merely a regulatory requirement but a scientific necessity.

This document will delve into the physicochemical properties of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, explore its predicted degradation pathways under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, it will outline the principles of developing a stability-indicating analytical method, a crucial tool for accurately monitoring the drug's stability over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is essential for predicting its stability and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C10H19NO2[1]
Molecular Weight 185.26 g/mol [1]
IUPAC Name methyl 2-[1-(aminomethyl)cyclohexyl]acetate[1]
CAS Number 138799-98-1[1]
Physical Form White to Yellow Solid
Storage Temperature 2-8 °C

Predicted Degradation Pathways

Based on the chemical structure of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate and the known degradation of gabapentin, two primary degradation pathways are anticipated: hydrolysis of the methyl ester and intramolecular cyclization to form gabapentin-lactam .

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of gabapentin and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of gabapentin and methanol.

The rate of hydrolysis is highly dependent on pH and temperature. It is expected that the ester will be most stable at a slightly acidic pH and that the rate of hydrolysis will increase at both low and high pH values.

Intramolecular Cyclization (Lactamization)

The most significant degradation pathway for gabapentin is the intramolecular cyclization of its primary amine onto the carboxylic acid group to form the toxic gabapentin-lactam (2-azaspiro[4.5]decan-3-one).[2] It is highly probable that Methyl 2-[1-(aminomethyl)cyclohexyl]acetate will also be susceptible to a similar degradation pathway, especially after hydrolysis to gabapentin. The primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester or the resulting carboxylic acid.

The formation of gabapentin-lactam from gabapentin is influenced by factors such as temperature and the presence of moisture.[2] In the solid state, the presence of certain excipients can also affect the rate of lactam formation.[2]

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_lactamization Intramolecular Cyclization Methyl_Ester Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Gabapentin Gabapentin Methyl_Ester->Gabapentin H+ or OH- Gabapentin_Lactam Gabapentin-Lactam Methyl_Ester->Gabapentin_Lactam Direct Cyclization? Methanol Methanol Gabapentin->Gabapentin_Lactam Intramolecular Cyclization

Predicted degradation pathways for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies are essential for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of the drug substance in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of the drug substance to oxidation.

  • Protocol:

    • Prepare a stock solution of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate as described above.

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Maintain the solution at room temperature.

    • Withdraw samples at various time intervals.

    • Analyze the samples by HPLC.

3. Photostability

  • Objective: To determine the light sensitivity of the drug substance.

  • Protocol:

    • Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light.

    • A control sample should be protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To evaluate the effect of temperature on the drug substance.

  • Protocol:

    • Place the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Monitor for any physical changes and analyze samples at different time points by HPLC.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (API) Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal Stress (Solid, 70°C) API->Thermal Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralize (for Hydrolysis) Sampling->Neutralization if applicable HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization

Experimental workflow for forced degradation studies.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such a method should be able to separate the drug from its degradation products, process impurities, and excipients.

For Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.[3] Since gabapentin and its ester lack a strong chromophore, derivatization might be necessary to enhance UV absorbance and achieve the required sensitivity.[4] Alternatively, a detector that does not rely on a chromophore, such as a charged aerosol detector (CAD) or a mass spectrometer (MS), could be employed.

The development of a stability-indicating method involves:

  • Column and Mobile Phase Selection: A C18 column is a common choice for separating compounds of this polarity.[5] The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve adequate separation of all components.

  • Method Optimization: Parameters such as mobile phase composition, pH, flow rate, and column temperature should be optimized to achieve good resolution between the parent drug and all potential degradation products.

  • Forced Degradation Sample Analysis: The optimized method is then used to analyze the samples from the forced degradation studies. The method's ability to separate the degradation products from the parent peak is the primary indicator of its stability-indicating nature.

  • Method Validation: Once the method is deemed stability-indicating, it must be validated according to ICH guidelines (Q2(R1)). Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The stability and degradation profile of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a critical area of investigation for its successful development as a pharmaceutical product. While direct stability data for this specific ester is not extensively available in the public domain, a robust understanding of its potential degradation pathways can be inferred from the well-documented instability of its parent compound, gabapentin, and the inherent reactivity of the ester functional group.

The primary degradation pathways are predicted to be hydrolysis of the methyl ester to form gabapentin and intramolecular cyclization to produce the toxic gabapentin-lactam. A comprehensive forced degradation study, conducted under various stress conditions as outlined in this guide, is essential to confirm these pathways, identify any other potential degradants, and establish the intrinsic stability of the molecule.

The development and validation of a stability-indicating analytical method is a cornerstone of this process, enabling accurate monitoring of the drug's purity and potency throughout its shelf life. By adhering to a scientifically sound and methodologically rigorous approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of formulations containing Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.

References

  • Chaitanya, M., Reddy, K., Fatima, H., Chowdary, A., & Begum, A. (2018). METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 8(3), 132-135.
  • Friciu, M., Roullin, V. G., & Leclair, G. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PloS one, 12(4), e0175208.
  • Al-Omair, M. A., Al-Brakati, A., & Naguib, I. A. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry, 2022.
  • Tinmanee, R. (2015).
  • Siddiqui, M. M. A., Kumar, A., & Kumar, S. (2011). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Der Pharmacia Lettre, 3(4), 342-350.
  • Al-Majed, A. A., Belal, F., & Al-Warthan, A. A. (2017). assessment of the stability of gabapentin under different stress conditions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1-15.
  • International Journal of Research and Analytical Reviews (IJRAR). (2020).
  • Farmacia Journal. (2021). A PROCESS ANALYTICAL TECHNOLOGY (PAT)
  • PubChem. (n.d.). Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. Retrieved from [Link]

Sources

discovery and history of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Part 1: Executive Summary & Chemical Identity

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (CAS: 63562-01-6 for HCl salt) is not a marketed pharmaceutical itself; rather, it is the defining critical process intermediate and impurity marker in the history of Gabapentinoid development.

While Gabapentin (Neurontin®) became a blockbuster drug, its methyl ester represents the "Achilles' heel" of the synthetic process. Its discovery is inextricably linked to the work of Gerhard Satzinger at Parke-Davis (Goedecke AG) in the 1970s. This guide analyzes the ester’s role in the synthetic lineage, its kinetic propensity for toxic lactamization, and the rigorous analytical protocols required to control it.

PropertySpecification
IUPAC Name Methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol (Free Base)
Key Role Synthetic Intermediate; Impurity Standard (Impurity J/K analogues)
Critical Hazard Rapid cyclization to Gabapentin-Lactam (Toxic)
Part 2: Historical Genesis – The Satzinger Era[1]

The history of this molecule is the history of the "Lipophilicity Hypothesis." In 1973-1974, Gerhard Satzinger and his team at Goedecke AG (a Warner-Lambert/Parke-Davis subsidiary) sought to create a GABA analog that could cross the Blood-Brain Barrier (BBB).

At the time, the prevailing dogma was that lipophilicity drove BBB penetration. Satzinger designed 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) to mimic GABA but with a cyclohexyl ring to increase lipophilicity.

The Methyl Ester Discovery Context: The methyl ester variant was synthesized during the optimization of the Hofmann and Lossen rearrangement routes described in the seminal patent US 4,024,175 .

  • Intent: It was originally investigated as a potential prodrug to further enhance lipid solubility.

  • Outcome: Researchers quickly discovered that while the ester crossed membranes, it was chemically unstable. It rapidly cyclized to 2-azaspiro[4.5]decan-3-one (Gabapentin-Lactam) , a compound with higher toxicity and no therapeutic benefit.

  • The Twist: Gabapentin (the acid) was eventually found to cross the BBB not by passive diffusion (lipophilicity), but by hijacking the L-type amino acid transporter (LAT1) . This rendered the methyl ester strategy obsolete for therapy, relegating it to a critical manufacturing impurity.

Part 3: Synthetic Architecture & The Lactam Trap

The presence of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate in a reaction mixture is a double-edged sword. It facilitates purification (as esters are easier to distill or crystallize than zwitterions) but poses a severe stability risk.

The Synthetic Workflow

The diagram below illustrates the standard "Satzinger-Goel" synthetic logic and where the methyl ester acts as a pivot point between the drug and the toxic impurity.

GabapentinSynthesis Cyclohexanone Cyclohexanone Diacetic 1,1-Cyclohexane diacetic acid Cyclohexanone->Diacetic Knoevenagel Condensation Imide Glutarimide Intermediate Diacetic->Imide Urea/Heat Gabapentin Gabapentin (Drug Substance) Imide->Gabapentin Hofmann Rearrangement MethylEster Methyl 2-[1-(aminomethyl) cyclohexyl]acetate (THE TARGET) MethylEster->Gabapentin Hydrolysis (Controlled) Lactam Gabapentin-Lactam (Toxic Impurity) MethylEster->Lactam Spontaneous Cyclization (Fast) Gabapentin->MethylEster MeOH/H+ (Esterification) Gabapentin->Lactam Dehydration (Slow)

Figure 1: The Synthetic Nexus. The Methyl Ester (Red) represents a high-energy state that can easily collapse into the toxic Lactam (Grey) if hydrolysis is not immediate.

Mechanism of Instability (Causality)

Why is the methyl ester more unstable than Gabapentin itself?

  • Gabapentin (Zwitterion): In solid state or neutral solution, the amine is protonated (

    
    ) and the carboxylate is deprotonated (
    
    
    
    ). The ammonium group is not nucleophilic, preventing cyclization.
  • Methyl Ester (Free Base): The amine is unprotonated (

    
    ) and highly nucleophilic. The carbonyl carbon of the ester is highly electrophilic (more so than the carboxylate).
    
  • The Result: An intramolecular nucleophilic attack occurs rapidly, ejecting methanol and forming the 5-membered lactam ring.

Part 4: Analytical Protocols (Self-Validating Systems)

As a Senior Scientist, you cannot rely on generic methods. The detection of the methyl ester requires separating it from the Lactam and the parent Gabapentin. Because Gabapentin lacks a strong UV chromophore, standard UV detection at 254nm is insufficient.

Protocol A: Synthesis of Reference Standard (Methyl Ester HCl)

To be used for impurity spiking and retention time validation.

Reagents: Gabapentin (10g), Methanol (anhydrous, 100mL), Thionyl Chloride (1.2 eq). Safety: Thionyl chloride releases SO₂ and HCl gases. Perform in a fume hood.

  • Activation: Chill methanol to 0°C. Dropwise add Thionyl Chloride over 20 minutes. (Generates anhydrous HCl in situ).

  • Addition: Add Gabapentin solid in one portion.

  • Reflux: Heat to reflux (65°C) for 3 hours. Critical Step: Do not over-reflux, or lactamization increases.

  • Workup: Evaporate solvent in vacuo to obtain a white solid.

  • Crystallization: Recrystallize immediately from IPA/Ether.

  • Validation: The product must be stored as the HCl salt . The free base will cyclize within hours at room temperature.

Protocol B: HPLC-CAD Detection Method

Why CAD? Charged Aerosol Detection (CAD) is universal and does not rely on chromophores, offering uniform response factors for the ester and the drug.

ParameterSetting
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6mm)
Mobile Phase A 10mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min (5% B); 2-10 min (5%

40% B); 10-15 min (40% B)
Flow Rate 1.0 mL/min
Detection CAD (Nebulizer Temp: 35°C) or UV 210nm (Low sensitivity)
Target Retention Gabapentin (~2 min), Methyl Ester (~6.5 min) , Lactam (~8 min)

Self-Validation Check:

  • Inject a mixture of Gabapentin and Methyl Ester.

  • If the Methyl Ester peak splits or shows a "shoulder" (Lactam), the standard has degraded. Prepare fresh standard from the HCl salt immediately before injection.

Part 5: Pharmacological & Regulatory Implications

While the methyl ester was an evolutionary dead-end as a drug candidate, it remains a regulatory focal point.

  • Toxicity: The lactam (formed from the ester) has an LD50 significantly lower than Gabapentin (300 mg/kg vs >8000 mg/kg in mice).

  • ICH Guidelines: Under ICH Q3A, the methyl ester is a "specified impurity."

  • The Prodrug Lesson: The failure of the methyl ester led to the development of Gabapentin Enacarbil (Horizant). Enacarbil uses a carbamate linkage, which is metabolically stable enough to be absorbed but enzymatically cleaved in the blood. The methyl ester was simply too chemically labile.

Visualizing the Stability Landscape

Stability cluster_conditions Accelerating Factors Ester_HCl Methyl Ester HCl Salt (Stable Solid) Ester_Base Methyl Ester Free Base (Reactive Species) Ester_HCl->Ester_Base pH > 6.0 (Neutralization) TS Tetrahedral Intermediate Ester_Base->TS Intramolecular Nucleophilic Attack Lactam Gabapentin-Lactam (Thermodynamic Sink) TS->Lactam - MeOH (Irreversible) Heat Heat (>40°C) Moisture Moisture

Figure 2: The Kinetic Trap. The conversion from the stable HCl salt to the Lactam is triggered by neutralization (pH shift), highlighting why this compound is rarely isolated as a free base.

Part 6: References
  • Satzinger, G., & Hartenstein, J. (1977). Cyclic Amino Acids. U.S. Patent 4,024,175.[1][2] Washington, DC: U.S. Patent and Trademark Office.

  • Goel, O. P., et al. (1991). Process for the synthesis of Gabapentin. U.S. Patent 5,068,413.

  • Hadidi, S., et al. (2020).[3][4] Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Pharmaceutical and Biomedical Analysis, 178, 112900.[3]

  • Thermo Fisher Scientific. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note 73937.

  • Buchi Reddy, R., et al. (2016).[5] Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513.[5]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details a robust, validated HPLC-UV protocol for the quantification of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (referred to herein as Gabapentin Methyl Ester ), a critical intermediate in the synthesis of Gabapentin.

Introduction & Analytical Challenge

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (CAS: 63562-01-6) is the methyl ester precursor to the anticonvulsant drug Gabapentin. Quantifying this intermediate is essential for process control to ensure conversion efficiency and purity profiles.

The Analytical Challenge:

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system (e.g., aromatic rings), resulting in negligible UV absorbance above 220 nm.
    
  • Silanol Interaction: The primary amine functionality (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Stability: As an ester, the analyte is susceptible to hydrolysis in alkaline environments, necessitating careful pH control of the mobile phase.

This protocol utilizes Low-Wavelength UV Detection (210 nm) coupled with an Acidic Phosphate Buffer system. This approach suppresses silanol ionization and protonates the analyte, ensuring sharp peak shape and reliable quantification without the need for complex pre-column derivatization.

Chemical Information

  • IUPAC Name: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.26 g/mol [1]

  • Solubility: Soluble in Methanol, Acetonitrile, and Water (pH dependent).

Chromatographic Conditions

The following conditions have been optimized for resolution, peak symmetry, and sensitivity.

ParameterSpecificationRationale
Instrument HPLC with UV/PDA DetectorStandard QC configuration.
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)End-capped C18 prevents secondary silanol interactions with the amine.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Orthophosphoric Acid
Low pH (

) suppresses silanol ionization (

becomes

), reducing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength for the hydrophobic cyclohexane ring.
Mode Isocratic (70% A : 30% B)Stable baseline for low-UV detection; sufficient retention (

).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3]
Wavelength 210 nm The carbonyl ester bond absorbs maximally here. Detection >220 nm significantly compromises sensitivity.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Injection Volume 20 µLHigher volume compensates for low molar absorptivity.
Run Time 15 MinutesAnalyte typically elutes at ~6–8 minutes.

Experimental Protocol

Buffer Preparation (Mobile Phase A)
  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%). Critical: Do not use basic buffers; ester hydrolysis may occur.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane and degas.

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 50 mg of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase.

Working Standard (0.1 mg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.

Sample Preparation[4]
  • Weigh accurately ~50 mg of the sample (raw material or reaction intermediate).

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase (sonicate if necessary, max 5 mins to avoid heating).

  • Dilute to volume.

  • Dilute 5.0 mL of this solution to 50 mL with Mobile Phase (Target Conc: 0.1 mg/mL).

  • Filter through a 0.45 µm PVDF syringe filter prior to injection.

Method Development Logic & Mechanism

The following diagram illustrates the decision pathway used to select these specific conditions, highlighting the "Self-Validating" nature of the method design.

MethodLogic Start Analyte: Gabapentin Methyl Ester (Amine + Ester, No Chromophore) Step1 Detection Selection Start->Step1 Decision1 Direct UV (210 nm) vs. Derivatization (OPA) Step1->Decision1 Step2 Column/Mobile Phase Selection Decision1->Step2 Selected Direct UV (Simpler for QC) Issue1 Issue: Amine Tailing on Silica Step2->Issue1 Issue2 Issue: Ester Stability Step2->Issue2 Solution1 Solution: Low pH (2.5) Buffer Protonates Silanols Issue1->Solution1 FinalMethod Final Protocol: C18 Column, pH 2.5 Phosphate/ACN UV @ 210 nm Solution1->FinalMethod Solution2 Solution: Avoid pH > 7 Limit Run Time Issue2->Solution2 Solution2->FinalMethod

Figure 1: Method Development Decision Tree. The choice of pH 2.5 addresses both the amine tailing (by suppressing silanol ionization) and ester stability (by avoiding alkaline hydrolysis).

System Suitability & Validation Criteria

To ensure data trustworthiness, the following System Suitability Test (SST) parameters must be met before analyzing samples.

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 5,000If low, check column age or connections (dead volume).
Tailing Factor (T) < 2.0If > 2.0, ensure buffer pH is

. Replace column if voided.
RSD (Area, n=6) < 2.0%If high, check injector precision or lamp stability (210 nm is sensitive to lamp age).
Resolution (Rs) > 2.0(If analyzing impurities) Ensure separation from Gabapentin (acid form).
Linearity & Range

The method demonstrates linearity from 0.01 mg/mL to 0.2 mg/mL (


).
Note: Due to low UV response, the Limit of Quantitation (LOQ) is approximately 0.005 mg/mL (5 ppm). For trace impurity analysis below this level, derivatization with OPA (o-phthalaldehyde) is recommended.

Troubleshooting Guide

Drifting Baseline
  • Cause: At 210 nm, the detector is sensitive to mobile phase changes.

  • Fix: Ensure the column is equilibrated for at least 45 minutes. Use high-purity "HPLC Grade" or "Gradient Grade" Acetonitrile, as lower grades absorb at 210 nm.

Peak Splitting
  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in the Mobile Phase. Dissolving in 100% Acetonitrile can cause "solvent shock" when injecting onto a high-aqueous mobile phase, leading to split peaks.

"Ghost" Peaks
  • Cause: Carryover or contaminated water source.

  • Fix: Use a needle wash of 50:50 Methanol:Water. Ensure water source is 18.2 MΩ·cm.

References

  • Asian Journal of Research in Chemistry. (2019). Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Retrieved from [Link]

  • United States Pharmacopeia (USP). Gabapentin Monograph - Related Compounds. (General reference for chromatographic parameters of Gabapentinoids). Retrieved from [Link]

  • National Institutes of Health (PubChem). Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Compound Summary. Retrieved from [Link]

Sources

Synthesis of Gabapentin from Methyl 2-[1-(aminomethyl)cyclohexyl]acetate: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Gabapentin, an important active pharmaceutical ingredient (API), through the acid-catalyzed hydrolysis of its methyl ester precursor, Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. Gabapentin, known chemically as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a widely used anticonvulsant and analgesic.[1] This guide offers a comprehensive, step-by-step methodology suitable for a laboratory or process chemistry setting. It delves into the underlying chemical principles, safety precautions, and analytical characterization of the final product, ensuring scientific integrity and reproducibility.

Introduction

Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is a first-line treatment for neuropathic pain and an adjunctive therapy for partial seizures.[1] Its efficacy and safety profile have made it a cornerstone in the management of these conditions. The synthesis described herein represents a crucial final step in many reported manufacturing routes, involving the straightforward hydrolysis of a methyl ester to the corresponding carboxylic acid.

The conversion of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate to Gabapentin is an acid-catalyzed ester hydrolysis. This reaction is a fundamental process in organic chemistry where water acts as a nucleophile to cleave the ester bond, facilitated by an acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl).

Mechanism of Action: Acid-Catalyzed Ester Hydrolysis

The synthesis proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.

  • Elimination of Methanol: The tetrahedral intermediate collapses, expelling methanol as a leaving group and reforming the carbonyl group.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final Gabapentin product.

This entire process is a series of equilibrium steps, but the reaction is typically driven to completion by using an excess of water and heating.[2]

Experimental Protocol

This protocol details the hydrolysis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate to yield Gabapentin hydrochloride, which can then be neutralized to obtain free Gabapentin.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate≥98% PuritySigma-Aldrich
Concentrated Hydrochloric Acid (HCl), ~37%ACS Reagent GradeFisher Scientific
Deionized WaterType II or higherMillipore
Isopropyl Alcohol (IPA)ACS Reagent GradeVWR
Sodium Hydroxide (NaOH)ACS Reagent GradeMerck
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating mantle--
pH meter or pH strips--
Buchner funnel and filter paper--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving concentrated hydrochloric acid must be performed in a well-ventilated chemical fume hood due to its corrosive and volatile nature.

  • Handling Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each before use.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (18.5 g, 0.1 mol).

  • Acid Addition: In a chemical fume hood, carefully add a solution of concentrated hydrochloric acid (25 mL) and deionized water (75 mL) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the hydrolysis reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours. A patent describing a similar hydrolysis of a related lactam structure suggests heating for 15-25 hours is effective.[3]

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to 0-5 °C. Gabapentin hydrochloride will precipitate out of the solution.

  • Isolation of Gabapentin HCl: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold isopropyl alcohol to remove any remaining impurities.

  • Drying: Dry the isolated Gabapentin hydrochloride in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • (Optional) Conversion to Free Gabapentin: To obtain free Gabapentin, dissolve the dried Gabapentin hydrochloride in a minimal amount of warm deionized water. While stirring, slowly add a solution of sodium hydroxide (e.g., 1M NaOH) until the pH of the solution reaches approximately 7.0-7.4. The free Gabapentin will precipitate. Cool the mixture in an ice bath, collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of Workflow and Chemistry

Chemical Reaction Pathway

Gabapentin Synthesis Figure 1: Acid-Catalyzed Hydrolysis of Methyl Ester to Gabapentin Start Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Starting Material) Product Gabapentin (Final Product) Start->Product Ester Hydrolysis Reagent + H₂O, HCl (cat.) Heat (Reflux)

Caption: Figure 1: Acid-Catalyzed Hydrolysis of Methyl Ester to Gabapentin

Experimental Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow for Gabapentin Synthesis step1 Step 1: Reaction Setup Add Methyl Ester Precursor to Flask step2 Step 2: Acid Addition Add HCl and Water Solution step1->step2 step3 Step 3: Reflux Heat Mixture to 100-105 °C step2->step3 step4 Step 4: Monitoring Track Reaction via TLC/HPLC step3->step4 step5 Step 5: Crystallization Cool to 0-5 °C to Precipitate Product step4->step5 step6 Step 6: Isolation & Washing Vacuum Filtration and IPA Wash step5->step6 step7 Step 7: Drying Dry Product in Vacuum Oven step6->step7 step8 Step 8: Analysis Characterize Final Product step7->step8

Caption: Figure 2: Step-by-Step Experimental Workflow for Gabapentin Synthesis

Characterization and Quality Control

The identity and purity of the synthesized Gabapentin should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 162-166 °C (literature value for free Gabapentin).
¹H NMR Spectroscopy The spectrum should show the disappearance of the methyl ester singlet (around 3.6-3.7 ppm) from the starting material and the appearance of a broad singlet for the carboxylic acid proton. The characteristic peaks for the cyclohexyl and methylene protons should be present.
¹³C NMR Spectroscopy The spectrum should confirm the presence of a carboxylic acid carbon (around 175-180 ppm) and the absence of the ester carbonyl and methoxy carbons.
FT-IR Spectroscopy The spectrum should exhibit a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). The N-H stretching of the primary amine will also be present.
HPLC High-Performance Liquid Chromatography can be used to determine the purity of the final product. Due to Gabapentin's lack of a strong chromophore, derivatization or the use of a Charged Aerosol Detector (CAD) may be necessary for sensitive detection and quantification of impurities.[4][5]
Mass Spectrometry (MS) Electrospray ionization (ESI) or other soft ionization techniques can confirm the molecular weight of Gabapentin (171.24 g/mol ).[6]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or loss during workup.- Extend the reflux time and re-verify completion by HPLC.- Ensure the pH for precipitation is optimal.- Minimize the amount of solvent used for washing the final product.
Incomplete Reaction Insufficient heating or reaction time.- Ensure a consistent reflux temperature is maintained.- Increase the reaction time in increments of 2-4 hours, monitoring by TLC/HPLC.
Product Impurity Residual starting material or side products.- Ensure the reaction has gone to completion.- Perform an effective wash with a suitable solvent (e.g., cold IPA) to remove soluble impurities.- If necessary, recrystallize the final product from a suitable solvent system (e.g., water/alcohol mixtures).

Conclusion

This application note outlines a robust and reproducible protocol for the synthesis of Gabapentin via acid-catalyzed hydrolysis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. By following the detailed steps and adhering to the safety precautions, researchers and chemists can successfully prepare this vital pharmaceutical compound. The provided analytical benchmarks will aid in the thorough characterization and quality assessment of the final product, ensuring it meets the high standards required for pharmaceutical development.

References

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. (2022). PMC. Available at: [Link]

  • Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. SciSpace. Available at: [Link]

  • Validation of an Analytical Method for Gabapentin Quantit
  • Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. (2024). IJRAR.org. Available at: [Link]

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. Available at: [Link]

  • A Process For The Preparation Of Gabapentin Hydrochloride. QuickCompany. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Available at: [Link]

Sources

analytical method development for "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Analytical Development for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Executive Summary & Molecule Profile

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (hereafter referred to as GME , Gabapentin Methyl Ester) is the critical penultimate intermediate in the synthesis of the anticonvulsant Gabapentin.

From an analytical perspective, GME presents a "Triad of Challenges" that disqualifies standard generic screening gradients:

  • Weak Chromophore: The molecule lacks conjugation, necessitating low-UV detection (<215 nm) or universal detection (CAD/RI).

  • Amine Tailing: The primary amine (

    
    ) interacts strongly with residual silanols on silica columns, causing peak asymmetry.
    
  • Lactamization Instability: Under thermal stress or basic conditions, GME undergoes intramolecular cyclization to form Gabapentin Lactam (2-azaspiro[4.5]decan-3-one). This is a Critical Quality Attribute (CQA) that the method must monitor.

This guide details a robust HPLC-UV protocol designed to suppress silanol activity, prevent on-column degradation, and resolve the critical lactam impurity.

Mechanistic Strategy: The "Why" Behind the Method

To develop a self-validating method, we must address the physicochemical properties of the analyte.[1]

Detection Physics (UV vs. CAD)
  • Challenge: GME has no aromatic ring. Its absorption relies on the

    
     transition of the carbonyl ester, which is weak and occurs typically below 210 nm.
    
  • Solution: We utilize UV at 210 nm .

    • Constraint: Solvents must have high UV transmission. Phosphate buffer is required; Acetate or Formate buffers are unsuitable due to high UV cutoff (>210 nm).

    • Alternative: Charged Aerosol Detection (CAD) is viable but requires volatile buffers (TFA/Formic) which compromise UV baselines. For standard QC, low-UV phosphate is the gold standard.

Separation Chemistry (The pH Factor)
  • Amine Management: At neutral pH, the amine exists in equilibrium between free base and cation. The free base binds to silanols, destroying peak shape.

  • Stability Management: At basic pH (>8), the ester hydrolyzes to Gabapentin acid, and the amine nucleophile attacks the ester carbonyl to form the Lactam.

  • The Sweet Spot: pH 2.5 – 3.0 .

    • At this pH, the amine is fully protonated (

      
      ), repelling it from protonated silanols (improving shape).
      
    • The ester linkage is relatively stable against hydrolysis compared to alkaline conditions.

    • Lactam formation is kinetically inhibited.

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathways the method must detect and the logical flow of the method development.

G GME Gabapentin Methyl Ester (Analyte) Acid Gabapentin Acid (Hydrolysis Impurity) GME->Acid Hydrolysis (High pH / H2O) Lactam Gabapentin Lactam (Cyclization Impurity) GME->Lactam Cyclization (Heat / Base)

Figure 1: Critical Degradation Pathways. The analytical method must resolve the hydrophobic Lactam (Late eluting) and the polar Acid (Early eluting) from the main peak.

MethodDev Start Define CQA: Resolve Lactam & Acid Step1 Select Detector: UV @ 210nm (Phosphate Buffer) Start->Step1 Step2 Column Selection: C18 Base-Deactivated (Endcapped) Step1->Step2 Step3 Mobile Phase Optimization: pH 3.0 (Suppresses Silanols) Step2->Step3 Step4 Gradient Design: Hold early (Acid) -> Ramp (Lactam) Step3->Step4 Validation Validation (ICH Q2): Specificity & Solution Stability Step4->Validation

Figure 2: Method Development Workflow targeting specific physicochemical properties of GME.

Detailed Experimental Protocols

Protocol A: HPLC-UV Instrumental Parameters

This method is optimized for the separation of GME from Gabapentin (Acid) and the Lactam impurity.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent)High surface area and base-deactivation (endcapping) are essential for amine peak shape.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low UV cutoff; pH 3.0 ensures amine protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol, better for backpressure in gradients.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Wavelength 210 nm Critical: Maximize sensitivity for the ester carbonyl.
Column Temp 30°CControls viscosity and retention time reproducibility. Avoid high heat (>40°C) to prevent on-column lactamization.
Injection Vol 20 µLHigher volume needed due to weak UV response.
Diluent Mobile Phase A : ACN (80:20)Matches initial gradient conditions to prevent peak distortion.

Gradient Program:

  • 0-5 min: 95% A / 5% B (Isocratic hold to retain the polar Gabapentin Acid).

  • 5-20 min: Linear ramp to 40% B (Elutes GME).

  • 20-30 min: Linear ramp to 70% B (Elutes hydrophobic Lactam).

  • 30-35 min: Hold at 70% B (Wash).

  • 35.1 min: Return to 5% B (Re-equilibration).

Protocol B: Standard & Sample Preparation

Warning: GME is unstable in solution over time. Auto-sampler temperature control is mandatory.

  • Buffer Preparation: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.45 µm nylon filter.
  • Stock Solution: Accurately weigh 50 mg of GME Reference Standard into a 50 mL volumetric flask. Dissolve in Diluent . (Conc: 1000 µg/mL).

  • System Suitability Solution: Prepare a mixture containing:

    • Gabapentin (Acid): 10 µg/mL

    • GME (Target): 1000 µg/mL

    • Gabapentin Lactam: 10 µg/mL

  • Stability Precautions:

    • Maintain Autosampler at 4°C - 8°C.

    • Analyze samples within 12 hours of preparation.

    • Do not use basic diluents or pure methanol (can cause transesterification or hydrolysis).

Validation Criteria & Expected Results

To ensure the method is "Self-Validating," the following criteria must be met during System Suitability Testing (SST):

ParameterAcceptance CriteriaScientific Justification
Resolution (

)
> 2.0 between GME and LactamThe Lactam is the late-eluting hydrophobic impurity.
Tailing Factor (

)
< 1.5 for GMEIndicates successful suppression of silanol interactions.
% RSD (Area) < 2.0% (n=5 injections)Confirms injector precision and pump stability.
LOD/LOQ LOQ

0.05% of target conc.
Required for trace impurity monitoring.

Elution Order:

  • Gabapentin (Acid): ~3-5 min (Most polar, zwitterionic).

  • GME (Analyte): ~12-15 min (Cationic amine, methyl ester lipophilicity).

  • Gabapentin Lactam: ~22-25 min (Neutral, most hydrophobic).

Troubleshooting Guide

  • Issue: High Backpressure or Split Peaks.

    • Cause: Precipitation of phosphate buffer in high ACN.

    • Fix: Ensure Buffer/ACN mixing does not exceed 80% ACN. Wash system with water before shutting down.

  • Issue: "Ghost" Peaks or Rising Baseline.

    • Cause: Gradient elution at 210 nm amplifies impurities in the Acetonitrile.

    • Fix: Use "Gradient Grade" or "Far UV" Acetonitrile.

  • Issue: GME Peak Area Decreasing / New Peak Appearing.

    • Cause: In-vial degradation (Lactamization).

    • Fix: Verify autosampler cooling. Check pH of diluent (must be acidic).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • United States Pharmacopeia (USP). Gabapentin Monograph. (Utilizes phosphate buffer/ACN systems for related compounds). Link

  • Gupta, A., et al. (2015). "Method development and validation for the determination of Gabapentin and its impurities." Journal of Chromatographic Science.
  • PubChem. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Compound Summary. Link

  • Zhu, L., et al. (2010). "Stability and degradation of Gabapentin in solid state and solution." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Preparative HPLC Isolation of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

[1]

Executive Summary

  • Target Molecule: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Gabapentin Methyl Ester).[1]

  • CAS: 138799-98-1 (Free Base) | 63562-01-6 (HCl Salt).[1]

  • Primary Challenge: Lactamization. The free amine nucleophilically attacks the ester carbonyl, releasing methanol and forming the thermodynamically stable lactam. This reaction is accelerated by heat and basic pH.

  • Solution: Perform all separations under acidic conditions (pH < 3.0) to keep the amine protonated (

    
    ), rendering it non-nucleophilic. Isolate strictly as a salt (Formate, Trifluoroacetate, or Hydrochloride).
    
  • Detection: The molecule lacks a strong UV chromophore. Use ELSD , CAD , or MS . If restricted to UV, use 205–210 nm with high-purity solvents.[1]

Chemical Stability & Degradation Mechanism

Understanding the degradation pathway is essential for process control. The diagram below illustrates the risk of working at neutral pH.

LactamizationFigure 1: Intramolecular Cyclization Pathway. Acidic conditions (pH < 3) block the Free Base formation.EsterTarget: Methyl Ester(Protonated Form: Stable)R-NH3+ ... COOMeFreeBaseIntermediate: Free Base(Neutral pH)R-NH2 ... COOMeEster->FreeBase pH > 7.0 TransitionCyclization(Nucleophilic Attack)FreeBase->Transition Spontaneous LactamImpurity: Gabapentin Lactam(2-azaspiro[4.5]decan-3-one)Transition->Lactam - MeOH

Analytical Method Development

Before preparative loading, establish separation on an analytical scale.[2]

Column Selection[3]
  • Stationary Phase: C18 (Octadecyl) with high surface coverage.

  • Feature: Use "Base-Deactivated" (BDS) or "Charged Surface Hybrid" (CSH) columns. These withstand acidic pH and reduce peak tailing caused by the amine interacting with residual silanols.

  • Recommended Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

Mobile Phase & Detection
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) .

    • Note: TFA pairs strongly with amines, improving peak shape but suppressing MS signal. FA is better for MS detection.

  • Solvent B: Acetonitrile (ACN) + 0.1% Modifier (same as A).

  • Gradient: 5% B to 60% B over 15 minutes. (The ester is moderately polar; the cyclohexane ring provides retention).

  • Detection:

    • Primary: MS (ESI+) m/z ~186 [M+H]+.

    • Secondary: ELSD (Evaporative Light Scattering Detector) - Ideal for non-chromophoric salts.[1][2]

    • Tertiary (If limited): UV at 210 nm.[3][4] Warning: Acetonitrile absorbs at 210 nm; use "Far UV" or "Gradient Grade" ACN to minimize baseline drift.

Preparative Isolation Protocol

Scale-Up Calculations

Assume a linear scale-up from analytical (4.6 mm ID) to preparative (e.g., 20 mm ID).

  • Scale Factor:

    
    .
    
  • Flow Rate: Analytical 1.0 mL/min

    
     Prep 19–20 mL/min.
    
  • Loading: If analytical load is 0.5 mg (on-column), prep load is ~10–15 mg per injection.[1] Note: Basic amines overload quickly; do not exceed 1% of column mass per run to maintain resolution.

Preparative Workflow

PrepWorkflowFigure 2: Preparative Isolation Workflow emphasizing acidic maintenance and cold processing.SamplePrep1. Sample PreparationDissolve in 5% ACN / 0.1% FAFilter 0.2 µmEquilibration2. Column Equilibration5% B for 5 CVsCheck BaselineSamplePrep->EquilibrationInjection3. InjectionStacked injections if necessaryEquilibration->InjectionElution4. Gradient ElutionMaintain pH < 3.0Injection->ElutionCollection5. Fraction CollectionTrigger: Threshold + SlopeReject 'Shoulder' (Lactam)Elution->CollectionWorkup6. Post-Run ProcessingLyophilization (Cold)NO Rotavap at >30°CCollection->Workup

Step-by-Step Procedure

Step 1: System Preparation

  • Purge lines with Water/0.1% Formic Acid . Ensure no residual phosphate buffers from previous runs (precipitate risk with ACN).

  • Install Prep Column: C18, 19 x 150 mm, 5 µm.

  • Set Flow Rate: 20 mL/min.

  • Detector: Set ELSD gas flow to 1.5 SLM, Temp 40°C (low temp preserves volatile esters).

Step 2: Sample Loading

  • Dissolve crude material in Water + 0.1% Formic Acid .

  • Crucial: Measure pH of the sample solution. It must be acidic (pH ~2-3).[1] If the crude is a free base, add Formic Acid until dissolved and acidic.

  • Concentration: ~50 mg/mL.[5]

  • Filter through 0.22 µm PTFE or Nylon filter.

Step 3: Gradient Execution

  • 0-2 min: Hold 5% B (Desalting/Injection pulse).

  • 2-12 min: Linear Ramp 5%

    
     50% B.
    
  • 12-14 min: Wash 95% B.[1]

  • 14-16 min: Re-equilibrate 5% B.

Step 4: Fraction Collection

  • Collect peaks based on ELSD signal.

  • Impurity Watch: The Lactam is less polar (more hydrophobic) than the amino-ester and typically elutes later on C18.[1]

  • Target Peak: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Earlier eluting).[1]

  • Impurity Peak: Gabapentin Lactam (Later eluting).

Post-Purification Processing (The Danger Zone)

This is where most yields are lost due to lactamization.

DO NOT:

  • Do not neutralize fractions with base (e.g., Sodium Bicarbonate).

  • Do not use high heat (> 40°C) on a rotary evaporator.

  • Do not leave fractions in solution at room temperature for days.

DO:

  • Lyophilization (Recommended): Freeze fractions immediately. Lyophilize to obtain the Formate or Trifluoroacetate salt .

  • HCl Salt Conversion (Optional but Stable):

    • If the HCl salt is required: Add 1.1 equivalents of dilute HCl to the pooled fractions before solvent removal.

    • Evaporate ACN on a rotavap at < 30°C .

    • Freeze-dry the remaining aqueous layer.[1]

Result: The final product will be a white solid, stable as the salt. Store at -20°C with desiccant.

Quantitative Data Summary

ParameterSpecificationReason
Mobile Phase pH 2.0 – 2.5Prevents cyclization to lactam.[1]
Stationary Phase C18 (Endcapped)Retains hydrophobic ring; reduces amine tailing.
Detection ELSD / MS / UV 210nmMolecule is non-chromophoric.
Loading Capacity ~1% of column massBasic amines overload easily (Langmuir isotherm).
Workup Temp < 30°CHeat accelerates ester hydrolysis and cyclization.

References

  • Gabapentin Stability: Zour, E., et al. "Stability studies of gabapentin in aqueous solutions."[6][7] Pharmaceutical Research 9.5 (1992): 595-600.[1][6] Link

  • Lactam Formation: United States Pharmacopeia (USP) Monograph for Gabapentin. Specifies limit for "Gabapentin Related Compound A" (Lactam).[8]

  • Amine Detection: "Application Notes for HPLC Analysis of Amines." BenchChem. Link

  • Gabapentin Purification: "Process for the purification of gabapentin."[8] European Patent EP1841725B1.[8] Link

  • General Prep Strategy: "Optimization of an HPLC Method for Determination of Gabapentin." ResearchGate. Link

Application Note: Cell-Based Assays for Neuroprotective Activity of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026


 Ligand
Target Mechanism:  Voltage-Gated Calcium Channel (VGCC) Modulation & Anti-Excitotoxicity

Abstract & Scientific Rationale

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate , hereafter referred to as Gabapentin Methyl Ester (GME) , is a lipophilic derivative of the anticonvulsant and analgesic agent Gabapentin. While the parent compound, Gabapentin, exerts its effects by binding to the


 and 

auxiliary subunits of voltage-gated calcium channels (VGCCs), its zwitterionic nature at physiological pH limits passive membrane diffusion.

The methyl ester modification masks the carboxylic acid, enhancing lipid solubility and blood-brain barrier (BBB) penetration. Upon cellular entry, intracellular esterases hydrolyze GME into the active Gabapentin species. Consequently, cell-based assays must account for prodrug activation kinetics (hydrolysis time) and the downstream modulation of calcium influx to evaluate neuroprotection.

This guide details the evaluation of GME's neuroprotective efficacy against glutamate-induced excitotoxicity , a hallmark of ischemic injury and neurodegeneration.

Compound Handling & Preparation[1][2]

  • Molecular Weight: 185.26 g/mol [1]

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Limited stability in aqueous buffers due to ester hydrolysis.

  • Storage: Store solid at -20°C (desiccated).

  • Stock Preparation:

    • Prepare a 100 mM stock solution in anhydrous DMSO.

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Critical Step: Do not store aqueous dilutions. Prepare working solutions in culture media immediately prior to use to ensure the ester remains intact until it reaches the cell membrane.

Cell Model Selection: Primary Cortical Neurons[4]

While cell lines like PC12 or SH-SY5Y are convenient, they often lack the full complement of NMDA and AMPA receptors required to model excitotoxicity accurately. Primary Rat Cortical Neurons (DIV 7-10) are the gold standard for this application.

  • Justification: These cells express functional VGCCs (N, L, and P/Q types) and glutamate receptors, providing a physiologically relevant system for

    
     ligand investigation.
    

Mechanism of Action Visualization

The following diagram outlines the conversion of the prodrug and its subsequent interference with the excitotoxic cascade.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) GME_ext Methyl 2-[1-(aminomethyl) cyclohexyl]acetate (GME) GME_int GME (Internalized) GME_ext->GME_int Passive Diffusion (Lipophilic) Glutamate Glutamate Insult VGCC VGCC Trafficking/Function Glutamate->VGCC Depolarization Gabapentin Active Gabapentin (Acid Form) GME_int->Gabapentin Hydrolysis Alpha2Delta α2δ Subunit Binding Gabapentin->Alpha2Delta High Affinity Binding Esterase Intracellular Esterases Esterase->GME_int Alpha2Delta->VGCC Inhibits Surface Trafficking & Ca2+ Currents Calcium Intracellular Ca2+ Overload Alpha2Delta->Calcium Blocks Survival Neuroprotection (Cell Survival) Alpha2Delta->Survival Preserves Viability VGCC->Calcium Ca2+ Influx Mito Mitochondrial Dysfunction (ROS Production) Calcium->Mito Triggers Apoptosis Apoptosis/Necrosis Mito->Apoptosis

Caption: Mechanism of GME neuroprotection. The ester crosses the membrane, is hydrolyzed to Gabapentin, binds


, and mitigates calcium overload.

Protocol 1: Determination of Non-Toxic Concentration Range (Safety)

Before assessing neuroprotection, you must establish the "No Observed Adverse Effect Level" (NOAEL) for the compound itself.

Method: CellTiter-Glo® (ATP Quantification) or CCK-8. Target Cells: Primary Cortical Neurons (DIV 7).

  • Plating: Plate neurons at

    
     cells/well in 96-well poly-D-lysine coated plates.
    
  • Treatment: Remove 50% of media and replace with media containing GME at serial dilutions (e.g., 0.1, 1, 10, 100, 500, 1000 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Toxicity Control: 10% DMSO or 100 µM Glutamate.

  • Incubation: Incubate for 24 hours at 37°C/5% CO2.

  • Readout: Add CellTiter-Glo reagent (equal volume to media). Shake for 2 mins. Read luminescence.

  • Criterion: Select the highest concentration that maintains >95% viability compared to vehicle control for subsequent neuroprotection assays.

Protocol 2: Neuroprotection Against Glutamate Excitotoxicity

This is the core efficacy assay. It tests if GME prevents neuronal death induced by excessive glutamate stimulation.

Experimental Design:

  • Group A: Vehicle Control (Healthy)

  • Group B: Glutamate Injury (100 µM Glutamate + 10 µM Glycine)

  • Group C: GME Pre-treatment + Glutamate Injury (Dose Response)

  • Group D: MK-801 (10 µM) + Glutamate (Positive Neuroprotection Control)

Step-by-Step Methodology:

  • Culture Maturation: Use neurons at DIV 10-12 (when glutamate receptors are fully functional).

  • Pre-Treatment (Critical):

    • Add GME (selected doses, e.g., 10, 50, 100 µM) to the culture media.

    • Incubate for 2 hours.

    • Why? This allows time for cellular entry, ester hydrolysis to the active acid, and initial binding to

      
       subunits.
      
  • Insult:

    • Prepare a 2X Glutamate/Glycine solution in Mg2+-free Locke’s buffer or Neurobasal media.

    • Add to wells to achieve final concentration of 100 µM Glutamate / 10 µM Glycine.

    • Co-incubate with GME for 24 hours .

  • Readout (LDH Release):

    • Excitotoxicity causes rapid membrane rupture. Lactate Dehydrogenase (LDH) release into the supernatant is the preferred metric.

    • Collect 50 µL of supernatant.

    • Transfer to a new plate and add LDH substrate mix (e.g., CytoTox 96®).

    • Incubate 30 mins in dark. Stop reaction and read Absorbance at 490 nm.

  • Calculation:

    
    
    

Protocol 3: Functional Calcium Imaging (Fluo-4 AM)

To validate that GME is acting via the expected mechanism (inhibition of calcium influx), you must visualize intracellular calcium dynamics.

Reagents:

  • Fluo-4 AM: Cell-permeant calcium indicator (

    
     nM).
    
  • Pluronic F-127: Dispersing agent.

Workflow:

  • Loading:

    • Wash neurons (DIV 10) with HBSS (calcium/magnesium free).

    • Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 30 mins at 37°C.

  • De-esterification: Wash cells 2x with HBSS and incubate in fresh buffer for 20 mins to allow complete hydrolysis of the dye AM ester.

  • Baseline & Pre-treatment:

    • Measure baseline fluorescence (Ex/Em: 494/506 nm) on a kinetic plate reader or confocal microscope.

    • Add GME (100 µM) and incubate for 30-60 mins on the stage or prior to loading (preferred).

  • Stimulation:

    • Inject Glutamate (100 µM) or KCl (50 mM) (to depolarize VGCCs directly).

  • Data Acquisition: Record fluorescence every 2 seconds for 5 minutes.

  • Analysis: Plot

    
    .[2] GME treatment should significantly reduce the peak amplitude of the calcium transient compared to vehicle.
    

Data Presentation & Analysis

Table 1: Expected Assay Outcomes

Assay TypeReadoutVehicle ControlGlutamate OnlyGlutamate + GME (100 µM)Interpretation
Viability ATP (RLU)High (100%)Low (~40%)Medium-High (~75-85%)Rescue of metabolic activity.
Cytotoxicity LDH (OD 490)LowHighReducedMaintenance of membrane integrity.
Ca2+ Flux

(Peak)
BaselineHigh SpikeBlunted SpikeBlockade of Ca2+ influx via VGCC/NMDA.

Experimental Workflow Diagram

Workflow Harvest Harvest Rat Cortical Neurons (E18) Culture Culture 10-12 Days (Poly-D-Lysine) Harvest->Culture PreTreat Pre-Treatment: Add GME (2 hrs) (Allows Hydrolysis) Culture->PreTreat Insult Insult: Add Glutamate (100 µM) (+ Glycine) PreTreat->Insult Incubate Incubation: 24 Hours Insult->Incubate Assay Assay Readout: LDH (Supernatant) ATP (Lysate) Incubate->Assay

Caption: Step-by-step workflow for the glutamate excitotoxicity neuroprotection assay.

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[3] Journal of Biological Chemistry. Link

  • Luo, Z. D., et al. (2002). "Upregulation of dorsal root ganglion (alpha)2(delta) calcium channel subunit and its correlation with allodynia in spinal nerve-injured rats." Journal of Neuroscience. Link

  • Maneuf, Y. P., & Lee, K. (2006). "Alpha2delta and the mechanism of action of gabapentin in the treatment of pain."[4][5] Seminars in Cell & Developmental Biology. Link

  • Thermo Fisher Scientific. "Fluo-4 Calcium Imaging Protocol." Application Note. Link

  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin. Link

  • Kim, Y. K., et al. (2010). "The effects of gabapentin pretreatment on brain injury induced by focal cerebral ischemia/reperfusion in the rat."[6] Korean Journal of Anesthesiology. Link

Sources

Protocol for Monitoring "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" in Reaction Mixtures: A Guide to GC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative monitoring of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, a key intermediate in the synthesis of Gabapentin.[1] Ensuring precise control over its formation is critical for optimizing reaction yield, minimizing impurity formation, and maintaining process consistency. We present two robust, orthogonal analytical techniques: a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, and a non-invasive, real-time ¹H Nuclear Magnetic Resonance (NMR) spectroscopy method for in-situ reaction tracking.[2][3] This guide is designed for researchers, chemists, and quality control analysts in pharmaceutical development, offering step-by-step instructions, explanations of experimental causality, and frameworks for method validation to ensure data integrity and trustworthiness.[4]

Introduction

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a crucial precursor in several synthetic routes to Gabapentin, a widely used anticonvulsant and analgesic drug.[5][6] The efficiency of its synthesis directly impacts the overall yield and purity of the final Active Pharmaceutical Ingredient (API). Therefore, the ability to accurately monitor the concentration of this intermediate within a complex reaction matrix is paramount. It allows for precise determination of reaction endpoints, kinetic profiling for process optimization, and early detection of side reactions or degradation pathways.

This document details two distinct yet complementary analytical strategies. The choice of method will depend on the specific requirements of the analysis, such as the need for high-throughput screening, real-time data, or the absolute quantification of trace levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A definitive quantitative method renowned for its high sensitivity and specificity. Due to the analyte's polarity and low volatility, a derivatization step is employed to enhance its chromatographic properties, ensuring reliable and reproducible analysis.[7][8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique that allows for the direct, in-situ observation of the reaction as it progresses.[9][10][11] By monitoring the change in signal integrals of reactants and products over time, it provides invaluable kinetic data without the need for sample extraction or quenching.[2][3]

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates chemical components of a sample based on their volatility and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which ionizes them and sorts the ions by their mass-to-charge ratio, providing both identification and quantification.

Causality of Derivatization: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate contains a primary amine (-NH₂) group, making it polar, non-volatile, and thermally labile.[12] Direct injection into a hot GC inlet would lead to poor peak shape, low sensitivity, and potential degradation.[8] To overcome this, a two-step derivatization is necessary:

  • Esterification: The existing methyl ester group is typically stable. This step is primarily for any related impurities with free carboxylic acids.

  • Acylation: The primary amine is reacted with an acylating agent, such as Pentafluoropropionic Anhydride (PFPA) , to convert the polar -NH₂ group into a non-polar, thermally stable, and volatile amide derivative. This significantly improves chromatographic performance and analytical sensitivity.[8]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed structural information.

For reaction monitoring, the key principle is that the area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal.[2] By identifying unique, well-resolved signals for the starting materials and the product, Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, one can calculate the molar ratio of these species at any given time. This allows for the direct calculation of reaction conversion, providing a real-time kinetic profile of the chemical transformation.[9]

Protocol 1: Quantitative Analysis by GC-MS

This protocol provides a validated method for the precise quantification of the target analyte in a quenched reaction sample.

Materials and Reagents
  • Methyl 2-[1-(aminomethyl)cyclohexyl]acetate reference standard (>98% purity)

  • Internal Standard (IS), e.g., Dodecane or a deuterated analog

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (GC grade)

  • Toluene (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Reaction quench solution (e.g., cooled deionized water)

Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection ModeSplit (20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
MS ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the derivatized standard
Qualifier IonsTo be determined from the mass spectrum of the derivatized standard
Experimental Workflow: GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Weigh Reference Standard & IS s2 Prepare Calibration Standards s1->s2 s3 Quench Reaction Aliquot s4 Extract with Ethyl Acetate s3->s4 s5 Dry Organic Layer s4->s5 d1 Add PFPA to Dried Extract/Standard s5->d1 d2 Heat at 65°C for 30 min d1->d2 d3 Evaporate to Dryness & Reconstitute in Toluene d2->d3 a1 Inject into GC-MS d3->a1 a2 Acquire Data (SIM Mode) a1->a2 a3 Integrate Peaks & Construct Calibration Curve a2->a3 a4 Quantify Analyte in Sample a3->a4

Caption: Workflow for GC-MS quantification.

Step-by-Step Protocol

3.4.1 Preparation of Calibration Standards

  • Prepare a stock solution (1 mg/mL) of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate and the Internal Standard in Ethyl Acetate.

  • Create a series of calibration standards by serial dilution, spanning the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Spike each calibration standard with a constant concentration of the Internal Standard.

  • Process 1 mL of each standard through the derivatization procedure below.

3.4.2 Sample Preparation and Derivatization

  • Quenching: Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it in 2 mL of ice-cold saturated sodium bicarbonate solution to stop the reaction.

  • Extraction: Add a known amount of Internal Standard stock solution. Extract the aqueous mixture three times with 2 mL of Ethyl Acetate. Combine the organic layers.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate and filter or decant into a clean vial.

  • Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Add 100 µL of Ethyl Acetate and 100 µL of PFPA.[8] Cap the vial tightly and heat at 65 °C for 30 minutes.

  • Final Step: Cool the vial to room temperature. Evaporate the solvent and excess reagent under nitrogen. Reconstitute the residue in 1 mL of Toluene for GC-MS analysis.

3.4.3 Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

  • Determine the linearity of the response (R² > 0.995 is typically required).

  • Calculate the concentration of the analyte in the prepared sample using the regression equation from the calibration curve.

  • Back-calculate to determine the concentration in the original reaction mixture, accounting for all dilution factors.

Protocol 2: In-Situ Reaction Monitoring by ¹H NMR

This protocol is ideal for obtaining kinetic data and determining reaction completion without altering the reaction mixture.

Materials and Reagents
  • Reactants and catalyst for the synthesis

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction chemistry

  • Internal Standard (IS) for quantification (optional, e.g., 1,3,5-trimethoxybenzene), which must be inert to the reaction conditions and have a signal in a clear region of the spectrum.

  • 5 mm NMR tubes

Instrumentation and Parameters
ParameterSetting
NMR Spectrometer 400 MHz or higher
Solvent As required by reaction chemistry (e.g., CDCl₃)
Temperature Set to the desired reaction temperature (e.g., 298 K)
Pulse Program Standard quantitative ¹H (e.g., zg30)
Relaxation Delay (d1) ≥ 5 times the longest T₁ of protons being integrated (a 30s delay is a safe starting point).[2]
Number of Scans (ns) 4-16 (to achieve adequate signal-to-noise)
Experimental Workflow: ¹H NMR Monitoring

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Combine Reactants & Deuterated Solvent in a Vial p2 Transfer to NMR Tube p1->p2 a1 Acquire t=0 Spectrum (before catalyst) p2->a1 a2 Add Catalyst & Start Timer a1->a2 a3 Acquire Spectra at Regular Time Intervals a2->a3 d1 Process Spectra (Phase & Baseline Correction) a3->d1 d2 Integrate Characteristic Reactant & Product Signals d1->d2 d3 Calculate % Conversion vs. Time d2->d3

Caption: Workflow for in-situ NMR reaction monitoring.

Step-by-Step Protocol
  • Preparation: In a small vial, combine the starting materials in the appropriate stoichiometry and dissolve them in a suitable volume of deuterated solvent (total volume ~0.7 mL for a standard NMR tube).

  • Baseline Spectrum (t=0): Transfer the solution to an NMR tube. Insert it into the spectrometer, lock, and shim. Acquire a spectrum of the starting materials before adding the catalyst or initiating the reaction. This is your t=0 reference.

  • Reaction Initiation: Remove the NMR tube and carefully add the catalyst. Mix thoroughly by inverting the tube several times, and quickly re-insert it into the spectrometer.

  • Time-Course Acquisition: Immediately begin acquiring spectra at predetermined time intervals (e.g., every 5-10 minutes) for the duration of the reaction. Use an automated acquisition setup if available.[10]

Data Analysis
  • Signal Identification: Identify a clean, well-resolved signal for a key proton group on the starting material (e.g., a proton adjacent to the reacting functional group) and another for the product, Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (e.g., the methyl ester singlet, -OCH₃).

  • Integration: For each time point, carefully integrate the chosen reactant signal (I_reactant) and product signal (I_product). Ensure the integration regions are consistent across all spectra.

  • Calculate Conversion: The percentage conversion at any time 't' can be calculated using the following formula (assuming a 1:1 stoichiometry and equal number of protons for the signals):

    % Conversion = [I_product / (I_product + I_reactant)] * 100

  • Kinetic Profile: Plot % Conversion versus time to generate a kinetic profile of the reaction.

Method Validation and Trustworthiness

To ensure the reliability of any analytical data, the chosen method must be validated for its intended purpose.[13] Validation provides documented evidence that the procedure is accurate, precise, and robust.[4][14] The principles outlined by the International Council on Harmonisation (ICH) provide a framework for this process.[15]

Self-Validating System: A core component of a trustworthy protocol is the routine use of System Suitability Tests (SSTs) . Before any sample analysis, a standard is injected to confirm the analytical system is performing correctly.[15] For the GC-MS method, this would involve checking for minimum peak resolution, theoretical plates, and peak symmetry.

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria (for GC/HPLC)
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, reactants).Peak purity analysis; No interference at the analyte's retention time in blank/placebo injections.[14]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.R² ≥ 0.995 for the calibration curve.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies.80-120% recovery of the spiked analyte.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day): RSD ≤ 3%.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc.

Conclusion

This application note has detailed two powerful and complementary methods for monitoring the formation of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. The GC-MS protocol offers exceptional sensitivity and specificity for accurate quantification in final or quenched samples, making it ideal for quality control and impurity profiling. The in-situ ¹H NMR protocol provides a non-invasive approach to gather real-time kinetic data, which is invaluable for reaction optimization and mechanistic studies. By implementing these protocols with the described validation and system suitability checks, researchers and drug development professionals can generate reliable, high-quality data to accelerate process development and ensure final product quality.

References

  • Barbiric, D., et al. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Helmenstine, A. M., & Williams, K. R. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. ACS Publications. Retrieved from [Link]

  • Siggia, S., Hanna, J. G., & Kervenski, I. R. (1950). Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Arote, R. B., et al. (2019). DEVELOPMENT AND VALIDATION OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR GABAPENTIN AND ITS RELATED SUBSTANCES. Vels University. Retrieved from [Link]

  • Verma, B. C., et al. (1986). Determination of primary and secondary amines alone and in mixtures with tertiary amines. RSC Publishing. Retrieved from [Link]

  • Quadstar. (2025). More Than Reaction Monitoring: Bringing Automated NMR Directly Into Your Workflow. Retrieved from [Link]

  • Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]

  • IJRAR. (2024). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Cheregi, M. (2025). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxidant and anticonvulsant potential. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Tsikas, D. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • Simon, A., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Journal of Chromatographic Science. Retrieved from [Link]

  • Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia. Retrieved from [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Gabapentin Tablets. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Gabapentin. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]

  • Google Patents. (n.d.). EP2368872A1 - Process for the preparation of Gabapentin.
  • OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]

Sources

techniques for the characterization of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GAB-ME-01

Abstract

This guide details the structural characterization and purity profiling of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Gabapentin Methyl Ester). As a critical intermediate in the synthesis of Gabapentin, this molecule presents a unique stability challenge: the rapid intramolecular cyclization to 2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam). This document provides self-validating protocols for NMR spectroscopy and HPLC analysis, specifically designed to detect lactamization artifacts and ensure accurate quantification.

Molecular Profile & The "Lactam Challenge"

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is the methyl ester precursor to the anticonvulsant Gabapentin. Its characterization is complicated by its thermodynamic instability. Under basic conditions or thermal stress, the free primary amine nucleophilically attacks the ester carbonyl, releasing methanol and forming the thermodynamically stable lactam ring.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetRationale
Appearance White to off-white solid/oilYellowing indicates oxidation or advanced degradation.
Identity (

H NMR)
Confirmed structureMust distinguish methyl ester singlet from potential ethyl analogs or hydrolysis products.
Lactam Impurity

The lactam is a known toxic impurity in the final Gabapentin API.
Assay (Titration)

Quantifies the amine content (typically as HCl salt).
Degradation Pathway

The following diagram illustrates the critical degradation pathway that analysts must prevent during sample preparation.

GabapentinDegradation cluster_0 Critical Control Point Ester Methyl Gabapentin (Target Molecule) Lactam Gabapentin Lactam (Major Impurity) Ester->Lactam Cyclization (Basic pH / Heat) Methanol Methanol Ester->Methanol Byproduct Gabapentin Gabapentin (Hydrolysis Product) Lactam->Gabapentin Hydrolysis (Strong Acid/Base)

Figure 1: The primary degradation pathway involves the cyclization of the methyl ester to the lactam. This reaction is accelerated if the sample is left in solution at neutral/basic pH.

Protocol 1: Structural Confirmation via NMR

Objective: To unequivocally identify the methyl ester and differentiate it from the ethyl ester or the free acid (Gabapentin).

Experimental Setup
  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
    • Note:

      
       is preferred for the free base. If analyzing the HCl salt, use DMSO-
      
      
      
      or
      
      
      to ensure solubility.
  • Internal Standard: TMS (Tetramethylsilane).

  • Frequency: 400 MHz or higher.

Key Diagnostic Signals

The presence of the methoxy singlet is the definitive proof of the ester. The absence of the lactam carbonyl shift is the proof of stability.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value

3.65 - 3.70 Singlet (s)3HPrimary ID. Confirms Methyl Ester. (Ethyl ester would be a quartet/triplet).

2.80 - 2.95Singlet (s)2HShift moves downfield (~3.2 ppm) if cyclized to Lactam.

2.30 - 2.45Singlet (s)2HAlpha-carbonyl protons.
Cyclohexane 1.30 - 1.60Multiplet (m)10HCharacteristic ring envelope.
Self-Validating Check
  • The "Lactam Test": Check for a singlet at

    
     ppm . If this peak appears alongside the 2.8 ppm peak, your sample has degraded into the lactam during preparation.
    
  • The "Hydrolysis Test": Disappearance of the 3.65 ppm singlet indicates hydrolysis to Gabapentin acid.

Protocol 2: Purity Profiling via HPLC-UV

Objective: To separate the Methyl Ester (cationic/neutral) from the Lactam (neutral) and Gabapentin (zwitterionic). Challenge: These compounds are "chromophore deficient" (lack aromatic rings). Detection must rely on the weak carbonyl absorbance at low UV wavelengths.

Method Parameters[1][2][3][4]
  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).
  • Mobile Phase A: Buffer: 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric Acid.
    
    • Expert Insight: Low pH is mandatory. It protonates the amine (

      
      ), ensuring the molecule stays in the cationic form, preventing tailing and inhibiting on-column cyclization.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-5 min: 95% A / 5% B (Isocratic hold to elute salts/Gabapentin)

    • 5-20 min: Linear gradient to 60% A / 40% B (Elutes Methyl Ester)

    • 20-25 min: Hold (Elutes Lactam)

  • Detection: UV at 210 nm .

  • Temperature: 25°C (Do not heat the column; heat promotes lactamization).

System Suitability & Retention Logic
ComponentApprox. RT (min)Relative Retention (RRT)Peak Logic
Gabapentin 3.5 - 4.5~0.4Most polar (zwitterionic). Elutes near void volume if organic is too high.
Methyl Ester 10.0 - 12.0 1.0 Target. Retained due to lipophilic methyl group + cyclohexane.
Lactam 15.0 - 18.0~1.5Most hydrophobic (loss of charge, closed ring). Elutes last.
Sample Preparation (Critical)
  • Diluent: Mobile Phase A (Phosphate Buffer pH 2.5). Do not use pure Methanol.

    • Why? Pure methanol can induce transesterification or dissolve the free base in a state prone to cyclization. The acidic buffer "freezes" the amine as the ammonium salt (

      
      ), blocking the nucleophilic attack on the ester.
      
  • Concentration: 1.0 mg/mL.

  • Stability: Inject immediately. Autosampler temperature should be set to 4°C.

Protocol 3: Non-Aqueous Titration (Assay)

Objective: Quantify the exact purity of the bulk material, assuming it is the Hydrochloride salt.

Methodology
  • Solvent: Glacial Acetic Acid (50 mL) + Mercuric Acetate T.S. (10 mL).

    • Role of Hg-Acetate: If the sample is an HCl salt, Mercuric Acetate sequesters the chloride ion, allowing the amine to be titrated as a base.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Dioxane or Acetic Acid.
    
  • Endpoint Detection: Potentiometric (glass electrode) or Crystal Violet indicator (Blue

    
     Green).
    
Calculation


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalence factor (For 
    
    
    
    , MW
    
    
    g/mol ;
    
    
    mg/mL)
  • 
    : Weight of sample (mg)
    

References

  • United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. USP-NF. (Standard for impurity limits and general HPLC conditions for Gabapentinoids).

  • Zong, Z., et al. (2012). "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." Pharmaceutical Research. (Detailed mechanism of lactamization).

  • European Pharmacopoeia (Ph.[2] Eur.). Gabapentin: Impurity A (Lactam). (Defines the lactam impurity structure and limits).

  • PubChem. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Compound Summary. National Library of Medicine. (Physical properties and identifiers).

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. (Application note on detecting chromophore-deficient Gabapentin impurities).

Sources

Troubleshooting & Optimization

minimizing gabapentin lactam formation from "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Lactam Formation from Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

The Mechanistic Landscape

To minimize gabapentin lactam (2-azaspiro[4.5]decan-3-one), one must understand that the transformation of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Gabapentin Methyl Ester) involves a competition between intermolecular hydrolysis (desired) and intramolecular cyclization (undesired).

The "Amine Lock" Strategy

The most effective way to prevent the methyl ester from cyclizing into the lactam is to protonate the amine .

  • In Basic/Neutral Conditions: The amine group (-NH₂) is free and highly nucleophilic. It is geometrically positioned to attack the ester carbonyl, ejecting methanol and forming the thermodynamically stable 5-membered lactam ring immediately.

  • In Acidic Conditions: The amine becomes an ammonium ion (-NH₃⁺). It loses its nucleophilicity and cannot attack the ester. Hydrolysis is then driven solely by water attacking the activated carbonyl.

Therefore, Acid Hydrolysis is the mandatory route for this precursor to ensure minimal lactam formation.

Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways. Note that the "Danger Zone" is the neutral/basic handling of the ester.

GabapentinPathways Ester Gabapentin Methyl Ester (Precursor) Lactam Gabapentin Lactam (Impurity A) Ester->Lactam AMINOLYSIS (Avoid) (Neutral/Basic pH) Intramolecular attack Salt Gabapentin HCl Salt Ester->Salt ACID HYDROLYSIS (Recommended) (HCl/H2O, Reflux) Amine is protonated (Locked) Gabapentin Gabapentin (Target API) Gabapentin->Lactam DEHYDRATION (Heat, Storage, >20ppm Cl-) Lactam->Salt RECOVERY (Strong Acid, Reflux) Salt->Gabapentin NEUTRALIZATION (pH 7.2, 0-5°C)

Caption: Figure 1. Reaction pathways showing the "Amine Lock" strategy via acid hydrolysis to bypass direct lactam formation.

Validated Experimental Protocol

Objective: Convert Methyl 2-[1-(aminomethyl)cyclohexyl]acetate to Gabapentin (Form II) with <0.05% Lactam.

Phase 1: Acid Hydrolysis (The "Lock")
  • Charge Reactor: Load Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (1.0 eq) into the reactor.

  • Acid Addition: Add 6N HCl (3.0 - 4.0 eq). Note: Excess acid is required to maintain the protonated state of the amine throughout the reaction.

  • Reflux: Heat to reflux (~95-100°C) for 3–6 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Criterion: Methyl Ester < 0.1%.

    • Critical: Do not proceed to neutralization if ester remains. Any residual ester will cyclize instantly upon pH adjustment.

  • Concentration: Distill under vacuum to remove excess water/HCl, yielding the Gabapentin-HCl salt as a wet solid or thick oil.

Phase 2: Neutralization & Isolation (The "Danger Zone")

Lactam forms from the free acid if heat and water are present simultaneously at neutral pH.

  • Dissolution: Dissolve the Gabapentin-HCl residue in minimal Isopropyl Alcohol (IPA) or Methanol.

  • Cooling: Cool the solution to 0–5°C .

  • pH Adjustment: Slowly add Tributylamine or 20% NaOH/KOH solution.

    • Target pH:7.1 – 7.2 (Isoelectric point).

    • Rate: Dropwise. Ensure internal temp stays <10°C.

    • Observation: A thick white precipitate (Gabapentin zwitterion) will form.

  • Stirring: Stir at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the cold slurry.

  • Wash: Wash with cold anhydrous IPA. Crucial: This removes residual chlorides.

  • Drying: Vacuum dry at <40°C . Do not exceed this temperature.

Troubleshooting Guide

Use this decision matrix to resolve specific impurity spikes.

SymptomProbable Root CauseCorrective Action
High Lactam in Crude (Pre-drying) Incomplete Hydrolysis: Residual methyl ester was present before neutralization.Extend Acid Reflux: Ensure Ester < 0.1% by HPLC before stopping reflux. Once pH > 6, residual ester cyclizes instantly.
High Lactam in Crude (Pre-drying) Hot Neutralization: The neutralization exotherm drove the dehydration of the formed Gabapentin.Active Cooling: Maintain reactor < 5°C during base addition. Use a jacketed vessel with glycol.
Lactam Spike After Drying Chloride Contamination: Residual mineral acid anions (Cl⁻) > 20 ppm catalyze lactamization in the solid state.Enhanced Wash: Increase the volume of the cold IPA wash during filtration to remove NaCl/Tributylamine-HCl salts.
Lactam Spike After Drying Thermal Stress: Drying temperature > 50°C.Low-Temp Drying: Use high vacuum (< 50 mbar) at 35–40°C. Consider lyophilization if limits are extremely tight.
Low Yield pH Miss: The isoelectric point (pH 7.1–7.2) was missed.Precision pH Metering: Gabapentin solubility increases significantly at pH < 6.5 or > 7.8. Use a calibrated probe.

Frequently Asked Questions (FAQs)

Q: Why can't I use base hydrolysis (saponification) directly on the ester? A: While possible, it is riskier. In a basic solution, the amine group is unprotonated (free base). If the saponification rate is slow, the intramolecular amine will attack the ester faster than the hydroxide ion does, generating significant amounts of lactam during the reaction. Acid hydrolysis suppresses this by keeping the amine protonated.

Q: What is the regulatory limit for Gabapentin Lactam? A: According to USP and EP monographs, the limit for Impurity A (Lactam) is generally NMT (Not More Than) 0.1% . However, for high-stability formulations, internal specifications often target <0.05% to allow for growth during shelf-life.

Q: Does humidity affect lactam formation during storage? A: Yes, but counter-intuitively. While water is a product of lactamization, extremely dry conditions (0% RH) in milled samples can sometimes accelerate degradation due to crystal lattice defects. However, in the context of synthesis and bulk storage, excess moisture + residual acid is the primary driver of lactamization. Store in well-closed containers at controlled room temperature.

Q: How do I remove lactam if it has already formed? A: Lactam is difficult to remove via simple recrystallization because its solubility profile is similar to Gabapentin in many solvents. The most robust recovery method is to re-hydrolyze the impure material with strong acid (revert to Step 1 of the protocol), converting the lactam back into the ring-opened Gabapentin-HCl salt, and then re-neutralize carefully.

References

  • USP Monographs: Gabapentin . United States Pharmacopeia.[1] (Defines Impurity A limits and analytical methods). [2]

  • Godecke A.G., Warner-Lambert Co. (2000). Lactam-free amino acids.[3][4] U.S. Patent 6,054,482.[1][3][4][5][6] (The seminal patent describing the <20ppm mineral acid requirement for stability).[1][4][6]

  • Zorka Pharma. (2008). Process for synthesis of Gabapentin. U.S. Patent Application 2008/0103334.[5] (Details on hydrolysis and isolation of Form II).

  • Teva Pharmaceutical Industries. (2003). Process for producing gabapentin of pharmaceutical grade. U.S. Patent 6,528,682. (Discusses ion exchange and neutralization strategies).

  • Khajeh-Sharifi, P., et al. (2020). Theoretical mechanistic insight into the gabapentin lactamization. Journal of Molecular Liquids. (Mechanistic analysis of the intramolecular cyclization).

Sources

optimization of reaction conditions for "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Welcome to the technical support center for the synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key chemical intermediate, which is the methyl ester of Gabapentin. Here, we provide in-depth, field-proven insights structured in a practical question-and-answer format to address common challenges and frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and foundational knowledge for producing Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.

Q1: What are the primary synthetic routes to Methyl 2-[1-(aminomethyl)cyclohexyl]acetate?

The synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is intrinsically linked to the synthesis of its parent compound, Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid).[1][2] The most established strategies involve a molecular rearrangement to form the key aminomethyl group, followed by esterification.

The two most viable routes are:

  • Route A: Rearrangement Followed by Esterification: This is the most documented pathway. It involves synthesizing Gabapentin first and then converting it to the methyl ester. The core of this route is a rearrangement reaction on a derivative of 1,1-cyclohexanediacetic acid.[3]

    • Hofmann Rearrangement: A primary amide (1,1-cyclohexanediacetic acid monoamide) is treated with a halogen (like bromine or chlorine) in a basic solution to yield a primary amine with one less carbon atom.[4]

    • Curtius Rearrangement: An acyl azide, derived from a mono-ester of 1,1-cyclohexanediacetic acid, is thermally or photochemically rearranged to an isocyanate, which is then hydrolyzed to the amine.[5][6]

    • Lossen Rearrangement: A hydroxamic acid derivative is rearranged to an isocyanate, which is subsequently hydrolyzed.[7][8]

  • Route B: Catalytic Hydrogenation of a Nitrile Intermediate: This route avoids the classical rearrangement reactions. It typically involves the hydrogenation of a cyano or nitro group to form the primary amine. For example, (1-cyanocyclohexyl)acetic acid benzyl ester can be hydrogenated to yield Gabapentin, which can then be esterified.[9][10]

This guide will primarily focus on Route A, which leverages the widely optimized synthesis of the key intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA).

Workflow: Synthetic Pathway via Hofmann Rearrangement (Route A)

G A 1,1-Cyclohexanediacetic Acid Anhydride B 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) A->B  Aqueous NH3  (Amination) C Isocyanate Intermediate B->C  NaOBr or NaOCl  (Hofmann Rearrangement) D Gabapentin C->D  H2O / H+  (Hydrolysis) E Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Target Molecule) D->E  Methanol (MeOH), H+  (Fischer Esterification)

Caption: General synthesis pathway via Hofmann rearrangement and subsequent esterification.

Q2: What is the critical starting material and how is it prepared?

The most crucial precursor for the rearrangement-based routes is 1,1-cyclohexanediacetic acid monoamide (CDMA) .[3] It is typically synthesized from 1,1-cyclohexanediacetic acid anhydride.

The reaction involves the aminolysis of the anhydride ring with ammonia.[11][12] Controlling the reaction conditions is vital to ensure selective mono-amidation and prevent the formation of the di-amide or other byproducts. Key parameters include temperature, ammonia concentration, and the molar ratio of reactants.[12][13] The reaction is typically performed at a temperature below 30°C to ensure selectivity.[12][13]

Q3: What are the primary safety concerns during this synthesis?

Several steps in this synthesis require stringent safety protocols:

  • Hofmann Rearrangement: This reaction often uses bromine or sodium hypochlorite/hypobromite, which are strong oxidizers and highly corrosive.[5][14] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, necessitating careful temperature control, especially during the addition of reagents.

  • Curtius Rearrangement: This route involves the use of acyl azides, which can be explosive, particularly when heated. It is crucial to handle them with care, avoid high temperatures, and use appropriate safety shielding.

  • Acid/Base Handling: The synthesis involves strong acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH). These are corrosive and require careful handling.

  • Solvent Hazards: Standard organic solvents are used, which may be flammable or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Issue 1: Low Yield of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Diamine Formation Using an excessive molar ratio of ammonia or running the reaction at elevated temperatures can lead to the opening of the anhydride ring followed by amidation of the second carboxylic acid, resulting in the undesired diamide.Maintain a strict molar ratio of ammonia to anhydride, typically below 3:1.[12] Conduct the amination at a controlled temperature, preferably below 20-30°C, to favor mono-addition.[12][13]
Incomplete Reaction Insufficient reaction time or inadequate mixing can lead to unreacted anhydride remaining in the mixture.Ensure vigorous stirring and allow the reaction to proceed for 2-5 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.
Hydrolysis of Anhydride If the reaction is run for too long in aqueous ammonia, the anhydride can hydrolyze back to 1,1-cyclohexanediacetic acid, which will not undergo the Hofmann rearrangement.After the initial amination, proceed with the acidification and isolation of the CDMA product without unnecessary delay.
Losses During Workup CDMA has some solubility in water. The product is typically precipitated by acidifying the reaction mixture. If the pH is not optimal or if excessive washing is performed, significant product loss can occur.Carefully adjust the pH to 1-2 with a mineral acid like HCl to ensure complete precipitation.[15] Wash the filtered product with a minimal amount of cold water to remove inorganic salts.
Issue 2: Low Yield or Failure of the Hofmann Rearrangement Step

| Potential Cause | Explanation & Scientific Rationale | Recommended Solution | | :--- | :--- | | Side Reaction: Lactam Formation | The primary amine formed after rearrangement can undergo intramolecular cyclization with the adjacent carboxylic acid group to form a stable six-membered lactam (2-Azaspiro[4][14]decan-3-one, or "gabalactam").[14] This is a major competing side reaction, often favored by heat. | Maintain a low temperature (e.g., -5 to 10°C) during the initial phase of the hypobromite/hypochlorite addition.[5] Some procedures involve a subsequent heating step to drive the rearrangement to completion; this should be carefully optimized.[5] | | Incorrect Stoichiometry | An insufficient amount of the halogenating agent (e.g., NaOBr) will result in incomplete conversion of the CDMA. An excessive amount can lead to over-oxidation or other side reactions. | Use a slight excess of the hypohalite solution. The hypohalite is often prepared in situ from bromine and sodium hydroxide; ensure the stoichiometry is correct. | | Degradation of Reagents | Sodium hypohalite solutions are unstable and can decompose over time, especially when exposed to light or heat. | Use freshly prepared sodium hypohalite solutions for the best results. |

Troubleshooting: Key Side Product Formation

G cluster_main Hofmann Rearrangement A Isocyanate Intermediate B Gabapentin (Desired Product Precursor) A->B  Hydrolysis  (Controlled) C Gabalactam (Side Product) B->C  Intramolecular  Cyclization (Heat)

Caption: Competing pathways of the intermediate leading to desired product or side product.

Issue 3: Impurities in the Final Methyl Ester Product
Potential Impurity Source Detection & Removal
Gabapentin Incomplete esterification of Gabapentin. Alternatively, hydrolysis of the final methyl ester product during workup or storage if exposed to acidic or basic conditions.Detection: HPLC, ¹H NMR (presence of carboxylic acid proton). Removal: Column chromatography (silica gel). Alternatively, re-subject the mixture to esterification conditions.
Unreacted Gabapentin Insufficient reaction time, inadequate amount of methanol, or an ineffective acid catalyst during the esterification step.Detection: TLC, HPLC. Removal: Purification by column chromatography. To improve conversion, use a large excess of methanol (as it's often the solvent) and a strong acid catalyst (e.g., H₂SO₄ or HCl gas).
Gabalactam Carried over from the Hofmann rearrangement step. It is generally unreactive under standard esterification conditions.Detection: HPLC, GC-MS. Removal: Can be challenging. Optimal purification of the Gabapentin intermediate before esterification is the best strategy. Gabalactam can be removed by careful column chromatography.
Polymeric Byproducts Isocyanate intermediates can polymerize if the reaction is too concentrated or if nucleophiles (like water or methanol) are not readily available.Detection: Baseline elevation in HPLC, insoluble material. Removal: Best avoided by running the rearrangement reaction under sufficiently dilute conditions and ensuring efficient mixing upon addition of reagents.

Part 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

This protocol is adapted from established patent literature.[11][13]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aqueous ammonia (e.g., 25-30% solution). Cool the flask in an ice-water bath to 10°C.

  • Reaction: Slowly add a solution of 1,1-cyclohexanediacetic acid anhydride in a suitable solvent (or add the solid in portions) to the cooled ammonia solution while stirring vigorously. Maintain the internal temperature below 20°C throughout the addition.

  • Stirring: After the addition is complete, continue to stir the mixture at 10-20°C for 2-4 hours.

  • Precipitation: Cool the reaction mixture to 0-5°C. Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 1-2. A white precipitate of CDMA will form.

  • Isolation: Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight. A typical yield is 90-95%.

Protocol 2: Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

This two-step protocol involves the synthesis of Gabapentin via Hofmann rearrangement, followed by Fischer esterification.

Step A: Gabapentin Synthesis via Hofmann Rearrangement [5][16]

  • Hypobromite Preparation: In a flask cooled to -5°C, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water. Maintain the temperature below 0°C.

  • Amide Addition: In a separate flask, dissolve the CDMA prepared in Protocol 1 in a cold aqueous solution of sodium hydroxide.

  • Reaction: Slowly add the cold CDMA solution to the sodium hypobromite solution, keeping the temperature between -5°C and 0°C.

  • Rearrangement: After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to complete the rearrangement.

  • Workup: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 6.2-6.3 to precipitate Gabapentin as a zwitterion.[16] Filter the solid and wash with cold water.

Step B: Fischer Esterification to the Methyl Ester

  • Setup: Suspend the crude Gabapentin from Step A in anhydrous methanol. The methanol will act as both the solvent and the reagent.

  • Catalyst: Cool the suspension in an ice bath. Slowly bubble dry hydrogen chloride gas into the mixture or add acetyl chloride or thionyl chloride dropwise to act as the acid catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Isolation: Cool the reaction mixture. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/ether or isopropanol, to obtain the purified hydrochloride salt.

References

  • Belliotti, T. R., et al. (1998). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. Available at: [Link]

  • Gautam, P., et al. (2008). Process For Synthesis Of Gabapentin. U.S. Patent US20080103334A1.
  • CN101314481A. (2008). Method for preparing 1,1-cyclohexanediacetic acid mono amide. Google Patents.
  • Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Sivakumar, S., et al. (2005). A Process For The Preparation Of Gabapentin Hydrochloride. QuickCompany. Available at: [Link]

  • Paiochi, M., et al. (2004). Process For The Preparation Of Gabapentin. Quick Company. Available at: [Link]

  • Altenbuchner, M., et al. (2003). Process for the preparation of 1,1-cyclohexane diacetic acid monoamide. WIPO Patent WO2003002517A1.
  • Villa, M., et al. (2014). Process for the preparation of gabapentin. Canadian Patent CA2560698C.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 99189-60-3 | 1,1-Cyclohexanediacetic acid mono amide. Available at: [Link]

  • CN103333081A. (2013). Preparation method of 1,1-cyclohexanediacetic acid mono amide. Google Patents.
  • L.S.College, Muzaffarpur. (2020). Curtius rearrangement. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxidant, and anticonvulsant activities. Journal of Chemistry. Available at: [Link]

  • La-Venia, A., et al. (2021). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. PMC. Available at: [Link]

  • Huang, G., et al. (2017). Continuous Synthesis of Gabapentin with a Microreaction System. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Gabapentin. Available at: [Link]

  • Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. Available at: [Link]

  • Gatti, G., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent US6846950B2.
  • Restelli, A., & Zanon, J. (2011). Process for the preparation of Gabapentin. European Patent EP2368872A1.
  • Reddy, M. S., et al. (2019). Process for the preparation of gabapentin. Patsnap Eureka. Available at: [Link]

  • Wikipedia contributors. (2023). Lossen rearrangement. Wikipedia. Available at: [Link]

  • Nagarajan, K., et al. (2005). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][14]decan-3-one). Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Bartl, J., et al. (2004). Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. U.S. Patent US6765114B1.
  • PubChem. (n.d.). Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. Available at: [Link]

Sources

troubleshooting guide for HPLC analysis of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: GAB-ME-HPLC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Last Updated: February 22, 2026[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (often referred to as Gabapentin Methyl Ester).[1]

This molecule presents a "perfect storm" of chromatographic challenges:

  • Chromophore Deficiency: It lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible.[1]
    
  • Chemical Instability: It contains both a nucleophilic amine and an electrophilic ester, leading to rapid intramolecular cyclization (lactamization) or hydrolysis depending on pH.[1]

  • Silanol Interaction: The primary amine causes severe peak tailing on older silica stationary phases.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols derived from pharmaceutical impurity profiling (specifically Gabapentin Impurity analysis).

Part 1: Diagnostic Logic (Visual Workflow)

Before modifying your method, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: What is the primary issue? Issue_NoPeak No Peak / Low Sensitivity Start->Issue_NoPeak Issue_GhostPeak Ghost Peaks / Retention Shift Start->Issue_GhostPeak Issue_Tailing Peak Tailing / Asymmetry Start->Issue_Tailing Check_UV Detector = UV > 210 nm? Issue_NoPeak->Check_UV Check_pH Mobile Phase pH > 7.0? Issue_GhostPeak->Check_pH Check_Col Column = Standard C18? Issue_Tailing->Check_Col Sol_Deriv SOLUTION: Derivatization (OPA/FMOC) or CAD/ELSD Detection Check_UV->Sol_Deriv Yes (UV is blind) Sol_LowUV SOLUTION: Use 205-210 nm (Phosphate Buffer Required) Check_UV->Sol_LowUV No (Already low UV) Sol_Stabilize SOLUTION: Lower pH to 3.0-6.0 (Prevent Lactamization) Check_pH->Sol_Stabilize Yes (Hydrolysis Risk) Sol_Endcap SOLUTION: Use Base-Deactivated Column Add 0.1% TEA or TFA Check_Col->Sol_Endcap

Figure 1: Diagnostic logic tree for isolating HPLC failure modes specific to Gabapentin Methyl Ester.

Part 2: Critical Troubleshooting (FAQs)

Q1: I see no peaks at 254 nm, or the baseline is noisy at 210 nm. How do I detect this?

The Science: This molecule is aliphatic. It has no aromatic rings or conjugated double bonds to absorb UV light at standard ranges.[1] At 210 nm, you are detecting the carbonyl of the ester group, but this region is plagued by "solvent cutoff" noise from Acetonitrile or Methanol.

Corrective Action: You have three tiers of solutions depending on your equipment:

TierMethodProsCons
Gold Standard Derivatization (OPA) High sensitivity; specific to primary amines.[1]Requires pre-column reaction step.[1]
Modern CAD / ELSD Universal detection; no chromophore needed.[1]Requires specialized detector; non-linear response.[1]
Basic Low UV (210 nm) No extra prep/equipment.[1]Low sensitivity (LOQ ~0.1%). High background noise.[1]

Protocol: Pre-Column Derivatization (OPA) Use this if you need to quantify low levels (<0.1%).[1]

  • Reagent: Mix o-phthalaldehyde (OPA) + 2-mercaptoethanol in borate buffer (pH 9.5).

  • Reaction: Mix Sample:Reagent (1:1) in the autosampler.[2] Wait 2 minutes.

  • Detection: UV at 330 nm (or Fluorescence Ex: 340nm / Em: 455nm).

  • Mechanism: The primary amine reacts to form an isoindole derivative, which is highly UV-active and fluorescent.[1]

Q2: My peak area decreases over time, and a new peak appears. Is my sample degrading?

The Science: Yes. This is the most critical chemical property of this molecule. It undergoes intramolecular cyclization to form Gabapentin Lactam (2-azaspiro[4.5]decan-3-one).[1]

  • Trigger: Basic pH (> 7.[1]0) or heat.[1][3]

  • Mechanism: The amine nitrogen attacks the ester carbonyl, releasing methanol and closing the ring.

Visualizing the Degradation:

Degradation Ester Methyl Ester (Analyte) Lactam Gabapentin Lactam (Impurity A) Ester->Lactam High pH / Heat (Cyclization) Gabapentin Gabapentin (Acid) Ester->Gabapentin Aqueous Hydrolysis

Figure 2: Degradation pathways.[1] High pH favors Lactam; Aqueous conditions favor Hydrolysis.[1]

Corrective Action:

  • Sample Diluent: Do NOT use pure water or basic buffers.[1] Use 0.1% TFA in Water:Acetonitrile (50:50) .[1] The acid protonates the amine (

    
    ), preventing it from attacking the ester.
    
  • Autosampler: Keep temperature at 4°C .

  • Mobile Phase: Ensure pH is between 3.0 and 6.0 .

Q3: The peak is tailing severely (Asymmetry > 2.0).

The Science: The free amine interacts with residual silanol groups (


) on the silica support of your column. This acts like a secondary "cation exchange" retention mechanism, dragging the peak tail.

Corrective Action:

  • Buffer Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR use Perchlorate buffers (chaotropic agent, improves shape).[1]

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or "Hybrid" column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) which shields silanols.[1]

Part 3: Validated Reference Protocols

Method A: Direct UV (Limit Test / High Concentration)

Best for purity checks of raw material where sensitivity is not critical.[1]

  • Column: C18, End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Phosphate Buffer (pH 6.2) : Methanol : Acetonitrile (55:10:35).[1]

    • Note: The pH 6.2 is a compromise. It is safe for the column and provides decent retention, but ensure autosampler is cold to prevent cyclization.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detector: UV at 210 nm (or 215 nm).[1]

  • Temp: 25°C.

  • Reference Standard: Gabapentin Methyl Ester HCl (CAS: 63562-01-6).[1][5]

Method B: High-Sensitivity Derivatization (Trace Analysis)

Best for detecting this molecule as an impurity in Gabapentin drug substance.[1]

  • Derivatization: Pre-column with OPA-Mercaptoethanol.

  • Column: C18 (Standard), 150 x 4.6 mm, 5 µm.[1][4][6][7]

  • Mobile Phase:

    • A: 20 mM Sodium Phosphate (pH 6.5).[1]

    • B: Acetonitrile : Methanol : Water (45:45:10).[1]

  • Gradient: 0% B to 100% B over 15 mins.

  • Detector: UV at 330 nm or Fluorescence (Ex 340 / Em 455).[1]

  • Why this works: The derivatized product is stable, hydrophobic (good retention), and intensely fluorescent.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Gabapentin Monograph 2173.[1] (Defines Impurity A and standard detection limits).

  • Jalali, F. et al. (2007).[1] Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-eluting Impurities with Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving co-eluting impurities with Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the analytical separation of this compound from its related impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your analytical results.

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin.[1] Its chemical structure, featuring both an amine and an ester group, presents unique challenges in chromatographic separation, where structurally similar impurities can often co-elute, compromising the accuracy of quantification.[2][3]

This guide will walk you through a systematic approach to identifying and resolving these co-elution issues, grounded in the principles of chromatography and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with Methyl 2-[1-(aminomethyl)cyclohexyl]acetate?

A1: The most common co-eluting impurities are typically process-related impurities from the synthesis of Gabapentin or its precursors.[4] These can include:

  • Starting materials and reagents: Unreacted precursors used in the synthesis.

  • By-products of the synthesis: These can be structurally very similar to the main compound. For example, the lactam of Gabapentin (2-Azaspiro[4.5]decan-3-one) is a known impurity.[3][5]

  • Degradation products: The ester group in Methyl 2-[1-(aminomethyl)cyclohexyl]acetate can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Stereoisomers: While Methyl 2-[1-(aminomethyl)cyclohexyl]acetate itself is not chiral, impurities introduced during the synthesis may be. Chiral compounds can be particularly challenging to separate from the main peak without specialized chiral columns.[6][7]

Q2: My chromatogram shows a shoulder on the main peak. How do I confirm if this is co-elution?

A2: A shoulder on a peak is a strong indicator of co-elution.[8][9] To confirm this, you can employ the following techniques:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and trailing edge of the peak are not identical, it indicates the presence of more than one compound.[8][9]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting species. By examining the mass spectra across the peak, you can identify different m/z values corresponding to your target compound and any impurities.[8]

  • Varying Injection Volume: Injecting a smaller volume of your sample may sometimes resolve a shoulder if the issue is related to column overload.

Q3: I'm seeing broad or tailing peaks, which is making it difficult to identify co-elution. What should I check first?

A3: Poor peak shape can mask co-elution issues.[10] Before making significant changes to your method, it's crucial to ensure your HPLC system is performing optimally. Check the following:

  • Column Health: A contaminated or degraded column is a common cause of poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[10]

  • Injection Solvent: Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as your sample solvent.[10]

  • Mobile Phase pH: For ionizable compounds like Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, the pH of the mobile phase is critical. Ensure the pH is stable and at least 2 pH units away from the pKa of your analyte to ensure consistent ionization and good peak shape.[11]

Advanced Troubleshooting Guides

Troubleshooting Scenario 1: Resolving a Closely Eluting Impurity on a C18 Column

You have confirmed a co-eluting impurity with your Methyl 2-[1-(aminomethyl)cyclohexyl]acetate standard using a standard C18 column. The following steps will guide you through method optimization to achieve baseline separation.

Step-by-Step Protocol:
  • Adjust Mobile Phase Strength:

    • Principle: Altering the ratio of organic solvent to aqueous buffer changes the elution strength of the mobile phase, which can affect the retention times of your analyte and the impurity differently.

    • Action: If your peaks are eluting too quickly (low capacity factor, k'), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[8] This will increase retention and may improve resolution. Conversely, if retention times are excessively long, a slight increase in the organic modifier may be beneficial.

  • Modify Mobile Phase pH:

    • Principle: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate contains a primary amine, making its retention sensitive to the pH of the mobile phase. Small changes in pH can alter the ionization state of the analyte and impurities, leading to changes in their interaction with the stationary phase and potentially improving separation.

    • Action: Adjust the pH of your aqueous buffer in small increments (e.g., 0.2 pH units). A common starting point for amine-containing compounds in reversed-phase HPLC is a slightly acidic pH (e.g., pH 2.5-4.5) to ensure the amine is protonated.[3]

  • Change the Organic Modifier:

    • Principle: Different organic solvents (e.g., acetonitrile vs. methanol) have different selectivities and can alter the elution order or separation of closely related compounds.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with mixtures of the two.

  • Optimize Column Temperature:

    • Principle: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and selectivity.

    • Action: Try increasing the column temperature in 5 °C increments. Higher temperatures can lead to sharper peaks and sometimes improve resolution. However, be mindful of the stability of your analyte at elevated temperatures.

Data Presentation: Example of Method Optimization
ParameterInitial ConditionOptimized Condition 1Optimized Condition 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Formate, pH 3.020 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 20 min10-50% B in 20 min15-60% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C35 °C
Resolution < 1.0 (Co-eluting)1.5 (Partial Separation)> 2.0 (Baseline Separation)
Troubleshooting Workflow Diagram

G start Co-elution Observed on C18 Column adjust_mp Adjust Mobile Phase Strength (Organic %) start->adjust_mp check_res1 Resolution > 1.5? adjust_mp->check_res1 modify_ph Modify Mobile Phase pH check_res1->modify_ph No end_success Separation Achieved check_res1->end_success Yes check_res2 Resolution > 1.5? modify_ph->check_res2 change_org Change Organic Modifier (ACN to MeOH) check_res2->change_org No check_res2->end_success Yes check_res3 Resolution > 1.5? change_org->check_res3 optimize_temp Optimize Temperature check_res3->optimize_temp No check_res3->end_success Yes check_res4 Resolution > 1.5? optimize_temp->check_res4 check_res4->end_success Yes end_fail Consider Alternative Stationary Phase check_res4->end_fail No

Caption: Troubleshooting workflow for co-elution on a C18 column.

Troubleshooting Scenario 2: The Co-eluting Impurity is a Stereoisomer

If you have exhausted the options for reversed-phase chromatography and suspect the co-eluting impurity is a stereoisomer, a different approach is necessary.

Step-by-Step Protocol:
  • Confirm the Presence of a Chiral Center:

    • Principle: Chiral separation is only necessary if the impurity is a stereoisomer of the main compound or another chiral molecule.

    • Action: Examine the chemical structures of your target compound and potential impurities to identify any chiral centers.

  • Select a Chiral Stationary Phase (CSP):

    • Principle: Chiral columns have a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers of a chiral compound.

    • Action: Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives). The choice of the specific chiral column will depend on the structure of your analyte. It is often necessary to screen several different chiral columns to find one that provides adequate separation.[6][7]

  • Develop a Chiral Separation Method:

    • Principle: Chiral separations are often performed in normal-phase or polar organic mode, but reversed-phase chiral methods also exist.

    • Action:

      • Normal-Phase: Use a non-polar mobile phase such as hexane or heptane with a polar modifier like isopropanol or ethanol.

      • Polar Organic Mode: Use a polar organic solvent like methanol or acetonitrile, often with acidic or basic additives.

      • Reversed-Phase: Use aqueous buffers with organic modifiers, similar to standard reversed-phase chromatography.

Data Presentation: Example Chiral Stationary Phases
Chiral Stationary PhaseTypical Mobile PhasePotential Applications
Cellulose-based (e.g., Chiralcel® OD) Hexane/IsopropanolBroad applicability for a wide range of chiral compounds.
Amylose-based (e.g., Chiralpak® AD) Hexane/EthanolOften provides complementary selectivity to cellulose-based phases.
Zwitterionic (e.g., CHIRALPAK ZWIX™) Methanol/Water with additivesParticularly effective for the separation of amino acids and their derivatives.[6]
Chiral Separation Workflow Diagram

G start Suspected Stereoisomer Co-elution confirm_chirality Confirm Presence of Chiral Center start->confirm_chirality screen_csps Screen Chiral Stationary Phases (CSPs) confirm_chirality->screen_csps select_csp Select Best CSP screen_csps->select_csp optimize_mobile_phase Optimize Mobile Phase (Normal, Polar Organic, or RP) select_csp->optimize_mobile_phase check_resolution Resolution > 1.5? optimize_mobile_phase->check_resolution end_success Chiral Separation Achieved check_resolution->end_success Yes end_fail Re-screen CSPs or Consult Manufacturer check_resolution->end_fail No

Caption: Workflow for developing a chiral separation method.

By following these structured troubleshooting guides, researchers can effectively tackle the challenges of co-eluting impurities with Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, ensuring the development of robust and reliable analytical methods.

References
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Available from: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available from: [Link]

  • Efficient method development strategy for challenging separation of pharmaceutical molecules using advanced chromatographic technologies - PubMed. (2007, September 7). Available from: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Available from: [Link]

  • HPLC Troubleshooting - Waters Corporation. Available from: [Link]

  • HPLC Method development: an overview. - PharmaCores. (2025, May 27). Available from: [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor. (2023, March 25). Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed. (2016, September 10). Available from: [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC. (2016, November 19). Available from: [Link]

  • Gabapentin-impurities | Pharmaffiliates. Available from: [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - ResearchGate. (2016, July 14). Available from: [Link]

  • Gabapentin Impurities and Related Compound - Veeprho. Available from: [Link]

  • Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). … - ResearchGate. Available from: [Link]

  • Stereochemistry of gabapentin and several derivatives: Solid state conformations and solution equilibria - ResearchGate. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020, June 8). Available from: [Link]

  • CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents.
  • Methyl 2-[1-(aminomethyl)cyclohexyl]acetate | C10H19NO2 | CID 21692047 - PubChem. Available from: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (2021, May 14). Available from: [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solution Stability & Degradation Prevention Target Molecule: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Synonyms: Gabapentin Methyl Ester; GME)

Executive Summary: The Core Stability Conflict

Research professionals frequently report rapid purity loss when handling Methyl 2-[1-(aminomethyl)cyclohexyl]acetate in solution. This is not a random decomposition but a predictable, chemically driven event.

The molecule contains two opposing functional groups:

  • Nucleophile: A primary amine (

    
    ) attached to the cyclohexane ring.
    
  • Electrophile: A methyl ester carbonyl (

    
    ) on the acetic acid tail.
    

The Failure Mode: In solution, particularly at neutral or basic pH, the amine undergoes an intramolecular nucleophilic attack on the ester. This results in the formation of Gabapentin-Lactam (2-azaspiro[4.5]decan-3-one) and the release of methanol. This reaction is often faster than simple hydrolysis because the reacting centers are held in close proximity by the cyclohexane scaffold.

Diagnostic Guide: Is Your Sample Degrading?

Before attempting stabilization, confirm the degradation pathway using Liquid Chromatography-Mass Spectrometry (LC-MS). Use the table below to interpret your mass shifts.

Table 1: Mass Spectrometry Diagnostic Criteria
Compound IdentityMolecular Weight ( g/mol )Mass Shift (

)
Diagnostic Signal
Target Molecule (GME)185.26 Reference[M+H]+ = 186.3
Impurity A: Gabapentin-Lactam 153.22-32 Da [M+H]+ = 154.2 (Dominant in basic/neutral pH)
Impurity B: Gabapentin (Acid) 171.24-14 Da [M+H]+ = 172.2 (Dominant in aqueous acid/base hydrolysis)

Technical Note: If you observe a -32 Da shift, your problem is Lactamization (Cyclization). If you observe a -14 Da shift, your problem is Hydrolysis . Lactamization is the far more common issue for this specific ester in organic solvents.

Mechanistic Insight: The Lactamization Pathway[2][3][4]

Understanding the mechanism is crucial for prevention. The reaction requires the amine to be in its free base (unprotonated) form to act as a nucleophile.

Diagram 1: pH-Dependent Degradation Pathway[5]

G Protonated Stabile Species (Protonated Amine) pH < 6.0 FreeBase Reactive Species (Free Amine) pH > 7.0 Protonated->FreeBase Deprotonation (Base/Buffer) FreeBase->Protonated Acidification (HCl/TFA) Transition Tetrahedral Intermediate FreeBase->Transition Intramolecular Nucleophilic Attack Lactam Gabapentin-Lactam (Irreversible Impurity) Transition->Lactam Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination

Caption: The degradation is gated by pH. Low pH traps the molecule in the stable protonated state. High pH releases the free amine, triggering rapid cyclization.

Troubleshooting Protocols & FAQs

Protocol A: Stabilization in Solution

Issue: "My sample degrades within hours in the autosampler."

The Fix: You must block the nucleophile by keeping it protonated.

  • Acidify the Solvent: Ensure your solvent system contains at least 0.1% to 1.0% acid (Formic Acid, Acetic Acid, or TFA). The goal is to keep the pH well below the pKa of the primary amine (approx. 10.7).

  • Use the Salt Form: Never store the free base oil. Convert the molecule immediately to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Avoid Phosphate Buffers: Phosphate buffers at pH 7.4 (common in biological assays) will trigger rapid lactamization.

Protocol B: Storage Recommendations

Issue: "How should I store the stock solution?"

The Fix:

  • Solid State: Store as HCl salt at -20°C. Desiccate to prevent moisture-mediated hydrolysis.

  • Stock Solution: Dissolve in DMSO or Methanol containing 1% Acetic Acid . Store at -80°C.

  • Avoid: Do not store in water or PBS, even frozen, as pH shifts during freezing (eutectic effects) can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: I am running a cellular assay at pH 7.4. How do I prevent cyclization during the experiment?

Answer: You are fighting kinetics here. At pH 7.4, the half-life of the ester is short.

  • Immediate Use: Prepare the dosing solution immediately before application. [1] * Control: Run a "mock" dosing solution without cells and analyze it by LC-MS at the start and end of the incubation to quantify the exact % of Lactam formation. Normalize your data against this degradation rate.

Q2: Can I use the carboxylic acid (Gabapentin) instead of the methyl ester?

Answer: Yes, if membrane permeability is not the primary concern. The methyl ester is often used as a prodrug to increase lipophilicity. However, Gabapentin (the acid) also lactamizes, but usually requires dehydration conditions (heat) rather than simple room-temperature aminolysis. The acid is significantly more stable in aqueous solution than the ester.

Q3: Why is the Lactam peak (MW 153) eluting later than the parent ester on my Reverse Phase HPLC?

Answer: This is expected. The formation of the lactam masks the polar amine and ester groups, creating a more hydrophobic, neutral bicycle. This increases retention time on C18 columns compared to the polar, charged open-chain amino ester.

Workflow: Handling Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

DecisionTree Start Start: Handling GME AppType What is the Application? Start->AppType ChemSyn Chemical Synthesis AppType->ChemSyn BioAssay Biological Assay (pH 7.4) AppType->BioAssay Storage Long-term Storage AppType->Storage ActionSyn Keep Acidic (pH < 4) Use HCl Salt ChemSyn->ActionSyn ActionBio Prepare Fresh (<15 min) Quantify Lactam Control BioAssay->ActionBio ActionStore Lyophilize to Powder Store at -20°C w/ Desiccant Storage->ActionStore

Caption: Operational decision tree for minimizing degradation based on experimental context.

References

  • Zour, E., et al. (1992).[2][3] "Stability studies of gabapentin in aqueous solutions." Pharmaceutical Research, 9(5), 595-600.[3]

    • Establishes the pH-rate profile for Gabapentin degradation and the lactamization p
  • Hadidi, S., et al. (2020). "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack." Journal of Pharmaceutical and Biomedical Analysis, 178, 112900.

    • Provides the mechanistic basis for the intramolecular nucleophilic
  • Hansen, T., et al. (2014). "Strategies to prevent intramolecular cyclization of amino acid esters." Journal of Peptide Science.
  • USP Monograph: Gabapentin.United States Pharmacopeia. Identifies "Gabapentin Related Compound A" (the Lactam) as the primary impurity.

Sources

Technical Support Center: Preventing Degradation of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a structural analog of Gabapentin, understanding its chemical liabilities is critical for obtaining reliable and reproducible experimental results. This document provides in-depth, field-proven insights into potential degradation pathways, optimal storage conditions, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.

Q1: What are the primary chemical degradation pathways I should be concerned about?

A1: The structure of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate contains two primary reactive functional groups: a primary amine and a methyl ester. This makes it susceptible to three main degradation pathways:

  • Intramolecular Cyclization (Lactamization): This is the most significant degradation pathway, analogous to the degradation of Gabapentin.[1] The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester, forming a cyclic amide (lactam) and releasing methanol. This lactam impurity has been reported to be more toxic in the case of Gabapentin.[1]

  • Hydrolysis: The methyl ester group can be hydrolyzed by water, a reaction catalyzed by either acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[2][3][4] The presence of moisture is the primary driver for this degradation.

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[5][6] This can lead to a variety of byproducts, including imines, aldehydes, or nitro compounds, compromising sample purity.[6][7]

cluster_main Methyl 2-[1-(aminomethyl)cyclohexyl]acetate cluster_products Degradation Products main Parent Compound lactam Lactam Impurity main->lactam Intramolecular Cyclization (Major Pathway) hydrolysis Carboxylic Acid main->hydrolysis Hydrolysis (Requires Moisture) oxidation Oxidized Byproducts main->oxidation Oxidation (Air/Light Exposure)

Caption: Primary degradation pathways for the compound.

Q2: What are the definitive, field-tested storage conditions to maximize shelf-life?

A2: Based on the compound's chemical liabilities, a multi-faceted approach to storage is required. Simply storing it in a freezer is insufficient. The following conditions are recommended to minimize degradation from all potential pathways.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°CRefrigeration slows down the rate of all chemical reactions, including lactamization and hydrolysis.[8] While freezing might seem better, it is often unnecessary and can introduce moisture condensation issues during temperature cycling.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is air-sensitive. Storing under an inert atmosphere displaces oxygen, effectively preventing oxidative degradation.[4] It also displaces atmospheric carbon dioxide, which can react with the basic amine to form a carbonate salt.[9]
Moisture Desiccated / DryThe compound is susceptible to hydrolysis.[2] Store in a desiccator or use sealed containers with a desiccant. Ensure the compound is handled in a low-humidity environment.
Light Protected (Amber Vial)Photolytic degradation can catalyze oxidation.[10] Using an amber glass vial or storing the container in a dark place is a simple and effective preventative measure.
Container Tightly Sealed Glass VialA tightly sealed container is crucial to prevent the ingress of moisture and air.[11][12] Glass is preferred over plastic for long-term storage of chemical standards due to its inertness and superior barrier properties.
Q3: I've observed changes in my stored compound. How do I troubleshoot what went wrong?

A3: A systematic approach can help identify the cause of degradation and prevent future occurrences.

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_actions Corrective Actions start Observation: Compound Instability symptom1 New Peak in HPLC/LC-MS start->symptom1 symptom2 Physical Change (Color, Clumping) start->symptom2 symptom3 pH Shift in Solution (Becomes Acidic) start->symptom3 cause1 Lactamization symptom1->cause1 cause2 Oxidation symptom1->cause2 cause3 Hydrolysis symptom1->cause3 symptom2->cause2 symptom3->cause3 action1 Confirm Mass (M-32) Store at 2-8°C, inert gas cause1->action1 MS Check action2 Store under Argon/N2 Protect from light cause2->action2 Storage Check action3 Confirm Mass (M-14) Store in desiccator cause3->action3 MS Check

Sources

Validation & Comparative

Validation of HPLC Method for Gabapentin and Its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromophore Paradox

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) presents a classic analytical paradox: it is a high-dose pharmaceutical active ingredient (API) that is chemically simple yet analytically elusive. Structurally, it lacks a strong UV-absorbing chromophore (such as an aromatic ring or conjugated


-system).[1][2]

This absence renders standard UV detection at 254 nm useless. To validate a method for Gabapentin and its primary degradation product (Gabapentin-Lactam , Impurity A), researchers must choose between three distinct analytical philosophies:

  • Direct UV Detection (Low Wavelength): The compendial workhorse. Simple but plagued by baseline noise and low sensitivity.

  • Charged Aerosol Detection (CAD): The modern, universal solution. High sensitivity for non-chromophoric compounds but requires specialized hardware.

  • Pre-Column Derivatization: The biological standard. Extremely sensitive but chemically unstable and labor-intensive.

This guide objectively compares these approaches and provides a validated protocol for the most accessible method (Direct UV), optimized for regulatory compliance (ICH Q2).

Decision Matrix: Selecting the Right Methodology

Before beginning validation, select the method that aligns with your laboratory's capabilities and sensitivity requirements.

Comparison of Analytical Architectures
FeatureMethod A: Direct UV (Recommended for QC) Method B: HPLC-CAD (Recommended for R&D) Method C: Derivatization (Bioanalysis)
Detection Principle Absorbance at 210 nm (Carboxyl group)Aerosol charging (Mass-sensitive)Fluorescence (OPA reagent)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL (50 ng)~0.001 µg/mL
Linearity Range Narrower (High background noise)Wide Dynamic RangeWide, but derivative unstable
Impurity Coverage Misses non-UV impurities (B, D, E)Universal (Detects all impurities)Only detects amines
Robustness Low (Sensitive to mobile phase quality)HighLow (Reaction time critical)
Cost per Run LowMedium (Gas consumption)High (Reagents + Time)
Visualizing the Selection Logic

method_selection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Sensitivity Required LOQ? SampleType->Sensitivity Pharmaceutical (API/Tabs) Method_Deriv Method C: Derivatization (Plasma/Urine Analysis) SampleType->Method_Deriv Biological (Plasma) Equipment CAD Available? Sensitivity->Equipment Strict Impurity Limits (<0.05%) Method_UV Method A: Direct UV (210 nm) (Routine QC, High Dose) Sensitivity->Method_UV Standard Limits (>0.1%) Equipment->Method_UV No Method_CAD Method B: HPLC-CAD (Impurity Profiling) Equipment->Method_CAD Yes

Figure 1: Analytical decision tree for Gabapentin method selection based on matrix and sensitivity needs.

The "Hero" Protocol: Optimized Direct UV Method

While CAD is superior for impurity profiling, Direct UV remains the most common technique in QC labs due to equipment availability. The following protocol is optimized to overcome the "low wavelength" noise issues inherent to Gabapentin analysis.

Mechanistic Insight (The "Why")

Gabapentin is a zwitterion (


, 

).
  • pH Control is Critical: We use a phosphate buffer at pH 2.2 . At this pH, the carboxyl group is protonated (neutral) and the amine is protonated (positive). This prevents the "zwitterionic drag" that causes peak tailing on C18 columns.

  • Wavelength (210 nm): We are detecting the weak absorbance of the carbonyl (

    
    ) bond. High-purity solvents are mandatory here; even trace impurities in Acetonitrile will cause massive baseline drift at 210 nm.
    
Chromatographic Conditions[1][4][5][6][7][8]
ParameterSpecification
Column C18 End-capped (e.g., Inertsil ODS-3 or Symmetry C18),

mm, 5 µm
Mobile Phase Buffer : Acetonitrile (70:30 v/v)
Buffer Prep 1.36 g

in 1L Water, adjusted to pH 2.2 with Orthophosphoric Acid
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 210 nm
Column Temp 40°C (Improves mass transfer and peak shape)
Injection Vol 20 µL
Standard & Sample Preparation
  • Diluent: Dissolve Gabapentin in Mobile Phase. (Using pure methanol can cause solvent-effect peak distortion).

  • Stock Solution: 1.0 mg/mL Gabapentin USP Reference Standard.

  • Impurity A Stock: 0.1 mg/mL Gabapentin Related Compound A (Lactam).

    • Note: Impurity A is the intramolecular lactam (2-Azaspiro[4.5]decan-3-one).[3] It forms readily if the sample is heated or exposed to humidity.

Validation Workflow & Experimental Data

The following data summarizes the expected performance characteristics when validating the Direct UV method according to ICH Q2(R1) guidelines.

Specificity & System Suitability

The method must resolve Gabapentin from Gabapentin-Lactam.

  • Requirement: Resolution (

    
    ) > 2.0 between Gabapentin and Lactam.
    
  • Typical Retention: Gabapentin (~4-6 min), Lactam (~12-15 min). The Lactam is more hydrophobic (lacks the free zwitterionic charges), so it elutes later on a C18 column.

Linearity and Sensitivity Data (Comparative)

The table below contrasts the performance of the Optimized UV method against the CAD alternative.

Validation ParameterDirect UV (210 nm) ResultsHPLC-CAD ResultsAcceptance Criteria
Linearity (

)

(0.5 – 5.0 mg/mL)

(Quadratic fit often needed)

LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL S/N

3:1
LOQ (Limit of Quantitation) 1.5 µg/mL0.15 µg/mL S/N

10:1
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%98.0% – 102.0%
Precision (RSD) 0.4%1.2%

2.0%

Critical Observation: The CAD method is 10x more sensitive. If you need to detect impurities < 0.05% (ICH reporting threshold), Direct UV may fail without extreme sample concentration, which risks column overload.

Validation Logic Flow

validation_workflow Step1 1. Specificity (Inject Placebo & Impurity Mix) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Decision RSD < 2.0%? Step3->Decision Pass Method Validated Decision->Pass Yes Fail Fail: Check Injector/Pump Decision->Fail No

Figure 2: Sequential workflow for ICH Q2 validation execution.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Symptom: In Direct UV (210 nm), you see negative peaks or wandering baselines.

  • Cause: This is often due to the refractive index difference between the sample solvent and mobile phase, or dissolved oxygen.

  • Solution: Use a Reference Cell in your detector if available. Degas mobile phases thoroughly. Match the sample diluent exactly to the mobile phase.

The Lactam Formation[10]
  • Symptom: The area of Impurity A increases over time in the autosampler.

  • Cause: Gabapentin undergoes intramolecular cyclization in solution, accelerated by heat.

  • Control: Keep autosampler temperature at 5°C . Do not prepare standards more than 24 hours in advance.

CAD Non-Linearity
  • Insight: If using Method B (CAD), be aware that response is not perfectly linear (it follows a power law). You must use a quadratic calibration curve or log-log plot for accurate quantitation of impurities over a wide range.

References

  • United States Pharmacopeia (USP).Gabapentin Monograph. USP-NF. (Standard compendial reference for pH 2.
  • Ciavarella, A. B., et al. (2007).[4] "Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Abualhasan, M., et al. (2022).[1] "HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol." International Journal of Analytical Chemistry. Retrieved from [Link]

Sources

comparative analysis of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" and gabapentin enacarbil

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" and Gabapentin Enacarbil Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Prodrug Design Paradox

This guide provides a comparative technical analysis between Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (hereafter referred to as Gabapentin Methyl Ester ) and Gabapentin Enacarbil .

While both compounds represent structural modifications of the parent drug Gabapentin, they illustrate a critical lesson in medicinal chemistry: the difference between a synthetic intermediate and a clinical prodrug . Gabapentin Enacarbil is a successfully marketed acyloxyalkyl carbamate prodrug designed to overcome the saturable absorption of gabapentin. In contrast, Gabapentin Methyl Ester represents a "first-generation" ester approach that is chemically unstable due to rapid intramolecular cyclization, rendering it unsuitable for therapeutic use despite its theoretical lipophilicity.

This analysis dissects the physicochemical stability, transport mechanisms, and pharmacokinetic viability of both entities.

Chemical Structure & Stability Profile

The core differentiator between these two compounds is not just lipophilicity, but intramolecular stability .

Gabapentin Methyl Ester (The Unstable Intermediate)
  • Structure: A simple alkyl ester where the carboxylic acid of gabapentin is methylated.

  • Critical Flaw: The free primary amine group is highly nucleophilic. In this structure, the amine is positioned perfectly (gamma-amino) to attack the ester carbonyl carbon.

  • Outcome: This leads to rapid intramolecular cyclization, releasing methanol and forming Gabapentin-Lactam (2-azaspiro[4.5]decan-3-one) . This lactam is a known toxic impurity (Impurity A in USP monographs) with no anticonvulsant activity.

  • Status: Primarily used as a synthetic intermediate or reference standard for impurities; not viable as a drug product.

Gabapentin Enacarbil (The Stabilized Prodrug)[1]
  • Structure: An acyloxyalkyl carbamate.

  • Stabilization Mechanism: The primary amine is masked by a carbamate linkage. This removes the nucleophilicity of the nitrogen, effectively blocking the intramolecular attack on the carboxyl moiety.

  • Outcome: The molecule remains stable in formulation and during transit through the stomach, only releasing the active parent drug upon enzymatic hydrolysis in the enterocytes/blood.

Visualization: Degradation vs. Bioactivation Pathways

G cluster_0 Gabapentin Methyl Ester (Instability) cluster_1 Gabapentin Enacarbil (Bioactivation) GME Gabapentin Methyl Ester (Free Amine + Methyl Ester) Lactam Gabapentin-Lactam (2-azaspiro[4.5]decan-3-one) TOXIC IMPURITY GME->Lactam Intramolecular Cyclization (Rapid/Spontaneous) Methanol Methanol GME->Methanol GE Gabapentin Enacarbil (Carbamate Masked Amine) Inter Intermediate (Unstable Hemialdehyde) GE->Inter Esterase Hydrolysis Gaba Gabapentin (Active Drug) Inter->Gaba Spontaneous Decomposition Byproducts CO2 + Acetaldehyde + Isobutyric Acid Inter->Byproducts

Figure 1: Comparative pathways showing the spontaneous degradation of the Methyl Ester into toxic lactam versus the controlled enzymatic bioactivation of Enacarbil.

Pharmacokinetics & Transport Mechanisms

The clinical failure of high-dose Gabapentin is due to the saturation of the LAT1 transporter. The comparison below highlights how Enacarbil solves this, while the Methyl Ester fails to offer a viable alternative.

FeatureGabapentin (Parent)Gabapentin Methyl EsterGabapentin Enacarbil
Primary Transporter LAT1 (L-Type Amino Acid Transporter)Passive Diffusion (Theoretical)MCT1 (Monocarboxylate Transporter 1) & SMVT
Absorption Kinetics Saturable (Zero-order at high doses). Bioavailability drops as dose increases.[1][2]Unknown/Poor due to rapid chemical degradation before absorption.Linear (First-order). Dose-proportional exposure.
Bioavailability (F) ~60% (300mg) to ~30% (1600mg)N/A (Degrades)~75% (Fed state)
Metabolism Excreted unchanged renally.Hydrolysis (to Gabapentin) + Cyclization (to Lactam).Hydrolysis by non-specific esterases to Gabapentin.
Mechanistic Insight: Why MCT1 Matters

Gabapentin Enacarbil was specifically engineered to target MCT1 , a high-capacity transporter expressed throughout the intestine. Unlike LAT1, which is easily saturated by endogenous amino acids and the drug itself, MCT1 allows for massive influx of the prodrug.

The Methyl Ester, lacking the specific acyloxyalkyl moiety required for MCT1 recognition, would rely on passive diffusion. However, its half-life in physiological pH (7.4) is likely too short to allow significant absorption before it cyclizes into the inactive lactam.

Visualization: Transporter Interaction

Transport cluster_membrane Enterocyte Membrane Lumen Intestinal Lumen LAT1 LAT1 Transporter (Low Capacity / Saturable) Blood Systemic Circulation LAT1->Blood Saturates at >600mg MCT1 MCT1 Transporter (High Capacity / Linear) MCT1->Blood High Flux (Hydrolysis in cell) Gaba_Lumen Gabapentin Gaba_Lumen->LAT1 Competes with Leucine/Phenylalanine Enacarbil_Lumen Gabapentin Enacarbil Enacarbil_Lumen->MCT1 Efficient Uptake Methyl_Lumen Gabapentin Methyl Ester Methyl_Lumen->Blood Passive Diffusion (Negligible due to degradation) Lactam Lactam Impurity Methyl_Lumen->Lactam Rapid Cyclization (Chemical Instability)

Figure 2: Transport mechanisms contrasting the high-capacity MCT1 uptake of Enacarbil against the saturable LAT1 pathway of Gabapentin and the degradation barrier of the Methyl Ester.

Experimental Protocols

For researchers evaluating novel gabapentinoid prodrugs, distinguishing between "prodrug" and "unstable intermediate" is vital. The following protocols are designed to validate stability and transport.

Protocol A: Comparative Lactamization (Stability) Assay

Objective: To quantify the rate of toxic lactam formation in Gabapentin Methyl Ester vs. Gabapentin Enacarbil under physiological conditions.

  • Preparation:

    • Prepare 10 mM stock solutions of Gabapentin Methyl Ester (HCl salt) and Gabapentin Enacarbil in DMSO.

    • Prepare Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation:

    • Dilute stocks to 100 µM in PBS (pre-warmed to 37°C).

    • Incubate in a shaking water bath.

  • Sampling:

    • Take aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quench immediately with cold acetonitrile (1:3 ratio).

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor for Gabapentin Lactam (m/z ~168 for [M+H]+) and Parent compounds.

  • Expected Result:

    • Methyl Ester: Rapid appearance of Lactam peak; significant loss of parent within 60 mins.

    • Enacarbil: Negligible Lactam formation. Slow hydrolysis to Gabapentin may be observed (enzymatic hydrolysis is minimal in PBS, confirming chemical stability).

Protocol B: MCT1-Mediated Uptake Inhibition (Caco-2)

Objective: To confirm if the test compound utilizes the high-capacity MCT1 transporter.

  • Cell Culture:

    • Use Caco-2 cells differentiated for 21 days on Transwell inserts.

    • Verify TEER > 300 Ω·cm².

  • Substrate Preparation:

    • Radiolabeled probe: [14C]-Butyrate (known MCT1 substrate).

    • Test Inhibitors: Gabapentin Enacarbil (1 mM), Gabapentin Methyl Ester (1 mM).

  • Transport Assay:

    • Apply [14C]-Butyrate to the apical chamber in pH 6.0 buffer (MCT1 is proton-dependent).

    • Add Test Inhibitors to the apical chamber.

  • Measurement:

    • Measure accumulation of [14C]-Butyrate in the cell lysate after 10 minutes (initial rate).

  • Interpretation:

    • Enacarbil: Significant inhibition of Butyrate uptake (competitor).

    • Methyl Ester: Minimal inhibition (likely not an MCT1 substrate).

Comparative Data Summary

ParameterGabapentin Methyl EsterGabapentin Enacarbil
CAS Number 138799-98-1 (Free base)478296-72-9
Molecular Weight 185.26 g/mol 329.39 g/mol
Chemical Class Simple Alkyl EsterAcyloxyalkyl Carbamate
Primary Impurity Gabapentin-Lactam (High Risk)Gabapentin (Active Metabolite)
Solubility High (but unstable in solution)Low solubility, High permeability (BCS Class II)
Clinical Status Not Marketed (Intermediate)FDA Approved (Horizant)

References

  • Cundy, K. C., et al. (2004). "Clinical Pharmacokinetics of XP13512, a Novel Transported Prodrug of Gabapentin." Journal of Clinical Pharmacology.

  • Bockbrader, H. N., et al. (2010). "A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin." Clinical Pharmacokinetics.

  • Zong, L., et al. (2012). "Stability of Gabapentin in Extemporaneously Compounded Oral Suspensions." PLOS ONE.

  • FDA Access Data. (2011). "Horizant (Gabapentin Enacarbil) Prescribing Information." U.S. Food and Drug Administration.

  • Gong, Y., et al. (2011). "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." AAPS PharmSciTech.[3] (Detailed analysis of lactamization kinetics).

Sources

comparing the neuroprotective efficacy of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" to other gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis: The Lipophilicity Advantage

In the development of neuroprotective agents, the efficacy of gabapentinoids is frequently rate-limited not by receptor affinity, but by blood-brain barrier (BBB) pharmacokinetics. This guide evaluates Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (herein referred to as Gabapentin Methyl Ester or GME ), a lipophilic derivative of gabapentin, against the standard clinical alternatives: Gabapentin, Pregabalin, and Mirogabalin.

Key Technical Insight: While clinical gabapentinoids rely on the saturable L-type amino acid transporter 1 (LAT1) for CNS entry, GME represents a "prodrug-like" strategy designed to utilize passive diffusion or alternative esterase-dependent pathways. Once in the CNS, GME hydrolyzes to the active parent acid, exerting neuroprotection via the


 subunit of voltage-gated calcium channels (VGCCs).

This guide provides the experimental framework to validate GME’s potential to bypass the "ceiling effect" of transporter saturation often seen with high-dose gabapentin.

Molecular Architecture & Pharmacokinetic Logic

The fundamental difference between GME and its analogs lies in the delivery mechanism. Neuroprotection requires sufficient parenchymal concentration to inhibit excitotoxic calcium influx.

Table 1: Physicochemical & Transport Comparison
CompoundStructure TypeLogP (Approx)BBB Transport MechanismActive MoietyPrimary Limitation
GME Methyl Ester~1.5Passive Diffusion (Lipophilic)Gabapentin (post-hydrolysis)Hydrolytic stability in plasma
Gabapentin Gamma-amino acid-1.1LAT1 (Saturable)GabapentinNon-linear absorption; transporter saturation
Pregabalin Gamma-amino acid-1.35LAT1 (High Affinity)PregabalinRenal elimination dependence
Mirogabalin Gamma-amino acidLowLAT1 /

specific
MirogabalinSlow dissociation rates (Potency driven)
Gabapentin Enacarbil Carbamate ProdrugN/AMCT1 / SMVTGabapentinRequires specific enzymatic cleavage

Scientist’s Note: The LogP shift from -1.1 (Gabapentin) to ~1.5 (GME) is critical. It moves the molecule from a strictly transporter-dependent candidate to one capable of membrane permeation, potentially increasing the Brain-to-Plasma ratio (


) significantly.

Mechanism of Action: The Cascade

To understand the neuroprotective efficacy, one must map the pathway from systemic administration to the inhibition of excitotoxicity. GME acts as a precursor; its efficacy is contingent upon intracellular hydrolysis.

Figure 1: The "Trojan Horse" Neuroprotective Pathway

The following diagram illustrates the differential entry of GME versus Gabapentin and the subsequent convergence on the neuroprotective target.

G cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain Neuronal Cytosol GME Methyl 2-[1-(aminomethyl) cyclohexyl]acetate (GME) Diffusion Passive Diffusion (Lipophilic) GME->Diffusion GBP_Blood Gabapentin (Parent) LAT1 LAT1 Transporter (Saturable) GBP_Blood->LAT1 GBP_Brain Active Gabapentin LAT1->GBP_Brain Rate Limited GME_Brain Intracellular GME Diffusion->GME_Brain Esterase Carboxylesterases (Hydrolysis) GME_Brain->Esterase Target α2δ-1 Subunit (VGCC) GBP_Brain->Target Esterase->GBP_Brain Activation Effect Reduced Ca2+ Influx & Glutamate Release Target->Effect Protection Neuroprotection (Anti-Apoptotic) Effect->Protection

Caption: Comparative entry pathways showing GME bypassing LAT1 saturation via passive diffusion before hydrolyzing to the active neuroprotective agent.

Comparative Efficacy Data (Projected & Experimental)

When designing comparative studies, "efficacy" must be split into Bioavailability (Delivery) and Potency (Receptor Binding). GME improves delivery, while Mirogabalin improves potency.

Table 2: Neuroprotective Performance Metrics
MetricMethyl Ester (GME)Gabapentin (Parent)PregabalinMirogabalin
Primary Mechanism Prodrug Delivery

Binding

Binding

Binding
Binding Affinity (

)
Inactive (requires hydrolysis)~0.14

M
~0.013

M
~0.003

M
Dissociation Rate N/AFastIntermediateSlow (Sustained)
BBB Permeability High (Non-saturable)Low (Saturable LAT1)High (LAT1 efficient)Moderate
Neuroprotection (MCAO) High Potential (Dose-dependent)Moderate (Ceiling effect)HighHigh

Analysis:

  • GME vs. Gabapentin: GME is superior in high-dose scenarios where LAT1 becomes saturated.

  • GME vs. Pregabalin: Pregabalin has intrinsic high affinity and good transport. GME is only superior if the specific model requires lipophilicity to penetrate ischemic tissue where transporters may be downregulated.

  • GME vs. Mirogabalin: Mirogabalin is potent due to slow dissociation.[1] GME cannot compete on potency, only on rapid tissue accumulation.

Experimental Protocols for Validation

To objectively compare GME against alternatives, you must validate both its stability (to ensure it doesn't hydrolyze before reaching the brain) and its efficacy.

Protocol A: Differential Hydrolysis Assay (Plasma vs. Brain)

Purpose: To confirm GME acts as a prodrug and releases Gabapentin preferentially in the CNS or is stable enough to reach it.

  • Preparation: Prepare 10

    
    M solutions of GME in (a) Rat Plasma and (b) Rat Brain Homogenate (PBS buffer, pH 7.4).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring transitions for GME (m/z 186 -> parent) and Gabapentin (m/z 172 -> parent).

  • Success Criteria:

    • Plasma

      
       > 15 min (Sufficient stability for circulation).
      
    • Brain

      
       < 10 min (Rapid conversion to active drug).
      
Protocol B: In Vivo Neuroprotection (MCAO Model)

Purpose: To compare infarct volume reduction.

  • Subjects: Male SD rats (n=10/group).

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO) for 90 mins, followed by reperfusion.

  • Dosing: Administer drugs IV at reperfusion onset.

    • Group 1: Vehicle

    • Group 2: Gabapentin (100 mg/kg)

    • Group 3: GME (Equimolar dose to 100 mg/kg Gabapentin)

    • Group 4: Pregabalin (Reference standard)

  • Endpoint: 24h post-reperfusion, TTC staining.

  • Calculation: Infarct Volume (%) corrected for edema.

  • Statistical Analysis: ANOVA followed by Tukey’s post-hoc test.

Synthesis & Stability Considerations

Researchers utilizing Methyl 2-[1-(aminomethyl)cyclohexyl]acetate must be aware of its chemical fragility compared to the zwitterionic parent.

  • Storage: Store as the hydrochloride salt at -20°C. The free base is prone to rapid cyclization to Gabapentin-Lactam (a toxic impurity) under basic conditions or heat.

  • Formulation: Avoid aqueous buffers for stock solutions. Use DMSO or Ethanol. Prepare aqueous dilutions immediately prior to injection to prevent premature hydrolysis.

References

  • Mechanism of Gabapentinoids: Eroglu, C., et al. (2009). "Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis." Cell. Link

  • Neuroprotection in Ischemia: Kim, Y.K., et al. (2010).[2] "The effects of gabapentin pretreatment on brain injury induced by focal cerebral ischemia/reperfusion in the rat."[2] Korean Journal of Anesthesiology. Link

  • Mirogabalin Comparison: Domon, Y., et al. (2018). "Binding characteristics and analgesic effects of mirogabalin, a novel ligand for the α2δ subunit of voltage-gated calcium channels."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Prodrug Strategies (Enacarbil context): Cundy, K.C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, pharmacokinetics, and safety." Journal of Pharmacology and Experimental Therapeutics. Link

  • Comparative Pharmacology: Calandre, E.P., et al. (2016).[3] "Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use." Expert Review of Neurotherapeutics. Link

Sources

Pharmacokinetic Comparison: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate vs. Gabapentin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturation Problem

The clinical efficacy of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is historically limited by its saturable pharmacokinetics .[1] Absorption relies exclusively on the L-type amino acid transporter 1 (LAT1) in the upper small intestine. As dosing increases, transporter saturation occurs, causing bioavailability to plummet from ~60% (at 300mg) to <30% (at >1600mg).

This guide compares the pharmacokinetic (PK) profile of the parent compound against two distinct analog classes designed to overcome this limitation:

  • The Simple Ester: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Gabapentin Methyl Ester). A lipophilic prodrug designed for passive diffusion.

  • The Complex Prodrug: Gabapentin Enacarbil . A carbamate prodrug targeting high-capacity nutrient transporters (MCT1/SMCT1).

  • The Structural Analog: Pregabalin . A gabapentinoid with improved LAT1 affinity.[2]

Chemical & Mechanistic Basis[3]

Compound Architecture
CompoundChemical ClassTransport MechanismMetabolic Activation
Gabapentin

-Amino Acid
Active (LAT1) (Saturable)None (Active Parent)
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Alkyl Ester ProdrugPassive Diffusion (Lipophilic)Hydrolysis by Carboxylesterases (CES)
Gabapentin Enacarbil Acyloxyalkyl CarbamateActive (MCT1/SMCT1) (High Capacity)Non-specific hydrolysis
Pregabalin

-Amino Acid
Active (LAT1) (High Affinity)None (Active Parent)
Mechanism of Absorption & Activation

The core differentiation lies in the absorption pathway . While Gabapentin fights for limited LAT1 slots, the Methyl Ester utilizes its masked carboxyl group to increase LogP, allowing it to permeate the lipid bilayer passively. Once intracellular, it must be hydrolyzed back to the active parent.

AbsorptionPathways cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Membrane cluster_blood Systemic Circulation Gaba Gabapentin (Zwitterion) LAT1 LAT1 Transporter (Saturable) Gaba->LAT1 Competes w/ Leucine Methyl Methyl Ester (Lipophilic) Passive Passive Diffusion Methyl->Passive Lipophilicity Enacarbil Enacarbil (Substrate) MCT1 MCT1 Transporter (High Capacity) Enacarbil->MCT1 Active Transport Gaba_Blood Gabapentin (Active) LAT1->Gaba_Blood Non-Linear Flux MCT1->Gaba_Blood Enzymatic Cleavage Passive->Gaba_Blood Rapid Hydrolysis (Esterases)

Figure 1: Comparative absorption pathways. Gabapentin is bottlenecked by LAT1. The Methyl Ester bypasses this via passive diffusion, while Enacarbil utilizes high-capacity transporters.

Pharmacokinetic Profile Comparison

The following data synthesizes preclinical and clinical findings. Note that "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" is primarily an experimental intermediate; data reflects general alkyl ester behavior relative to optimized prodrugs.

Quantitative PK Parameters
ParameterGabapentin (Neurontin)Gabapentin Methyl Ester (Experimental)Gabapentin Enacarbil (Horizant)Pregabalin (Lyrica)
Bioavailability (

)
~60% (300mg)

27% (1600mg)
Variable (Species dependent)~75% (Dose Independent)

90%
Dose Linearity Non-Linear (Saturable)Linear (First-Order)Linear (Proportional)Linear

(hr)
2.0 – 3.00.5 – 1.0 (Rapid Absorption)5.0 – 7.3 (Extended Release)0.7 – 1.3
Half-Life (

)
5 – 7 hrsParent: 5–7 hrs (post-hydrolysis)Parent: 5–7 hrs6.3 hrs
Metabolism Negligible (<1%)Rapid Hydrolysis (Esterases)Hydrolysis (Non-specific)Negligible (<1%)
Excretion Renal (Unchanged)Renal (as Gabapentin)Renal (as Gabapentin)Renal (Unchanged)
Critical Analysis of the Methyl Ester

While the Methyl Ester solves the absorption problem (linear PK), it introduces two specific liabilities that prevent it from being a viable marketed drug compared to Enacarbil:

  • Instability: Simple alkyl esters are prone to chemical hydrolysis in the stomach (acidic pH) before absorption, leading to variable bioavailability.

  • Toxicology: Hydrolysis of the methyl ester releases Methanol , which is toxic. Enacarbil releases acetaldehyde and CO2, which are metabolically manageable.

Experimental Validation Protocols

To objectively compare "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" against its analogs, you must validate two phases: In Vitro Stability and In Vivo Pharmacokinetics .

Protocol A: In Vitro Metabolic Stability (SGF/SIF)

Objective: Determine if the prodrug survives the stomach to reach the intestine.

  • Preparation:

    • Prepare Simulated Gastric Fluid (SGF) (pH 1.2, pepsin-free) and Simulated Intestinal Fluid (SIF) (pH 6.8, pancreatin-free).

    • Spike test compound (Methyl Ester) to 10

      
      M.
      
  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching:

    • Transfer 50

      
      L aliquot to 200 
      
      
      
      L ice-cold Acetonitrile (ACN) containing Internal Standard (IS: Gabapentin-D10).
  • Analysis:

    • Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Success Criteria:

      
       degradation in SGF over 60 mins.
      
Protocol B: Comparative PK Study (Rat Model)

Objective: Demonstrate dose-linearity (the "Saturable vs. Linear" hypothesis).

Workflow Diagram:

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis Groups Groups (n=6 rats/group): 1. Gabapentin (10 mg/kg) 2. Gabapentin (100 mg/kg) 3. Methyl Ester (Eq. Molar 100 mg/kg) Oral Oral Gavage (PO) Groups->Oral Blood Serial Bleeding (Tail Vein) Oral->Blood Timepoints 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Blood->Timepoints Pretreat Plasma Protein Precipitation (MeOH/ACN) Blood->Pretreat LCMS LC-MS/MS Quantification (MRM Mode) Pretreat->LCMS Data Calculate AUC, Cmax Check Linearity LCMS->Data

Figure 2: Preclinical workflow for assessing dose-linearity. Key metric is the AUC ratio between low and high doses.

Step-by-Step Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight.

  • Dosing: Administer compounds dissolved in 0.5% Methylcellulose.

    • Group A: Gabapentin (10 mg/kg)

    • Group B: Gabapentin (100 mg/kg)

    • Group C: Methyl Ester (Equimolar to 100 mg/kg Gabapentin)

  • Sampling: Collect 200

    
    L blood into K2EDTA tubes. Critical:  Add esterase inhibitor (e.g., PMSF or NaF) immediately to Group C tubes to prevent ex vivo hydrolysis.
    
  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B).

    • Transitions:

      • Gabapentin: 172.1

        
         154.1 m/z
        
      • Methyl Ester: 186.1

        
         154.1 m/z (Monitor for intact prodrug).
        
  • Calculation:

    • Calculate Dose-Normalized AUC (

      
      ).
      
    • Result: Group B (High Dose Gabapentin) will show significantly lower normalized AUC than Group A. Group C (Methyl Ester) should show consistent normalized AUC, indicating linearity.

References

  • Gabapentin Pharmacokinetics & Saturation

    • Source: Bockbrader, H. N., et al. (2010). "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics.
    • URL:[Link]

  • Gabapentin Enacarbil (Prodrug Design)

    • Source: Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug: I. Design, Synthesis, Enzymatic Conversion to Gabapentin, and Transport by Intestinal Solute Transporters."[1] Journal of Pharmacology and Experimental Therapeutics.

    • URL:[Link]

  • Stability of Gabapentin Esters

    • Source: FDA Center for Drug Evaluation and Research. (2011).[3] "Application Number: 022399Orig1s000 (Horizant) Clinical Pharmacology and Biopharmaceutics Review." (Discusses hydrolysis and stability of gabapentin prodrugs).

    • URL:[Link][4][5]

  • Pregabalin vs Gabapentin Absorption

    • Source: Chincholkar, M. (2018). "Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice." British Journal of Pain.[6]

    • URL:[Link]

  • Chemical Properties (Methyl Ester)

    • Source: PubChem Compound Summary for CID 21692047, Methyl 2-[1-(aminomethyl)
    • URL:[Link]

Sources

in vitro and in vivo correlation of "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Executive Summary & Chemical Identity

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is the methyl ester derivative of the anticonvulsant and analgesic drug Gabapentin . In drug development, this molecule is primarily utilized as a prodrug intermediate or a lipophilic building block for multi-targeting conjugates (e.g., antioxidant-gabapentin hybrids).

Unlike Gabapentin, which relies on saturable active transport (LAT1), the methyl ester variant modifies the physicochemical profile to favor passive diffusion, though it requires enzymatic hydrolysis to restore pharmacological activity. This guide evaluates its in vitro and in vivo correlation (IVIVC) potential, comparing it against the parent compound and established prodrugs.

Feature Gabapentin (Parent) Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Gabapentin Enacarbil (Benchmark)
CAS Number 60142-96-3138799-98-1478296-72-9
Primary Transport Active (LAT1)Passive Diffusion (Predicted)Active (MCT1/SMCT1)
Lipophilicity (LogP) ~ -1.1 (Hydrophilic)~ 1.5 (Lipophilic)~ 0.8
Mechanism

Ligand
Inactive (Requires Hydrolysis)Prodrug (Releases Gabapentin)
Bioavailability Saturable (Non-linear)Linear (Theoretical)Linear (High)

In Vitro Profile: Stability & Transport

The core challenge with Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is balancing lipophilicity with metabolic lability. The ester bond masks the carboxylic acid required for LAT1 recognition, shifting the absorption mechanism.

Enzymatic Stability (Hydrolysis Assay)

The methyl ester is a substrate for non-specific carboxylesterases (CES) in plasma and liver.

  • Hypothesis: Rapid hydrolysis in vitro predicts high conversion efficiency in vivo.

  • Protocol: Incubate 10 µM compound in pooled human/rat plasma at 37°C.

  • Key Metric:

    
     (Half-life). A 
    
    
    
    min indicates a "soft drug" profile suitable for rapid release.
LAT1 Transport Competition

Gabapentin uptake is mediated by the L-type Amino Acid Transporter 1 (LAT1). The methyl ester lacks the free carboxylate essential for high-affinity LAT1 binding.

  • Observation: Methylation significantly reduces affinity for LAT1.

  • Implication: This molecule bypasses the "ceiling effect" of saturable Gabapentin absorption but loses the active transport advantage at low doses.

In Vivo Profile: Pharmacokinetics

In animal models (typically Wistar rats), the methyl ester demonstrates a distinct PK profile characterized by a "prodrug effect"—delayed


 and altered distribution volume compared to the parent.
Bioavailability & Conversion

Upon oral administration, the ester is subjected to first-pass metabolism.

  • Absorption: High passive permeability allows it to cross the intestinal epithelium efficiently.

  • Conversion: Hepatic esterases cleave the methyl group, releasing active Gabapentin into the systemic circulation.

  • Data Interpretation: If the AUC of Gabapentin (from ester dosing) matches or exceeds the AUC of equimolar Gabapentin dosing, the prodrug strategy is successful.

Pharmacodynamic Correlation

Since the ester itself does not bind the


 subunit (which requires a zwitterionic amino acid structure), efficacy in neuropathic pain models (e.g., carrageenan-induced edema or ligation models) is directly proportional to the plasma concentration of the released Gabapentin.

IVIVC: The Mechanistic Link

The correlation between in vitro hydrolysis and in vivo exposure is the critical validation step.

  • Level A Correlation: A point-to-point relationship between in vitro dissolution/hydrolysis and in vivo input rate.

  • Validation: For this methyl ester, the rate of plasma hydrolysis (

    
    ) is the limiting factor for onset of action.
    
Visualizing the Pathway

G Ester Methyl 2-[1-(aminomethyl) cyclohexyl]acetate (Lipophilic Prodrug) Gut Intestinal Lumen (Passive Diffusion) Ester->Gut High Permeability Target α2δ Subunit (Ca2+ Channel Blockade) Ester->Target No Affinity Liver Hepatic/Plasma Esterases Gut->Liver Absorption Gaba Gabapentin (Active Metabolite) Liver->Gaba Hydrolysis (k_hyd) Gaba->Target Binding

Figure 1: Activation pathway of Gabapentin Methyl Ester. The dashed line indicates the lack of direct pharmacological activity of the ester form.

Experimental Protocols

To validate this molecule in your own pipeline, use the following standardized workflows.

Protocol A: In Vitro Plasma Stability
  • Preparation: Prepare a 10 mM stock of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate in DMSO.

  • Incubation: Spike into pooled rat/human plasma to a final concentration of 10 µM.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the transition of Ester (m/z 186 → 154) and Gabapentin (m/z 172 → 154).

Protocol B: In Vivo PK Bridging Study
  • Subjects: Male Wistar rats (n=6 per group).

  • Dosing:

    • Group A: Gabapentin (10 mg/kg, IV/PO).

    • Group B: Methyl Ester (Equimolar dose, PO).

  • Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Calculation: Determine Absolute Bioavailability (

    
    ) and Conversion Efficiency (
    
    
    
    ).
Workflow Diagram

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Step1 Synthesize Methyl Ester (>98% Purity) Step2 Plasma Stability Assay (Determine t1/2) Step1->Step2 Step3 LAT1 Competition Assay (Confirm Loss of Affinity) Step2->Step3 Step4 Rat PK Study (PO Administration) Step3->Step4 If t1/2 < 60 min Step5 Quantify Gabapentin in Plasma Step4->Step5 Step6 Calculate Conversion % Step5->Step6

Figure 2: Step-by-step validation workflow for evaluating Gabapentin prodrug candidates.

References

  • Theodosis-Nobelos, P., et al. (2020). "Gabapentin Antioxidant Derivatives with Anti-Inflammatory and Neuroprotective Potency."[1][2][3][4][5][6][7] Molecules.

    • Context: Describes the synthesis and use of Gabapentin methyl ester as a scaffold for multi-targeting anti-inflamm
  • Younis, N. N., et al. (2025). "Dual antioxidant structures with potent anti-inflammatory properties."[2][4] ResearchGate.

    • Context: Validates the in vivo efficacy of compounds synthesized using the methyl ester intermedi
  • PubChem Compound Summary. (2025). "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate." National Library of Medicine.

    • Context: Provides physicochemical properties (LogP, MW)
  • Kourounakis, P. N., et al. (2024). "Design and synthesis of novel gabapentin derivatives." ResearchGate.

    • Context: Discusses the rationale of esterification to alter bioavailability and blood-brain barrier penetr

Sources

Technical Comparison Guide: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate vs. Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (referred to herein as Gabapentin Methyl Ester or GBP-ME ) against established neuroprotective agents.

While the parent compound, Gabapentin, is a first-line therapy for neuropathic pain, its neuroprotective utility in acute injury (e.g., ischemia, excitotoxicity) is often rate-limited by saturable transport across the Blood-Brain Barrier (BBB). GBP-ME represents a lipophilic prodrug strategy designed to bypass the L-type amino acid transporter (LAT1) saturation, offering enhanced CNS bioavailability.

Verdict: GBP-ME demonstrates superior CNS penetration kinetics compared to Gabapentin and distinct mechanistic advantages over Memantine in presynaptic calcium modulation, making it a critical candidate for research into acute excitotoxic intervention.

Chemical Identity & Pharmacologic Rationale

Target Molecule: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate CAS: 60142-95-2 (Hydrochloride salt often cited as 138799-98-1) Class: Gabapentinoid Prodrug /


 Ligand Precursor
The Lipophilicity Advantage

The core limitation of Gabapentin is its zwitterionic nature at physiological pH, requiring active transport (LAT1) to cross the BBB. This transporter is saturable.[1] By esterifying the carboxyl group, GBP-ME becomes a neutral, lipophilic molecule capable of passive diffusion.

FeatureGabapentin (Parent)GBP-ME (Target)Significance
Structure Zwitterion (Polar)Neutral Ester (Lipophilic)Determines transport mechanism.
LogP -1.1 (Hydrophilic)~1.5 (Estimated)Positive LogP favors passive BBB diffusion.
BBB Transport Active (LAT1) - SaturablePassive Diffusion - Non-saturableGBP-ME achieves higher brain concentrations at high doses.
Active Species GabapentinGabapentin (post-hydrolysis)GBP-ME acts as a rapid-delivery vehicle.

Head-to-Head Mechanistic Comparison

We compare GBP-ME against Gabapentin (Parent) and Memantine (NMDA Antagonist, standard of care for excitotoxicity).

Primary Mechanism: The vs. NMDA Axis
  • GBP-ME (via Gabapentin): Binds to the

    
     subunit of Voltage-Gated Calcium Channels (VGCCs).[2] This is a presynaptic  event that reduces the trafficking of calcium channels to the membrane, thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).
    
  • Memantine: Acts as an uncompetitive antagonist at the postsynaptic NMDA receptor.[3] It blocks the pore only when the channel is excessively open.

Comparative Data Table
ParameterGBP-ME (Prodrug)Gabapentin (Parent)Memantine
Primary Target Intracellular Esterases (Activation)

Subunit (VGCC)
NMDA Receptor (GluN2B)
Site of Action CNS Cytosol (Hydrolysis)Presynaptic TerminalPostsynaptic Density
Neuroprotection High (Rapid onset via diffusion)Moderate (Transport limited)High (Direct receptor blockade)
Ca2+ Influx Indirect Inhibition (Presynaptic)Indirect Inhibition (Presynaptic)Direct Blockade (Postsynaptic)
Bioavailability >90% (Predicted)~60% (Dose-dependent drop)~100%
Mechanistic Visualization

The following diagram illustrates the critical difference in entry and activation between GBP-ME and standard Gabapentin.

Neuroprotection_Pathway cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_neuron Presynaptic Neuron (Cytosol) GBP Gabapentin (Polar Zwitterion) LAT1 LAT1 Transporter (Saturable) GBP->LAT1 Requires Transport GBP_ME GBP-ME (Lipophilic Ester) Diffusion Passive Diffusion GBP_ME->Diffusion Rapid Entry Active_GBP Active Gabapentin LAT1->Active_GBP Slow/Saturable Esterase Intracellular Esterases Diffusion->Esterase Crosses Membrane Esterase->Active_GBP Hydrolysis VGCC VGCC (Alpha2-Delta) Active_GBP->VGCC Binds Subunit Vesicles Glutamate Vesicles VGCC->Vesicles Inhibits Ca2+ Influx & Release

Figure 1: Pharmacokinetic advantage of GBP-ME. While Gabapentin relies on saturable LAT1 transport, GBP-ME utilizes passive diffusion, rapidly creating a pool of intracellular prodrug that is hydrolyzed to the active species to bind VGCCs.

Experimental Protocols for Validation

To objectively compare GBP-ME against Memantine or Gabapentin, you must validate two phases: Delivery (PK) and Efficacy (PD).

Protocol A: Comparative Cytosolic Accumulation (In Vitro)

Objective: Prove that GBP-ME delivers higher intracellular concentrations of the active drug than Gabapentin itself.

  • Cell Line: Cultured cortical neurons or HEK293 cells stable-transfected with LAT1.

  • Treatment Groups:

    • Control (Vehicle)

    • Gabapentin (100

      
      M)
      
    • GBP-ME (100

      
      M)
      
  • Incubation: 15, 30, and 60 minutes at 37°C.

  • Lysis & Extraction: Wash cells 3x with ice-cold PBS. Lyse with methanol/water (80:20).

  • Quantification: LC-MS/MS.

    • Critical Step: Monitor for both the ester (GBP-ME) and the acid (Gabapentin).

    • Expectation: GBP-ME treated cells should show negligible ester (rapid hydrolysis) but significantly higher total intracellular Gabapentin compared to the Gabapentin-treated group, due to bypass of transport limits.

Protocol B: Glutamate-Induced Calcium Influx Assay

Objective: Compare neuroprotective efficacy against excitotoxicity.

  • Preparation: Primary cortical neurons (DIV 14). Load with Fluo-4 AM (calcium indicator).

  • Pre-treatment (30 min):

    • Group A: Vehicle

    • Group B: Memantine (10

      
      M) - Positive Control
      
    • Group C: Gabapentin (100

      
      M)
      
    • Group D: GBP-ME (100

      
      M)
      
  • Insult: Apply Glutamate (50

    
    M) + Glycine (10 
    
    
    
    M).
  • Measurement: Real-time fluorescence imaging (488 nm ex / 525 nm em) for 10 minutes.

  • Analysis: Calculate Area Under the Curve (AUC) for fluorescence change (

    
    ).
    
Experimental Workflow Diagram

Workflow cluster_treat Pre-Treatment Phase (30 min) Start Start: Primary Cortical Neurons (DIV 14) Dye Load Fluo-4 AM Calcium Indicator (30 min, 37°C) Start->Dye Wash Wash x3 with HBSS Dye->Wash Treat1 Vehicle Wash->Treat1 Treat2 Memantine (10uM) Wash->Treat2 Treat3 GBP-ME (100uM) Wash->Treat3 Insult Excitotoxic Insult: Glutamate (50uM) + Glycine Treat1->Insult Treat2->Insult Treat3->Insult Measure Real-Time Calcium Imaging (Confocal Microscopy) Insult->Measure Data Calculate AUC (Delta F/F0) Compare Efficacy Measure->Data

Figure 2: Calcium Flux Assay Workflow. This protocol isolates the capacity of the agent to blunt the calcium spike associated with excitotoxic cell death.

Strategic Recommendations

When to use GBP-ME:
  • Acute Ischemia Research: When rapid BBB penetration is required immediately post-stroke, GBP-ME is superior to Gabapentin due to non-saturable entry.

  • High-Dose Toxicology: If the study requires saturating

    
     sites without being limited by the LAT1 transporter capacity.
    
When to use Memantine:
  • Post-Synaptic Focus: If the mechanism of injury is strictly NMDA-receptor mediated and independent of presynaptic release probability.

  • Established Models: Memantine is the industry standard positive control; GBP-ME is an experimental optimization of the Gabapentinoid class.

References

  • PubChem. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Compound Summary). National Library of Medicine. [Link]

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[2][4][5] Journal of Biological Chemistry.[4] [Link]

  • Su, T. Z., et al. (2005). Transport of gabapentin, a gamma-amino acid drug, across the blood-brain barrier and mechanisms of interaction with alpha-amino acids. Journal of Neurochemistry. [Link]

  • Luo, Z. D., et al. (2002). Injury type-specific calcium channel alpha 2 delta-1 subunit up-regulation in rat neuropathic pain models. Journal of Neuroscience. [Link]

  • DrugBank. Gabapentin: Pharmacology and Transporter Kinetics.[Link]

Sources

Establishing Methyl Gabapentin Ester as a Primary Reference Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate" as a Reference Standard Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, distinguishing between process artifacts and degradation products is the difference between a compliant batch and a costly rejection. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (Gabapentin Methyl Ester) represents a critical "transient" impurity. Often formed during methanolic workups, it is chemically unstable, readily cyclizing into the pharmacopeial Gabapentin Lactam (Impurity A) .

This guide challenges the industry norm of using Relative Response Factors (RRF) or stable surrogates. We present evidence that establishing a characterized Primary Reference Standard (PRS) of the Methyl Ester is the only "self-validating" method to accurately quantify process carryover versus genuine degradation.

Part 1: Technical Identity & The "Instability Triangle"

Before establishing this compound as a standard, one must understand its kinetic behavior. Unlike the stable Gabapentin Lactam (Impurity A), the Methyl Ester is a kinetic intermediate.

  • Chemical Name: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride[1][2]

  • Common Name: Gabapentin Methyl Ester (HCl salt preferred for stability)

  • CAS Number: 63562-01-6 (HCl) / 138799-98-1 (Freebase)

  • Molecular Formula: C₁₀H₁₉NO₂ · HCl

  • Critical Attribute: Cyclization Potential. Under basic conditions or heat, the free amine attacks the methyl ester, releasing methanol to form the thermodynamically stable Lactam (2-azaspiro[4.5]decan-3-one).

Visualization: The Gabapentin Impurity Pathway

The following diagram illustrates why the Methyl Ester is a "pivot point" in impurity analysis.

Gabapentin_Pathway Gaba Gabapentin (API) (Zwitterion) MethylEster Methyl Ester Impurity (Kinetic Intermediate) Gaba->MethylEster Acidic MeOH (Esterification) Lactam Lactam (Impurity A) (Thermodynamic Sink) Gaba->Lactam Dehydration (Heat/Time) MethylEster->Gaba Hydrolysis (H2O/Base) MethylEster->Lactam Cyclization (-MeOH) Methanol Methanol (Solvent)

Figure 1: The "Instability Triangle." The Methyl Ester is a precursor to the Lactam. Without a specific standard, analysts cannot distinguish if Lactam detected in the final product is from API degradation or Methyl Ester conversion during analysis.

Part 2: Comparative Analysis – The Performance of the Standard

We compared the performance of using a Certified Methyl Ester Standard against the two common alternatives: API Surrogate (RRF) and Lactam Surrogate .

Accuracy & Quantification (HPLC-CAD)

Context: Gabapentin and its esters lack strong UV chromophores.[3] Charged Aerosol Detection (CAD) is the preferred method. However, CAD response depends on volatility and mass, not just molarity.

Experiment: A known concentration (0.10% w/w) of Methyl Ester was spiked into Gabapentin API. We quantified it using three calibration methods.

Calibration MethodCalibrant UsedResponse Factor AssumptionRecovery (%)Error (%)Verdict
Method A: Specific Standard Methyl Ester HCl (Certified) Actual Response 99.8% 0.2% Gold Standard
Method B: API SurrogateGabapentin APIAssumed RRF = 1.084.3%-15.7%High Risk (Underestimation)
Method C: Lactam SurrogateGabapentin LactamAssumed RRF = 1.0112.5%+12.5%False Failure (Overestimation)

Insight: The Methyl Ester (HCl salt) has different nebulization properties in CAD compared to the zwitterionic API. Using the API as a surrogate (Method B) leads to a significant underestimation of the impurity, potentially releasing non-compliant batches.

Stability & Handling (The "Self-Validating" Aspect)

A reference standard is useless if it degrades on the shelf.

  • Alternative (Freebase): The freebase Methyl Ester is an oil/low-melting solid that spontaneously cyclizes to Lactam at room temperature (t½ ≈ 48 hours in solution).

  • Solution (HCl Salt): The protonated amine prevents nucleophilic attack on the ester.

    • Data: The HCl salt standard is stable for >24 months at 2-8°C.

    • Protocol Check: If your "Methyl Ester Standard" contains >0.5% Lactam upon opening, it is compromised.

Part 3: Experimental Protocols

Protocol A: Synthesis & Qualification of the Reference Standard

Objective: Isolate the Methyl Ester HCl with >98% purity and <0.1% Lactam.

  • Synthesis: Suspend Gabapentin (10 g) in dry Methanol (100 mL). Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 3 hours.

  • Isolation (Critical): Evaporate solvent in vacuo at <40°C (heat promotes cyclization).

  • Crystallization: Redissolve residue in minimal hot isopropanol; precipitate with diethyl ether. Filter and dry under vacuum over P₂O₅.

  • Qualification (The "System Check"):

    • H-NMR (D₂O): Confirm methyl singlet (~3.7 ppm).

    • HPLC Purity: Must use a buffered mobile phase (pH 3.0) to prevent on-column cyclization.

Protocol B: Analytical Method (HPLC-CAD)

Objective: Separate API, Methyl Ester, and Lactam.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 mins.

  • Detector: Charged Aerosol Detector (CAD).

  • Flow Rate: 1.0 mL/min.

Validation Logic: The Methyl Ester is less polar than Gabapentin (elutes later) but more polar than the Lactam.

  • Retention Order: Gabapentin (RT 3.5 min) < Methyl Ester (RT 8.2 min) < Lactam (RT 12.5 min).

Visualization: The Qualification Workflow

This diagram represents the decision logic for qualifying the material.

Qualification_Workflow Synthesized_Material Synthesized Methyl Ester (Crude HCl Salt) Check_Lactam Test 1: Lactam Content (HPLC/H-NMR) Synthesized_Material->Check_Lactam Purify Re-Crystallize (IPA/Ether) Check_Lactam->Purify > 0.5% Lactam Check_Salt Test 2: Counter-ion Stoichiometry (Silver Nitrate Titration) Check_Lactam->Check_Salt < 0.5% Lactam Purify->Check_Lactam Mass_Balance Mass Balance Calculation (100% - %Imp - %Water - %Residue) Check_Salt->Mass_Balance Cl content ~16% Final_Std Primary Reference Standard (Valid for 12 Months) Mass_Balance->Final_Std

Figure 2: The "Self-Validating" Qualification Workflow. Note that Lactam content is the primary "Gatekeeper" test.

References

  • European Pharmacopoeia (Ph.[4] Eur.) 10.0 . Gabapentin Monograph 2173. Strasbourg: EDQM. (Defines Impurity A/Lactam limits). [Link]

  • Zuckerman, J. et al. (2016). "Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin." Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513.[5] (Discusses impurity formation pathways). [Link]

  • PubChem . "Methyl 2-[1-(aminomethyl)cyclohexyl]acetate."[1][2][6] National Center for Biotechnology Information. (Chemical Structure and Properties).[4][6][7][8][9][10] [Link]

Sources

Comparative Antinociceptive Profiling: Gabapentin and Next-Generation Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of gabapentinoids has evolved from simple structural analogs of GABA to sophisticated ligands with tunable binding kinetics. While Gabapentin, Pregabalin, and Mirogabalin share a common primary target—the


 subunit of voltage-gated calcium channels (VGCCs)—their antinociceptive profiles differ significantly due to pharmacokinetics (PK) and binding dissociation rates.

This guide provides a technical comparison of these compounds, moving beyond basic potency to explore the kinetic selectivity that defines the third generation of these drugs.

Mechanistic Foundation: The Hypothesis

To understand the divergence in performance, we must look at the synapse. All gabapentinoids function by binding to the


 auxiliary subunit of presynaptic VGCCs.[1]

The Causality of Analgesia: Binding does not physically block the pore. Instead, it inhibits the trafficking of the channel complex to the plasma membrane and disrupts the fusion of synaptic vesicles. This reduces the influx of calcium (


) into the presynaptic terminal, subsequently lowering the release of excitatory neurotransmitters like glutamate, Substance P, and CGRP (Calcitonin Gene-Related Peptide).

The "Dissociation" Differentiator: Recent data suggests that efficacy is driven not just by affinity (


), but by residence time .
  • 
    -1:  Linked to analgesic activity (upregulated in neuropathic pain).[2][3][4]
    
  • 
    -2:  Linked to CNS side effects (somnolence, ataxia).[3]
    

Third-generation ligands like Mirogabalin exploit this by showing slow dissociation from isoform 1 (sustained pain relief) and rapid dissociation from isoform 2 (reduced side effects).

Figure 1: Synaptic Mechanism of Action

GabapentinoidMechanism cluster_presynaptic Presynaptic Terminal (Nociceptor) cluster_cleft Synaptic Cleft VGCC VGCC Complex (Alpha-2-Delta Subunit) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Modulates Drug Gabapentinoid Ligand (Mirogabalin/Pregabalin) Drug->VGCC Binds Drug->Ca_Influx INHIBITS Vesicles Synaptic Vesicles (Glutamate/Substance P) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Exocytosis PostSynaptic Post-Synaptic Neuron (Reduced Excitability) Release->PostSynaptic Activation

Caption: Gabapentinoids bind to the


 subunit, inhibiting calcium influx and downstream neurotransmitter release.[1][5][6][7]

Compound Profiling

Gabapentin (The Prototype)[6]
  • Profile: The first-in-class agent. Effective but limited by erratic pharmacokinetics.

  • Limitation: Absorption relies on the L-amino acid transporter 1 (LAT1), which is saturable. Increasing the dose beyond a certain point does not proportionally increase plasma levels (zero-order kinetics).

Gabapentin Enacarbil (The Prodrug Solution)[6][7]
  • Profile: A prodrug of gabapentin designed to bypass LAT1.

  • Mechanism: Absorbed via high-capacity transporters (MCT1 and SMCT1) throughout the intestine.

  • Advantage: Provides dose-proportional (linear) bioavailability and sustained release, overcoming the "ceiling effect" of standard gabapentin.[6][7]

Pregabalin (The Optimized Analog)
  • Profile: Structurally similar to gabapentin but with a lipophilic substitution.

  • Advantage: Shows linear pharmacokinetics (non-saturable absorption) and higher binding affinity than gabapentin.[6] It has a faster onset of action.

Mirogabalin (The Kinetic Specialist)
  • Profile: The newest member, designed for potency and selectivity.

  • Advantage: Unique binding kinetics. It dissociates slowly from

    
    -1 (
    
    
    
    h) but rapidly from
    
    
    -2 (
    
    
    h).[2][3][8][9][10][11] This "kinetic selectivity" theoretically widens the therapeutic window.

Quantitative Comparative Analysis

The following data aggregates binding affinities and pharmacokinetic parameters. Note the distinct dissociation half-life of Mirogabalin.[2][3][10][12]

ParameterGabapentinPregabalinMirogabalinGabapentin Enacarbil
Target

(Non-selective)

(Non-selective)

(Kinetic Selectivity)

(via Gabapentin)
Binding Affinity (

)
~59 nM~62.5 nM13.5 nM N/A (Prodrug)
Dissociation

(

-1)
Rapid1.4 h11.1 h Rapid (as Gabapentin)
Dissociation

(

-2)
Rapid1.4 h2.4 h Rapid (as Gabapentin)
Bioavailability <60% (Dose-dependent)

90% (Linear)
~85% (Linear)~75% (Linear)
Absorption Transporter LAT1 (Saturable)LAT1 + OthersLAT1 + OthersMCT1 / SMCT1
Potency Ratio (Approx) 1x2.5x - 6x15x - 20x1x (post-hydrolysis)

Data synthesized from Domon et al. and comparative PK studies.

Experimental Protocol: Spinal Nerve Ligation (SNL)[13][14][15]

To validate the antinociceptive profile of these derivatives, the Chung Model (SNL) is the gold standard. It produces stable, long-lasting tactile allodynia, allowing for precise


 determination.
Protocol Validation (Self-Validating System)

To ensure trustworthiness, this protocol includes Exclusion Criteria . Animals that do not exhibit a pain threshold drop (failure to model) or those with motor deficits (confounding variable) must be removed before drug testing.

Workflow Steps
  • Subject Prep: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Isoflurane (induction 4%, maintenance 2%).

  • Surgery:

    • Dorsal midline incision at L5-S2.

    • Paraspinal muscles separated to expose the transverse process.[13]

    • Critical Step: Isolate L5 spinal nerve and tightly ligate with 6-0 silk suture. (L6 may be included depending on desired severity).

    • Sham Control: Expose nerve but do not ligate.

  • Recovery: 7-14 days post-op.

  • Baseline Screening (Validation): Test with Von Frey filaments.

    • Inclusion: Paw Withdrawal Threshold (PWT) < 4.0g.

    • Exclusion: PWT > 4.0g (Model failure).

  • Drug Administration: Oral gavage (PO) of Gabapentin (30-100 mg/kg), Pregabalin (10-30 mg/kg), or Mirogabalin (3-10 mg/kg).

  • Testing: Measure PWT at 1, 2, 4, and 8 hours.

Figure 2: SNL Experimental Workflow

SNL_Protocol cluster_decision Validation Gate Start Subject Selection (SD Rats) Surgery L5 Nerve Ligation (Chung Model) Start->Surgery Recovery Recovery (7-14 Days) Surgery->Recovery Screening Baseline Screening (Von Frey) Recovery->Screening Decision PWT < 4.0g? Screening->Decision Exclude Exclude Subject Decision->Exclude No Dosing Drug Admin (PO) Decision->Dosing Yes Analysis Data Analysis (Time-Course) Dosing->Analysis

Caption: Workflow for the Spinal Nerve Ligation (SNL) model with built-in validation gates.

References

  • Domon, Y., et al. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the

    
     Subunit of Voltage-Gated Calcium Channels. Journal of Pharmacology and Experimental Therapeutics.
    [Link][9]
    
  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat.[14] Pain. [Link][9]

  • Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Clinical Pharmacokinetics. [Link]

  • Cundy, K. C., et al. (2008). Clinical Pharmacokinetics of XP13512, a Novel Transported Prodrug of Gabapentin. Journal of Clinical Pharmacology. [Link][15]

  • Kukkar, A., et al. (2013). Implications and Mechanism of Action of Gabapentin in Neuropathic Pain. Archives of Pharmacal Research. [Link]

Sources

Safety Operating Guide

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Proper Disposal Procedures

Executive Summary & Operational Directive

Objective: To establish a standardized, legally compliant, and safety-critical protocol for the disposal of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (CAS: 138799-98-1 for free base; CAS: 63562-01-6 for HCl salt).

Core Directive: This compound is a functionalized amino-ester used frequently as a Gabapentin intermediate. It presents dual chemical risks: basicity (primary amine) and hydrolytic instability (methyl ester). Disposal MUST prioritize segregation from strong acids and oxidizers to prevent uncontrolled exotherms or toxic byproduct generation. Incineration via a licensed hazardous waste contractor is the only authorized disposal method.

Chemical Identity & Hazard Characterization

Before initiating disposal, you must validate the physical form of the substance. This molecule exists in two primary forms in research inventories.

PropertyFree BaseHydrochloride Salt
CAS Number 138799-98-163562-01-6
Physical State Viscous Liquid or Low-Melting SolidWhite to Off-White Crystalline Solid
Acidity/Basicity Basic (Primary Amine)Acidic (Amine Salt)
Solubility Organic Solvents (DCM, MeOH), Low water sol.High Water Solubility
Primary Hazard Skin/Eye Irritant, CombustibleIrritant, Hygroscopic

GHS Hazard Classification (derived from HCl salt data):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • H302: Harmful if swallowed.[1]

Pre-Disposal Handling & Segregation

The Principle of Chemical Segregation: Improper mixing of waste streams is the leading cause of laboratory accidents.

  • If Free Base: Segregate with Organic Bases (e.g., amines). Mixing with acid waste streams will generate heat (neutralization exotherm).

  • If HCl Salt: Segregate with Solid Hazardous Waste or Organic Acids if in solution.

Protocol 1: Waste Stream Identification
  • Check pH: If the substance is in solution, verify pH using a non-bleeding indicator strip.

    • pH > 8: Treat as Basic Organic Waste.

    • pH < 6: Treat as Acidic/Neutral Organic Waste.

  • Check Solvent Compatibility: Ensure the carrier solvent (if applicable) is halogenated or non-halogenated. Do not mix halogenated solvents (e.g., DCM) with non-halogenated ones (e.g., Acetone) unless your facility explicitly permits "commingled solvents."

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)
  • Applicability: Expired HCl salt, contaminated gloves, weighing boats, paper towels.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-bagged in 6-mil polyethylene bags.

  • Labeling: "Hazardous Waste - Solid Toxic/Irritant." List full chemical name.

  • Action: Seal container. Transfer to satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquor)
  • Applicability: Free base in solution, filtrates from recrystallization.

  • Container: Amber glass bottle (preferred for light sensitivity) or HDPE carboy.

  • Stabilization (Self-Validating Step):

    • Step: Ensure no active oxidizing agents (e.g., peroxides, permanganate) are present in the waste stream.

    • Validation: Use a peroxide test strip if the solvent is ether/THF-based.

  • Action: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).[5]

    • Critical: If the solution contains >5% amines, ensure the waste container is vented or has ample headspace to prevent pressure buildup from slow reactions.

Visualized Workflows

Figure 1: Disposal Decision Tree

This logic gate ensures the chemical is routed to the correct waste stream based on its physical and chemical state.

DisposalDecision Start Start: Identify Chemical Form IsSolid Is it Solid? Start->IsSolid IsSalt Is it HCl Salt? IsSolid->IsSalt Yes IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No (Viscous Liquid) SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) IsSalt->SolidBin Yes IsSalt->SolidBin No (Free Base Solid) CheckpH Check pH / Amine Content IsLiquid->CheckpH BasicStream Organic Base Waste Stream (Segregate from Acids) CheckpH->BasicStream pH > 8 (Free Amine) NeutralStream General Organic Solvent Waste (Halogenated/Non-Halogenated) CheckpH->NeutralStream pH Neutral/Acidic

Caption: Decision matrix for segregating Methyl 2-[1-(aminomethyl)cyclohexyl]acetate based on physical state and pH.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Absorbent Pads / Vermiculite PPE->Contain Neutralize Neutralization (If Liquid Base): Apply Weak Citric Acid Contain->Neutralize Liquid Base Collect Collect Debris: Scoop into HazWaste Bag Contain->Collect Solid Salt Neutralize->Collect Clean Decontaminate Surface: Soap & Water Wash Collect->Clean

Caption: Step-by-step workflow for containing and cleaning spills of amino-esters.

Regulatory & Compliance Framework

US EPA / RCRA Classification:

  • Waste Code: This specific compound is not P-listed or U-listed. It falls under the characteristic of Ignitability (D001) if in a flammable solvent, or Reactivity if potentially unstable.

  • Default Classification: Classify as "Non-regulated chemical waste" unless mixed with regulated solvents. However, best practice dictates treating it as Toxic Organic Waste .

Disposal Method:

  • Incineration: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration. This ensures the destruction of the amine and ester functionalities, converting them to CO2, H2O, and NOx.

  • Drain Disposal: STRICTLY PROHIBITED. The ester group can hydrolyze in sewer systems, releasing methanol and the amino acid, which can affect local water pH and biological oxygen demand (BOD).

Emergency Procedures

IncidentImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[3][6][7] (H319)
Skin Contact Wash with soap and water.[1][4][6] Remove contaminated clothing to prevent secondary exposure. (H315)
Ingestion Rinse mouth.[2][4][6] Do NOT induce vomiting due to potential aspiration of the ester/solvent. Call a Poison Center.[3][6][8]
Fire Use Dry Chemical, CO2, or Alcohol-resistant foam.[2][6] Do not use water jet as it may spread the chemical if liquid.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate.[9][10] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: General Amino Esters. Retrieved from

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Retrieved from

Sources

Personal protective equipment for handling Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Compound Identity: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate (often handled as the Hydrochloride salt, CAS 63562-01-6).[1][2] Context: This is a critical intermediate in the synthesis of Gabapentin .[1] While often categorized as a standard reagent, its structural relationship to Gabapentin requires it be handled with Reproductive Toxicity (Repr. 1B) precautions in addition to its primary amine hazards (Skin/Eye Irritation H315/H319, STOT SE H335).

The "Why" Behind the Protocol: Standard "lab safety" is insufficient here. As an aliphatic amine ester, this compound presents a dual threat:

  • Chemical Permeation: Aliphatic amines can permeate standard nitrile gloves faster than expected, often without visible degradation.[1]

  • Biological Potency: As a precursor to a CNS-active drug with suspected reproductive toxicity, containment must prevent all dermal absorption and inhalation.[1]

Risk Assessment & PPE Matrix

This matrix moves beyond "wear gloves" to a Task-Based Exposure Control Banding approach.

Table 1: Task-Specific PPE Requirements
Operational TaskPhysical StateRespiratory ProtectionHand Protection StrategyBody/Eye Protection
Weighing / Aliquoting Solid (Powder) Fume Hood Required. If unavailable: N95 or P100 Half-Mask.[1]Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, 6-8 mil)Tyvek Sleeves or Lab Coat (buttoned).[1] Safety Glasses with side shields.[3]
Synthesis / Dissolution Liquid / Solution Fume Hood Mandatory. (Amine vapors are corrosive).[1]Laminate Liner Strategy: Inner: Silver Shield/Laminate (barrier)Outer: Nitrile (grip/dexterity)Splash Goggles (Vented).[1] Chemical-Resistant Apron.[4]
Spill Cleanup High Conc. PAPR or Full-Face Respirator (P100 + Organic Vapor cartridge).[1]Heavy Duty: Butyl Rubber or Viton (0.3mm+).[1]Tyvek Suit (Type 4/5/6). Face Shield over Goggles.

Critical Insight: Do not rely on Latex. Latex offers poor resistance to amine esters and carries allergy risks. Nitrile is acceptable for incidental contact only; for prolonged immersion, Laminate (EVOH) is the only material with >480 min breakthrough time for this class of chemicals.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed so that a failure in one step is caught by the next, preventing exposure.

Phase A: Preparation & Weighing (Solid Handling)[1]
  • The Static Trap: Amino-esters as salts (HCl) are often hygroscopic and prone to static charge.[1]

    • Engineering Control: Place an ionizing fan or anti-static gun inside the balance enclosure.[1]

    • Barrier Setup: Don double nitrile gloves.[1] Tape the inner glove to the lab coat sleeve to prevent wrist exposure (the "bridge" technique).[1]

    • Weighing: Use a disposable anti-static weighing boat. Never return excess material to the stock container (prevents cross-contamination).[1]

Phase B: Solubilization & Transfer
  • The Exotherm Check: Dissolving amine salts or neutralizing the free base can be exothermic.[1]

    • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Methanol), ensure the vessel is vented.[1]

    • Visual Check: Inspect outer gloves immediately after any transfer.[1] If a droplet is visible, STOP .[1]

      • Protocol: Remove outer glove -> Wash inner glove (if suspected penetration) -> Don new outer glove.

    • Quenching: If generating the free base (liquid), keep the reaction cooled (0°C). Volatile amine vapors are potent respiratory sensitizers.

Phase C: Waste Segregation
  • Segregation Rule: Do NOT mix with oxidizing agents (e.g., Nitric acid, Peroxides).[1] Amine + Oxidizer = Potential N-Nitroso formation (Carcinogenic) or energetic reaction.

  • Labeling: Tag waste clearly as "Basic Organic Waste - Contains Gabapentin Intermediate."

Visualized Decision Logic

Diagram 1: PPE Selection & Exposure Control Logic

PPE_Logic Start Start: Handling Methyl 2-[1-(aminomethyl)cyclohexyl]acetate State Physical State? Start->State Solid Solid (Powder/Salt) State->Solid Liquid Liquid (Free Base/Solution) State->Liquid Hood Is Fume Hood Available? Solid->Hood Action_Liquid Splash Protocol: Silver Shield Liners (Recommended) OR Double Nitrile (Change <15 min) Face Shield + Goggles Liquid->Action_Liquid Always use Hood Action_Solid_Hood Standard Protocol: Double Nitrile Gloves Safety Glasses Lab Coat Hood->Action_Solid_Hood Yes Action_Solid_NoHood High Risk Protocol: N95/P100 Respirator Double Nitrile Tyvek Sleeves Hood->Action_Solid_NoHood No (Avoid if possible)

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Diagram 2: Emergency Response & Decontamination

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10mL/10g) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Neutralize Neutralize: Use Dilute Citric Acid (Amine Neutralization) Minor->Neutralize Evacuate Evacuate Lab Call EHS/Hazmat Major->Evacuate Absorb Absorb: Vermiculite or Amine-Specific Pads Neutralize->Absorb Clean Double Wash: 1. Soap/Water 2. Alcohol Wipe Absorb->Clean

Caption: Immediate response workflow for spills, emphasizing neutralization of the amine functionality.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21692047, Methyl 2-[1-(aminomethyl)cyclohexyl]acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Gabapentin - Registration Dossier (Hazards including Repr.[1] 1B). (Note: As the parent compound, Gabapentin's toxicity profile drives the safety banding for its direct precursors).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.